molecular formula C7H11NO2 B13219085 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

Katalognummer: B13219085
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: QTVQASUIIMBDOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride (CAS 2126161-04-2) is a functionalized azetidine building block of significant interest in medicinal chemistry and chemical biology research. Azetidines are saturated four-membered nitrogen-containing heterocycles valued for their rigidity, which can improve ligand selectivity and pharmacokinetic properties in drug development . This compound features a carboxylic acid moiety and a prop-2-en-1-yl (allyl) side chain on the same carbon atom of the azetidine ring, providing two distinct handles for further synthetic elaboration. The allyl group is a versatile functional handle amenable to various reactions, including cross-coupling and radical reactions, making this derivative a valuable scaffold for creating a broad range of constrained analogs . As a conformationally constrained beta-amino acid derivative, it is of particular interest for the synthesis of novel foldamers and biologically active molecules . The compound is supplied as its hydrochloride salt to enhance stability. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

3-prop-2-enylazetidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-2-3-7(6(9)10)4-8-5-7/h2,8H,1,3-5H2,(H,9,10)

InChI-Schlüssel

QTVQASUIIMBDOY-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1(CNC1)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and application of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid , a specialized quaternary amino acid scaffold used in peptidomimetics and drug discovery.


-Amino Acid Scaffold

Executive Summary

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid (also referred to as 3-Allyl-Aze-OH ) represents a distinct class of conformationally restricted, quaternary amino acids. Unlike its parent compound (azetidine-3-carboxylic acid), the introduction of an allyl group at the C3 position creates a quaternary center that rigidly defines the vector of the carboxylic acid and amine functionalities.

This modification serves two critical roles in medicinal chemistry:

  • Conformational Locking: It restricts the torsional freedom of the backbone, stabilizing specific secondary structures (e.g.,

    
    -turns) in peptides.
    
  • Synthetic Versatility: The allyl handle provides an orthogonal reactive site for late-stage functionalization via olefin metathesis or thiol-ene "click" chemistry, making it an invaluable tool for fragment-based drug discovery (FBDD).

Molecular Architecture & Structural Analysis

Chemical Identity[1][2]
  • IUPAC Name: 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

  • Common Name: 3-Allyl-3-carboxyazetidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 141.17 g/mol

  • SMILES: OC(=O)C1(CC=C)CNC1

  • Structural Classification: Cyclic quaternary

    
    -amino acid.
    
Stereochemical Analysis

A critical, often overlooked feature of this molecule is its achirality .

  • Symmetry: The azetidine ring possesses a plane of symmetry passing through the nitrogen atom and the C3 carbon.

  • Prochirality: While the molecule itself is achiral (meso-like in terms of symmetry), the C3 carbon is a prochiral center. Desymmetrization (e.g., by substituting the nitrogen with a chiral auxiliary or incorporating it into a chiral peptide chain) will render the C3 center stereogenic.

Physicochemical Properties Matrix

The following data aggregates calculated and estimated values based on structure-activity relationship (SAR) data of analogous 3,3-disubstituted azetidines.

PropertyValue (Est./Calc.)Context & Implications
pKa (Acid) 3.1 – 3.4Similar to parent Aze-3-COOH. The quaternary center slightly lowers pKa due to steric bulk hindering carboxylate solvation.
pKa (Base) 9.2 – 9.6Typical for secondary azetidines. High basicity ensures zwitterionic form at physiological pH.
LogP -1.8 to -1.5More lipophilic than the parent (LogP -3.2) due to the allyl group, but still highly water-soluble.
LogD (pH 7.4) -2.5Exists primarily as a zwitterion in blood plasma; low passive permeability without transport.
TPSA 63.3 ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Polar surface area dominated by the zwitterionic headgroup.
Solubility > 50 mg/mL (Water)Highly soluble in aqueous buffers; poor solubility in non-polar organics (DCM, Hexanes).
Melting Point > 250 °C (Dec.)High lattice energy typical of zwitterionic amino acids.
Ionization Behavior

At physiological pH (7.4), 3-Allyl-Aze-OH exists almost exclusively as a zwitterion (ammonium carboxylate). This has two practical consequences for experimental protocols:

  • Purification: Cannot be extracted into organic solvents from neutral aqueous solutions. Requires ion-exchange chromatography or extraction at extreme pH (e.g., pH 12 into n-butanol).

  • Coupling: The secondary amine is nucleophilic but sterically crowded. High-efficiency coupling reagents (e.g., HATU, PyBOP) are recommended over carbodiimides.

Synthetic & Analytical Workflows[4]

The synthesis of 3-Allyl-Aze-OH is non-trivial due to the difficulty of forming the quaternary center on a strained ring. The most robust route involves the alkylation of a protected 3-cyanoazetidine precursor.

Synthesis Diagram (Graphviz)

SynthesisRoute Start N-Boc-3-Cyanoazetidine (Starting Material) Step1 Anion Formation (LiHMDS, -78°C) Start->Step1 Deprotonation Intermediate Lithio-Species (Transient) Step1->Intermediate Step2 Alkylation (Allyl Bromide) Intermediate->Step2 Electrophile Trap Product1 3-Allyl-3-Cyano Intermediate Step2->Product1 C-Alkylation Step3 Hydrolysis (HCl/AcOH or NaOH) Product1->Step3 Nitrile Hydrolysis & Deprotection Final 3-Allyl-Aze-OH (Target) Step3->Final Purification (Ion Exchange)

Caption: Figure 1. Synthetic pathway for 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid via alpha-alkylation of a nitrile precursor.

Detailed Protocol: Alkylation of 3-Cyanoazetidine

Note: This protocol assumes the use of N-Boc-3-cyanoazetidine as the starting material.

  • Anion Generation: Dissolve N-Boc-3-cyanoazetidine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Slowly add LiHMDS (1.1 eq) to generate the carbanion. Critical: Maintain temperature below -70°C to prevent ring opening or polymerization.

  • Trapping: Add Allyl Bromide (1.2 eq) dropwise. The allyl group adds exclusively to the C3 position.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl.

  • Hydrolysis: The resulting nitrile is resistant to mild hydrolysis due to steric hindrance. Reflux in 6M HCl for 12-24 hours effects both nitrile hydrolysis (to COOH) and Boc-deprotection.

  • Isolation: The product is a hydrochloride salt. Pass through a Dowex 50W (H+ form) column, wash with water, and elute with 2M NH₄OH to obtain the free zwitterion.

Applications in Drug Discovery & Peptidomimetics

Conformational Constraint (Foldamers)

In peptide engineering, replacing a flexible


-alanine or glycine residue with 3-Allyl-Aze-OH introduces a rigid "kink" in the backbone.
  • Mechanism: The 4-membered ring locks the

    
     (phi) torsion angle, while the quaternary center restricts the 
    
    
    
    (psi) angle.
  • Utility: This is used to stabilize

    
    -turns or to prevent proteolytic degradation of peptide drugs.
    
Orthogonal Functionalization

The allyl group is not just a steric bulk; it is a chemical handle.

  • Olefin Metathesis: Ring-Closing Metathesis (RCM) can be performed between the C3-allyl group and another alkene on the peptide chain to form "stapled peptides" with enhanced cell permeability.

  • Thiol-Ene Click: The double bond reacts rapidly with thiols under UV light, allowing for the conjugation of fluorophores or half-life extending moieties (e.g., PEGylation) without affecting the amine or acid termini.

S1P Receptor Modulation

Analogs of azetidine-3-carboxylic acid are established pharmacophores for Sphingosine-1-Phosphate (S1P) receptors (e.g., Fingolimod metabolites). The 3-allyl variant serves as a scaffold to explore larger hydrophobic pockets in the S1P receptor binding site.

References

  • Ji, Y., et al. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, part iv, 195-214.

  • PubChem. "3-Azetidinecarboxylic acid (Parent Compound Data)." National Library of Medicine.

  • Bordwell, F. G. "Bordwell pKa Table (Acidity in DMSO and Water)." Organic Chemistry Data.

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (General reference for azetidine ring strain and reactivity).

3-allylazetidine-3-carboxylic acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Allylazetidine-3-carboxylic Acid: Structure, Synthesis, and Properties

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-allylazetidine-3-carboxylic acid, a substituted, non-proteinogenic amino acid. The guide details the chemical structure and molecular properties of this compound, building upon the foundational chemistry of its parent molecule, azetidine-3-carboxylic acid. A viable synthetic pathway for the introduction of the allyl group at the 3-position is presented, complete with a detailed experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the unique structural and chemical attributes of substituted azetidine scaffolds.

Introduction to the Azetidine-3-Carboxylic Acid Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their strained ring system imparts unique conformational constraints, making them valuable as bioisosteres for other cyclic and acyclic structures in drug design. Azetidine-3-carboxylic acid, in particular, serves as a crucial building block for a variety of pharmaceutical compounds, including agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[1] The ability to introduce substituents at the 3-position allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Chemical Structure and Molecular Properties

The core of the topic of this guide is 3-allylazetidine-3-carboxylic acid. Its chemical structure consists of a central four-membered azetidine ring with a carboxylic acid group and an allyl group both attached to the carbon atom at the 3-position.

Chemical Structure of 3-Allylazetidine-3-carboxylic Acid

The chemical structure of 3-allylazetidine-3-carboxylic acid is depicted below:

Caption: Chemical structure of 3-allylazetidine-3-carboxylic acid.

Molecular Weight and Formula

The molecular properties of 3-allylazetidine-3-carboxylic acid are derived from its constituent atoms. These properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂Calculated
Molecular Weight141.17 g/mol Calculated
IUPAC Name3-allyl-azetidine-3-carboxylic acid

The properties of the parent compound, azetidine-3-carboxylic acid, are well-documented and provide a baseline for understanding its derivatives.

PropertyValueSource
Molecular FormulaC₄H₇NO₂[2]
Molecular Weight101.10 g/mol [2][3]
CAS Number36476-78-5[4]
Melting Point286 °C (decomposition)[4]
SolubilitySoluble in water[4]

Synthesis of 3-Allylazetidine-3-carboxylic Acid

The synthesis of 3-allylazetidine-3-carboxylic acid can be achieved through the alkylation of a protected azetidine-3-carbonitrile intermediate, followed by hydrolysis of the nitrile group to a carboxylic acid.[1] This multi-step process involves protection of the azetidine nitrogen, introduction of the allyl group at the 3-position, and subsequent deprotection and hydrolysis.

Synthetic Workflow Overview

The overall synthetic strategy is outlined in the following workflow diagram.

G start Azetidine-3-carboxylic acid step1 Protection of Azetidine Nitrogen (e.g., Boc group) start->step1 Boc₂O, base step2 Conversion to 3-Cyanoazetidine step1->step2 1. SOCl₂ 2. NH₄OH step3 Deprotonation at C3 step2->step3 LiHMDS, THF, -78 °C step4 Alkylation with Allyl Bromide step3->step4 Allyl bromide step5 Hydrolysis of Nitrile step4->step5 Acid or base hydrolysis step6 Deprotection of Azetidine Nitrogen step5->step6 TFA or HCl end 3-Allylazetidine-3-carboxylic acid step6->end

Caption: Synthetic workflow for 3-allylazetidine-3-carboxylic acid.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 3-allylazetidine-3-carboxylic acid, adapted from literature procedures for the synthesis of 3-substituted azetidine-3-carboxylic acids.[1]

Step 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile

  • Protection: Start with commercially available azetidine-3-carboxylic acid. Protect the nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture like dioxane and water to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.

  • Conversion to Nitrile: The protected carboxylic acid is then converted to the corresponding nitrile. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia to form the amide, and subsequent dehydration to the nitrile using a dehydrating agent like trifluoroacetic anhydride. A more direct route involves the use of a reagent that facilitates the conversion of the carboxylic acid to the nitrile.

Step 2: Allylation of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile

  • Deprotonation: Dissolve the 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Anion Formation: Add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) dropwise to the solution. The deprotonation at the 3-position is rapid at this temperature.[1]

  • Alkylation: After stirring for a short period (e.g., 30 minutes), add allyl bromide to the reaction mixture. The resulting anion will act as a nucleophile, attacking the allyl bromide to form the C-C bond at the 3-position.[1]

  • Workup: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis and Deprotection

  • Hydrolysis: The resulting 3-allyl-1-(tert-butoxycarbonyl)azetidine-3-carbonitrile is then subjected to hydrolysis to convert the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating the compound in the presence of a strong acid like hydrochloric acid will hydrolyze the nitrile.

  • Deprotection: The acidic conditions used for hydrolysis will also cleave the Boc protecting group from the azetidine nitrogen.

  • Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The final product, 3-allylazetidine-3-carboxylic acid, can be isolated as a salt (e.g., hydrochloride salt) and may be further purified by recrystallization.

Potential Applications in Drug Development

The incorporation of a 3-allyl group onto the azetidine-3-carboxylic acid scaffold can significantly impact its properties and potential applications. The allyl group can serve as a handle for further chemical modifications through reactions such as olefin metathesis, hydroboration-oxidation, or epoxidation. This allows for the synthesis of a diverse library of 3-substituted azetidine derivatives for screening in drug discovery programs.

The unique conformational constraints of the azetidine ring, combined with the chemical versatility of the allyl group, make 3-allylazetidine-3-carboxylic acid a promising building block for the development of novel therapeutics.[5] Its derivatives could be explored as modulators of various biological targets, including enzymes and receptors, where the specific three-dimensional arrangement of functional groups is critical for activity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular properties, and a viable synthetic route for 3-allylazetidine-3-carboxylic acid. By building upon the well-established chemistry of azetidine-3-carboxylic acid, this guide offers a practical framework for the synthesis and potential application of this novel, substituted amino acid. The methodologies and information presented herein are intended to support researchers and scientists in their efforts to explore the chemical space of substituted azetidines for applications in drug discovery and development.

References

  • Gant, T. G. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ResearchGate. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • American Chemical Society. (n.d.). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

  • Gant, T. G. (2023, March 3). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3‑Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. eScholarship.org. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • PubMed. (2011, August 15). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making azetidine-3-carboxylic acid.
  • HETEROCYCLES. (2018, December 19). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-azetidinecarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine-3-carboxylic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylazetidine-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Azetidine-3-carboxylic acid (C4H7NO2). Retrieved from [Link]

Sources

Technical Guide: Applications of 3-Substituted Azetidine Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 3-substituted azetidine amino acids, focusing on their utility as proline bioisosteres and quaternary structural constraints in modern drug discovery.

Executive Summary: The Four-Membered Constraint

In the pursuit of novel chemical space, 3-substituted azetidine amino acids have emerged as high-value scaffolds. Unlike their five-membered homologue (proline) or six-membered counterparts (pipecolic acid), azetidines introduce significant ring strain (~26 kcal/mol) and distinct vector geometries.

This guide explores two primary classes of these scaffolds:

  • 3-Substituted Azetidine-2-Carboxylic Acids (Aze): Chiral proline isosteres that modulate the cis/trans isomerism of the amide bond and lower lipophilicity.

  • 3-Aminoazetidine-3-Carboxylic Acids (Ac₃c): Achiral, quaternary amino acids used to induce strong

    
    -turn secondary structures in peptides.
    

Physicochemical Profiling & Bioisosterism

The incorporation of a 3-substituted azetidine amino acid alters the physicochemical landscape of a lead compound significantly.[1]

Structural & Electronic Comparison

The azetidine ring is not merely a "smaller proline"; it is a distinct electronic environment. The bond angles are compressed (~90°), which increases the s-character of the nitrogen lone pair, thereby lowering the pKa of the amine compared to pyrrolidines.

PropertyProline (Pro)Azetidine-2-COOH (Aze)3,3-Difluoro-AzeImpact on Drug Design
Ring Size 5-membered4-membered4-memberedIncreased metabolic stability; reduced steric bulk.
pKa (Conj. Acid) ~10.6~9.5 - 10.0~7.5 - 8.5Lower pKa improves solubility and permeability at physiological pH.
C

-N-C

Angle
~103°~90°~90°Altered H-bond acceptor capability; distinct exit vectors.
LogP -2.54Lower than ProSignificantly LowerFluorine substitution at C3 reduces lipophilicity while blocking metabolism.
Amide cis/trans Ratio VariableHigh cis preferenceTunable3-substitution can lock the amide bond conformation, critical for binding affinity.
Metabolic Stability

Azetidines are generally more resistant to oxidative metabolism than pyrrolidines. The high ring strain raises the activation energy for


-oxidation (P450 mediated). Furthermore, substituting the C3 position (e.g., with fluorine or alkyl groups) blocks the primary site of metabolic liability, preventing ring opening or hydroxylation.

Synthetic Methodologies

Efficient access to these strained rings is the primary bottleneck. Below are the two industry-standard protocols for synthesizing the core scaffolds.

Workflow: Synthesis of 3-Substituted Azetidine-2-Carboxylates

This route utilizes the "chiral pool" (L-aspartic acid or L-serine) to ensure enantiopurity.

SynthesisRoute Start L-Aspartic Acid Derivative Step1 1. Alpha-Alkylation (LiHMDS, R-X) Start->Step1 Step2 2. Reduction to Amino Alcohol Step1->Step2 Step3 3. Cyclization (Mitsunobu or Mesylation) Step2->Step3 End 3-Substituted Azetidine-2-COOH Step3->End Inversion at C4

Figure 1: Stereoselective synthesis of 3-substituted Aze derivatives from aspartic acid. Note that cyclization often involves inversion of configuration, requiring careful planning of the starting material stereochemistry.

Protocol: Synthesis of 3-Fluoro-Azetidine-2-Carboxylic Acid

Context: Fluorination at C3 lowers pKa and improves metabolic stability.

  • Starting Material: Begin with protected 4-hydroxyproline or aspartate derivative.

  • Fluorination: Treat the 3-hydroxy azetidine precursor (protected) with DAST (Diethylaminosulfur trifluoride) in DCM at -78°C.

    • Critical Control: Temperature must be maintained strictly at -78°C to prevent ring opening or elimination.

  • Deprotection: Standard TFA/DCM or hydrogenation conditions depending on the N-protecting group (Boc/Cbz).

  • Purification: Reverse-phase HPLC is required as the zwitterionic amino acid is highly polar.

Structural Biology & Peptidomimetics[2]

In peptide drug discovery, 3-substituted azetidines are "Turn Inducers."[2]

The Gamma-Turn vs. Beta-Turn
  • Azetidine-2-COOH (Aze): Promotes a

    
    -turn  (3 residues) due to the constrained 
    
    
    
    angle (-60° to -80°). It is a superior
    
    
    -turn inducer compared to proline.
  • 3-Aminoazetidine-3-COOH (Ac₃c): This quaternary amino acid strongly nucleates

    
    -turns  (4 residues) and 
    
    
    
    -helices. The gem-disubstitution at the
    
    
    -carbon (part of the ring) severely restricts the
    
    
    and
    
    
    torsion angles.
Pathway: Design Cycle for Peptidomimetics

When a linear peptide shows poor stability or bioavailability, the following logic is applied:

DesignCycle Hit Linear Peptide Hit (Low Stability/Permeability) Scan Proline Scan / Aze Scan Identify Turn Regions Hit->Scan Design Design 3-Substituted Aze Analog (Tune Lipophilicity/Conformation) Scan->Design Synth Solid Phase Synthesis (Coupling: HATU/HOAt) Design->Synth Test Assay: NMR (Turn Conf.) & Microsomal Stability Synth->Test Test->Design Optimize Substituent (R)

Figure 2: Iterative optimization cycle using azetidine scaffolds to rigidify peptide backbones.

Case Studies in Drug Discovery

STAT3 Inhibitors (Small Molecule)

Researchers utilized 3-substituted azetidine amides to target the SH2 domain of STAT3.

  • Challenge: The initial proline-based leads had poor cellular potency.[3]

  • Solution: replacing the proline core with a 3-substituted azetidine-2-carboxylic acid scaffold.

  • Mechanism: The azetidine ring altered the exit vector of the C-terminal amide, enabling a critical hydrogen bond that was geometrically inaccessible with the proline ring. Additionally, the lower lipophilicity improved cytosolic concentration.

  • Outcome: Sub-micromolar inhibition and improved metabolic stability.[4]

Macrocyclic Peptide Therapeutics

In the synthesis of head-to-tail cyclic peptides (e.g., tetra- and pentapeptides), ring closure is entropically disfavored.

  • Application: Incorporation of 3-aminoazetidine-3-carboxylic acid into the linear precursor.

  • Effect: The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) analog provided by the strained ring pre-organizes the linear chain into a turn conformation.

  • Result: Cyclization efficiency increased from <10% to >80% for difficult sequences.

Experimental Protocol: Peptide Coupling with Azetidine Amino Acids[2][6][7]

Coupling 3-substituted azetidines in Solid Phase Peptide Synthesis (SPPS) is more difficult than standard amino acids due to the steric hindrance of the secondary amine (in Aze-2-COOH) or the quaternary center (in Ac₃c).

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)[5]

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF).

  • Activation: Dissolve Fmoc-3-substituted-Aze-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq).

    • Note: Pre-activation for 1-2 minutes is recommended, but do not exceed 5 minutes to avoid racemization (though less prone in azetidines than cysteines, it is still a risk).

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature for 2 to 4 hours .

    • Validation: Standard Kaiser test may be inconclusive for secondary amines. Use Chloranil test or micro-cleavage LC-MS to verify coupling completion.

  • Double Coupling: Due to the ring strain and steric bulk, a second coupling cycle is mandatory for 3-substituted azetidines to ensure >99% yield.

References

  • Sivaprakasham, M., et al. (2006).[6] A straightforward synthesis of 3-substituted azetidinic amino acids.[6][7][8] University of Michigan. 6

  • Couty, F., et al. (2012). Preparation and Synthetic Applications of Azetidines.[9][4][10][5][11][12][13][14][15][16] Heterocycles.[11][16][17] 11

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[18][19] Biopolymers.[9][10][18][20] 18

  • ResearchGate. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.9[9][21]

  • Life Chemicals. (2022).[14] Substituted Azetidines in Drug Discovery.[13][14][17]14[9][21]

  • NIH. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[14][17][22]22

Sources

Engineering Peptide Topologies: Conformational Restriction via Azetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics inherently suffer from high conformational flexibility, which often translates to poor target selectivity, high entropic penalties upon receptor binding, and susceptibility to rapid proteolytic degradation. Conformational restriction is a cornerstone strategy to overcome these liabilities. While L-proline and its lower homologue, L-azetidine-2-carboxylic acid (Aze), have been traditionally employed to induce


-turns and polyproline helices, azetidine-3-carboxylic acid (3-Aze)  and its derivatives offer a distinct, achiral, and highly tunable scaffold for backbone rigidification.

As a Senior Application Scientist, I have observed that shifting the carboxylic acid from the 2-position to the 3-position fundamentally alters the peptide's topological landscape. This whitepaper details the mechanistic principles, structural impacts, and self-validating experimental protocols for incorporating 3-Aze derivatives (such as 3-aminoazetidine-3-carboxylic acid) into peptide sequences to engineer stable, bioactive conformations.

Mechanistic Principles of 3-Aze-Induced Conformational Restriction

Unlike Aze, which restricts the


 dihedral angle as a direct proline analogue, 3-Aze acts as an achiral conformationally restricted analogue of 

-alanine[1]. When functionalized at the 3-position to create a

-tetrasubstituted amino acid (e.g., 3-aminoazetidine-3-carboxylic acid), the structural constraints become profoundly synergistic.
The Thorpe-Ingold Effect and Steric Constraint

The highly strained four-membered azetidine ring forces the endocyclic bond angles to compress (~90°), which in turn expands the exocyclic bond angles. This phenomenon, known as the Thorpe-Ingold effect, severely restricts rotation around the


 and 

bonds. This steric constraint heavily biases the peptide backbone toward specific folded states, effectively lowering the entropic penalty required for the ligand to adapt to its preferred binding conformation[2].
Cooperative Hydrogen Bonding Networks

Recent spectroscopic and theoretical studies have demonstrated that derivatives like 3-amino-1-methylazetidine-3-carboxylic acid can form unique sidechain–backbone interactions. Specifically, a




hydrogen bond can form between the azetidine nitrogen and the adjacent amide[3]. This interaction cooperates with an intra-residue

H-bond to stabilize extended 2.05-helix conformations in short oligomers, representing a novel axiom for stabilizing extended backbone secondary structures[3].
Facilitation of Macrocyclization

The introduction of a 3-aminoazetidine (3-AAz) subunit acts as a powerful turn-inducing element. X-ray diffraction (XRD) analysis indicates that the azetidine ring encourages access to the less stable, all-trans conformation[4]. By pre-organizing the linear peptide precursor, the entropic barrier to head-to-tail cyclization is drastically reduced, enabling the highly efficient synthesis of small tetra-, penta-, and hexapeptides[4].

H_Bonding Aze 3-Aminoazetidine-3-carboxylic Acid C5 Intra-residue C5 H-bond (Backbone NH to C=O) Aze->C5 Promotes C6 C6γ N-H···N Interaction (Sidechain to Backbone) Aze->C6 Enables BetaTurn β-Turn Induction Aze->BetaTurn Induces (N-substituted) Extended 2.05-Helix / Extended Form C5->Extended Stabilizes C6->Extended Cooperates with C5

Caption: Mechanistic pathways of conformational restriction by 3-Aze derivatives.

Structural Comparisons & Quantitative Data

To fully leverage 3-Aze in drug design, we must benchmark its properties against standard conformationally restricted amino acids. The table below summarizes the structural and functional shifts induced by these specific residues.

FeatureL-ProlineL-Azetidine-2-carboxylic acid (Aze)Azetidine-3-carboxylic acid (3-Aze)
Ring Size 5-membered4-membered4-membered
Chirality Chiral (L)Chiral (L)Achiral
Primary Conformational Effect Polyproline II helix, ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-turn
Increases cis-amide population[1]

-turn induction, extended 2.05-helix,[3]
Key H-Bonding Motif Backbone onlyBackbone only

/

(if 3-amino substituted)[3]
Rotation around

RestrictedRestrictedUnrestricted (devoid of chirality)[1]
Proteolytic Stability HighModerateVery High (Improves homodetic macrocycle stability)[4]

Validated Experimental Protocols

As a Senior Application Scientist, I mandate that every synthetic workflow incorporates self-validating checkpoints. The strained nature of the azetidine ring requires precise chemical handling to prevent premature ring-opening or epimerization of adjacent residues.

Protocol: Fmoc-SPPS and Head-to-Tail Macrocyclization of 3-Aze Peptides

Causality Note: The steric bulk of


-tetrasubstituted 3-Aze derivatives severely hinders standard coupling. We utilize HATU/HOAt chemistry to accelerate the formation of the active ester and prevent sequence truncation. Furthermore, cyclization is performed in solution prior to global deprotection to utilize the steric bulk of side-chain protecting groups, which thermodynamically favors the pre-cyclization reactive conformation[4].
Step 1: Linear Assembly on 2-Chlorotrityl Chloride (2-CTC) Resin
  • Resin Loading : Load the C-terminal Fmoc-amino acid onto acid-sensitive 2-CTC resin (0.5 mmol/g) using DIPEA (4 eq) in anhydrous DCM for 2 hours.

    • Self-Validation: Cap unreacted sites with MeOH/DIPEA/DCM (1:2:7) and verify loading via UV-Vis quantification of the Fmoc-dibenzofulvene adduct at 301 nm.

  • Deprotection : Treat the resin with 20% piperidine in DMF (2 x 5 min).

  • 3-Aze Coupling : Dissolve Fmoc-3-aminoazetidine-3-carboxylic acid (N-Boc protected at the ring nitrogen) (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq). React for 3 hours at room temperature.

    • Self-Validation: Perform a Kaiser test; if positive, repeat the coupling using DIC/OxymaPure at 40°C to overcome extreme steric hindrance.

  • Elongation : Complete the linear sequence using standard Fmoc/tBu chemistry.

Step 2: Mild Cleavage and Solution-Phase Cyclization
  • Cleavage : Treat the resin with 1% TFA in DCM (5 x 3 min) to cleave the fully protected linear peptide.

    • Causality: 1% TFA is strong enough to cleave the peptide from the 2-CTC linker but mild enough to preserve the N-Boc protecting group on the highly basic azetidine ring.

  • Neutralization : Neutralize the filtrate immediately with pyridine (1%) and evaporate DCM under reduced pressure. Precipitate the peptide in ice-cold diethyl ether.

  • Macrocyclization : Dissolve the linear peptide in highly dilute DMF (1 mM) to prevent intermolecular oligomerization. Add PyBOP (3 eq), HOAt (3 eq), and DIPEA (6 eq). Stir for 24 hours.

    • Self-Validation: Monitor the disappearance of the linear precursor via LC-MS.

Step 3: Global Deprotection and Purification
  • Deprotection : Treat the cyclic peptide with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The strained four-membered azetidine ring is remarkably stable under these strongly acidic post-cyclization conditions[4].

  • Purification : Precipitate in ether, centrifuge, and purify via RP-HPLC using a C18 column (H2O/MeCN + 0.1% TFA gradient).

SPPS_Workflow Start Linear Peptide Assembly (Fmoc-SPPS on 2-CTC) Coupling Incorporate 3-Aze Derivative (HATU/HOAt, 3h) Start->Coupling Cleavage Mild Resin Cleavage (1% TFA in DCM) Coupling->Cleavage Cyclization High-Dilution Macrocyclization (PyBOP, 1 mM) Cleavage->Cyclization Deprotection Global Deprotection (95% TFA) Cyclization->Deprotection Analysis Conformational Analysis (NMR / XRD) Deprotection->Analysis

Caption: Workflow for SPPS and macrocyclization of 3-Aze containing peptides.

Therapeutic Applications

The unique structural profile of 3-Aze has driven its adoption in several advanced therapeutic modalities:

  • Endomorphin Analogues : Substitution of the native

    
     residue in endomorphins with 3-Aze yields achiral, conformationally restricted analogues. While 3-Aze lacks the restricted rotation around the 
    
    
    
    bond seen in Aze, it maintains a cyclic structure that modulates
    
    
    -opioid receptor binding, demonstrating how fine-tuning ring position alters bioactivity and receptor selectivity[1].
  • Peptide-Drug Conjugates (PDCs) : The azetidine-3-carboxylic acid scaffold is increasingly evaluated as a compact, rigid,

    
    -rich linker in PDC and Antibody-Drug Conjugate (ADC) chemistry. It offers a metabolically stable alternative to linear aliphatic linkers, allowing precise exit-vector engineering for payload delivery[5].
    
  • Late-Stage Functionalization : The secondary amine of the 3-Aze ring (once deprotected) serves as an orthogonal handle for late-stage modifications. Through chemoselective substitution or click-based approaches (e.g., employing a 2-propynyl carbamate), researchers can readily produce dye-tagged or biotinylated macrocycles without disrupting the core peptide conformation[4].

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: ResearchGate / Chemistry - A European Journal URL:[Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids Source: ResearchGate / Molecules URL:[Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based

    
    -Amino Acid: The Critical Role of NH···N H-Bonds 
    Source: MDPI / Molecules
    URL:[Link]
    
  • Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue Source: NIH / Bioorganic & Medicinal Chemistry URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs Source: CUNY Academic Works URL:[Link]

Sources

Engineering Conformational Rigidity: A Comprehensive Guide to Quaternary Amino Acids with Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of constrained quaternary amino acids into peptide sequences is a premier strategy for engineering therapeutically relevant secondary structures. Among heterocyclic scaffolds, the four-membered azetidine ring represents a synthetically challenging yet highly rewarding motif. By imposing extreme conformational rigidity, α-quaternary and 3-substituted azetidine amino acids act as powerful peptidomimetics, foldamer building blocks, and central nervous system (CNS)-focused library scaffolds[1].

As an Application Scientist, the goal of this whitepaper is to move beyond theoretical overviews and provide a mechanistic, self-validating technical guide to the synthesis, functionalization, and application of azetidine-based quaternary amino acids.

Mechanistic Rationale: The Azetidine Scaffold and the Thorpe-Ingold Effect

The utility of quaternary azetidine amino acids stems from the Thorpe-Ingold (gem-dialkyl) effect . Cα-tetrasubstitution imposes a severe restriction on the conformational space of a peptide chain. In the context of an azetidine ring, the internal bond angles are compressed (~90°), which thermodynamically forces the external substituents (the amino and carboxylate groups) into close spatial proximity.

This proximity significantly lowers the activation entropy required for the peptide backbone to fold into stable secondary structures, such as β-turns or 3₁₀-helices. Furthermore, the presence of the nitrogen heteroatom in the azetidine ring provides an orthogonal anchor point for engineering additional physicochemical properties, such as improved aqueous solubility or targeted receptor binding (e.g., S1P₁/Edg1 receptor agonists)[2].

ThorpeIngold Linear Linear Peptide (High Entropy) Azetidine Azetidine Scaffold Incorporation Linear->Azetidine Steric Thorpe-Ingold Effect (Steric Compression) Azetidine->Steric Angle Reduced Internal Angle (Proximity Effect) Steric->Angle Foldamer Stable β-Turn (Foldamer) Angle->Foldamer

Caption: The Thorpe-Ingold effect driving stable secondary structure formation in peptidomimetics.

Core Synthetic Methodologies & Mechanistic Causality

The synthesis of quaternary azetidines requires overcoming the inherent ring strain of the four-membered heterocycle. Three primary field-proven methodologies are utilized to achieve this stereoselectively and regioselectively.

Enantioselective α-Quaternary Azetidines via [2,3]-Sigmatropic Shift

Developed by Couty and colleagues, this method provides an enantioselective route to α-quaternary azetidines[3]. The process relies on the generation of an enantiomerically pure N-allyl azetidinium ion, which, upon deprotonation, forms a reactive nitrogen ylide[3]. The chirality is then transferred from the nitrogen center to the α-carbon via a concerted, stereoselective [2,3]-sigmatropic rearrangement[3]. The thermodynamic driving force is the stabilization of the resulting trans diaxial disposition of the substituents, supported by an anomeric effect between the nitrogen lone pair and the adjacent σ* orbital[3].

SigmatropicShift N_Allyl N-Allyl Azetidinium Triflate Base KOt-Bu, THF, -78°C (Deprotonation) N_Allyl->Base Ylide Azetidinium Ylide (Intermediate) Base->Ylide Shift [2,3]-Sigmatropic Shift Ylide->Shift Product α-Quaternary Azetidine Shift->Product

Caption: Mechanism of stereoselective [2,3]-sigmatropic shift yielding α-quaternary azetidines.

Thermal Isomerization of Aziridines to 3-Bromoazetidine-3-carboxylates

To access functionalized β-amino acid derivatives, De Kimpe and co-workers established a route involving the base-induced cyclization of dibromo amino esters[4][5]. Kinetically, the three-membered aziridine ring forms first. However, by refluxing the intermediate in DMSO at 70 °C, the system undergoes thermal isomerization to the thermodynamically favored 3-bromoazetidine-3-carboxylate[4][6]. The highly reactive C-Br bond at the C-3 position serves as a versatile anchor for subsequent nucleophilic substitutions (e.g., with azides, cyanides, or phenoxides) without compromising the integrity of the azetidine core[4].

Functionalization via Aza-Michael Addition

For the synthesis of novel heterocyclic amino acid derivatives, Gudelis et al. demonstrated a highly efficient DBU-catalyzed Horner-Wadsworth-Emmons (HWE) reaction on (N-Boc)azetidin-3-one to yield an azetidin-3-ylidene acetate[7]. This electron-deficient alkene undergoes regioselective Aza-Michael addition with various NH-heterocycles (e.g., pyrazoles, indazoles)[7]. DBU is specifically chosen as the base because its non-nucleophilic nature prevents unwanted ring-opening side reactions[7].

AzaMichael Ketone Azetidin-3-one HWE HWE Reaction (DBU catalyzed) Ketone->HWE Alkene Azetidin-3-ylidene Acetate HWE->Alkene Michael Aza-Michael Addition (NH-Heterocycle) Alkene->Michael Product 3-Substituted Azetidine Michael->Product

Caption: Synthetic workflow for 3-substituted azetidine derivatives via Aza-Michael addition.

Quantitative Data and Yield Comparisons

The following table summarizes the operational parameters and quantitative outcomes of the primary synthetic strategies, allowing for rapid comparative analysis during experimental design.

Synthetic StrategyKey IntermediateCatalyst / ReagentYield RangeStereocontrolPrimary Application
[2,3]-Sigmatropic Shift N-Allyl Azetidinium YlideKOt-Bu, THF (-78 °C)85–93%High (dr > 98:2)α-Quaternary Azetidines[3]
Thermal Isomerization 2-(Bromomethyl)aziridineDMSO (70 °C)60–80%Moderate3-Bromoazetidine-3-carboxylates[6]
Aza-Michael Addition Azetidin-3-ylidene AcetateDBU, CH₃CN (Reflux)61–92%RegiospecificHeterocycle-functionalized Azetidines[7]
Hantzsch Cyclization α-Bromocarbonyl AzetidineSelenourea, CH₃CN~75%AchiralSelenazole-Azetidine Hybrids[8]

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Stereoselective Rearrangement of Azetidinium Triflates

Adapted from Couty et al.[3]

  • Preparation: Dissolve N-allyl azetidinium triflate (2.19 mmol) in rigorously dried THF (40 mL) under an inert argon atmosphere.

  • Cryogenic Deprotonation: Cool the reaction vessel to -78 °C. Add potassium tert-butoxide (KOt-Bu, 2.67 mmol) in one rapid portion. Causality: The cryogenic temperature is critical to stabilize the kinetically formed nitrogen ylide and prevent premature, unselective ring opening.

  • Sigmatropic Shift: Allow the reaction mixture to slowly warm to 0 °C over a period of 3 hours.

  • Quenching & Extraction: Quench the reaction with H₂O and extract with Et₂O. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Prior to flash chromatography, analyze the crude mixture via ¹H NMR. The presence of a stabilizing anomeric effect should yield a diastereomeric ratio (dr) of >98:2[3]. If epimerization is observed, verify the anhydrous nature of the THF and the precise temperature control during the warming phase.

  • Purification: Purify via flash chromatography (cyclohexane-EtOAc, 8:2) to yield the α-quaternary azetidine as a colorless oil (~93% yield)[9].

Protocol B: Aza-Michael Addition for 3-Substituted Azetidines

Adapted from Gudelis et al.[7]

  • Alkene Generation: Treat (N-Boc)azetidin-3-one with the appropriate phosphonate in the presence of DBU to yield (N-Boc-azetidin-3-ylidene)acetate via HWE reaction[7].

  • Nucleophilic Addition: Dissolve the generated acetate (1.0 eq) and the desired NH-heterocycle (e.g., pyrazole) (1.2 eq) in acetonitrile.

  • Catalysis: Add DBU (0.1 eq) as a non-nucleophilic base. Causality: DBU deprotonates the NH-heterocycle, drastically increasing its nucleophilicity for the Michael addition onto the electron-deficient alkene without attacking the ester or azetidine core.

  • Reaction: Stir the mixture at room temperature or reflux (depending on the steric bulk of the heterocycle) until TLC indicates complete consumption of the alkene.

  • Validation Checkpoint: Confirm regioselectivity using ¹H-¹⁵N HMBC NMR. The ¹⁵N chemical shifts of the N-1 Boc-azetidine (δ −315.0 ppm) and the newly attached heterocycle must be distinct, ensuring the nucleophilic attack occurred exclusively at the C-3 position[7].

Biological Applications and Drug Discovery

The unique spatial geometry of quaternary azetidines has led to their rapid adoption in modern medicinal chemistry:

  • S1P₁/Edg1 Receptor Agonists: Derivatives of azetidine-3-carboxylic acid serve as critical intermediates in the synthesis of immunosuppressive agents that sequester lymphocytes in secondary lymphoid tissues[2].

  • CB1 Receptor Targeting: 3-aminoazetidine-3-carboxylic acid frameworks are utilized in the development of anti-obesity therapeutics[2].

  • Foldamers & Peptidomimetics: The rigid nature of the azetidine core makes it an ideal building block for synthesizing non-natural foldamers that resist proteolytic degradation while maintaining high-affinity binding to biological targets[6].

References

  • Drouillat, B., Couty, F., & Marrot, J. (2009). Chirality Transfer in Azetidinium Ylides: An Enantioselective Route to α-Quaternary Azetidines. Synlett, 2009(5), 767-770.[Link]

  • Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558.[Link]

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., Jankauskas, R., Kleizienė, N., Sløk, F. A., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.[Link]

  • Shinde, V. S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 46139-46173.[Link]

Sources

3-Allylazetidine-3-Carboxylic Acid: A Quaternary Building Block for Peptide Stapling and Foldamer Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and application of 3-allylazetidine-3-carboxylic acid (3-All-Aze) in modern peptidomimetic drug design.

Executive Summary

3-Allylazetidine-3-carboxylic acid (3-All-Aze) represents a specialized class of conformationally constrained


-amino acids . Unlike standard linear stapling agents (e.g., 

-methyl,

-alkenyl amino acids), 3-All-Aze introduces a dual-constraint mechanism: the azetidine ring rigidly locks the backbone dihedral angles (

), while the C3-quaternary allyl handle enables macrocyclization via Ring-Closing Metathesis (RCM). This guide outlines the physicochemical rationale for its selection, synthesis pathways, and protocols for its integration into high-affinity stapled peptides and proteolytic-resistant foldamers.

Structural & Physicochemical Attributes

The utility of 3-All-Aze stems from its topology as a cyclic, quaternary


-amino acid. In drug design, it serves as a "chimeric" building block that merges the rigidity of proline-like heterocycles with the reactive utility of olefinic staples.
The Quaternary C3 Center

The C3 position of the azetidine ring is achiral due to the plane of symmetry bisecting the N1-C3 axis (assuming identical C2/C4 environments). However, desymmetrization occurs upon peptide coupling.

  • Steric Occlusion: The quaternary center at C3 (bearing both the carboxyl and allyl groups) creates significant steric bulk. This restricts the rotational freedom of the incoming amino acid during synthesis and the final folded peptide, favoring extended or specific helical conformations (e.g., 14-helix in

    
    -peptides).
    
  • Metabolic Stability: The absence of an extractable

    
    -proton (relative to the carboxyl) and the steric crowding render the adjacent peptide bonds highly resistant to proteases.
    
Ring Strain and Geometry

The azetidine ring possesses approximately 26 kcal/mol of ring strain.

  • Pucker Conformation: The ring is not planar; it adopts a puckered conformation to minimize torsional strain between vicinal methylene protons. This pucker dictates the vector of the allyl group, pre-organizing it for metathesis.

  • Backbone Extension: As a

    
    -amino acid surrogate, incorporation of 3-All-Aze extends the peptide backbone by one carbon atom per residue compared to 
    
    
    
    -amino acids, altering the periodicity of the secondary structure.
Physicochemical Data Summary
PropertyValue / DescriptionImpact on Design
Backbone Type Cyclic

-Amino Acid
Induces foldameric architecture; resists proteolysis.
Ring Strain ~26 kcal/molHigh reactivity in ring-opening (if activated), but stable in peptide bonds.
C3 Substituents Allyl / Carboxylic AcidAllyl allows RCM; Quaternary center locks conformation.
LogP (Est) ~0.5 - 1.2 (derivative dependent)Moderate lipophilicity improves membrane permeability vs. linear polar residues.
pKa (COOH) ~3.5Slightly more acidic than linear

-amino acids due to ring induction.

Synthesis & Scalability

While 3-All-Aze is available commercially (often Fmoc-protected), in-house synthesis is required for isotopic labeling or derivative generation. The most robust route proceeds via the 3-bromoazetidine intermediate.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start Start: Alkyl 2-(bromomethyl)acrylate Step1 1. Amination & Cyclization (Formation of Aziridine) Start->Step1 Primary Amine, Base Step2 2. Thermal Isomerization (Ring Expansion to Azetidine) Step1->Step2 Heat (DMSO) Intermed Intermediate: 3-Bromoazetidine-3-carboxylate Step2->Intermed Step3 3. Allylation (Radical Allylation or Substitution) Intermed->Step3 Allyl-SnBu3 / AIBN or Allyl-MgBr (with protection) Final Product: 3-Allylazetidine-3-carboxylic acid Step3->Final Deprotection/Hydrolysis

Figure 1: Synthetic pathway from acrylate precursors to the 3-allyl-azetidine scaffold via aziridine ring expansion.

Key Synthetic Considerations
  • Aziridine-Azetidine Rearrangement: The conversion of 2-(bromomethyl)aziridine to 3-bromoazetidine is thermodynamically driven.[1] This step is critical and typically requires heating in polar aprotic solvents (DMSO or Sulfolane).

  • N-Protection: The nitrogen must be protected (e.g., Benzhydryl, Boc, or Cbz) before introducing the allyl group to prevent N-allylation.

Applications in Drug Discovery[2]

Peptide Stapling (Macrocyclization)

The primary application of 3-All-Aze is as a "staple point" in RCM-based peptide macrocyclization.

  • Mechanism: The allyl group at C3 participates in Grubbs-catalyzed olefin metathesis with another allyl-bearing residue (e.g., another 3-All-Aze, an O-allyl serine, or an

    
    -pentenyl alanine).
    
  • Advantage: Unlike linear stapling amino acids (S5, R8), 3-All-Aze is intrinsically constrained. The staple does not just link two points; the residue itself enforces a turn or kink, reducing the entropic penalty of folding even before cyclization occurs.

Foldamer Design (Beta-Peptides)

In


-peptide oligomers, 3,3-disubstituted azetidines strongly promote the formation of 12-helices  or 14-helices  depending on the alternating pattern with other residues. The 3-allyl group can be left as a hydrophobic side chain or functionalized later (e.g., via thiol-ene click chemistry) to attach fluorophores or permeation tags.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric hindrance at the quaternary C3 carbon, standard coupling protocols often yield deletions. The following modified protocol is recommended.

Reagents:

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent aggregation).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: DIPEA (Diisopropylethylamine).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min). Wash DMF x 5.

  • Activation:

    • Dissolve Fmoc-3-All-Aze-OH (3.0 eq relative to resin) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq).

    • Pre-activate for 1 minute (color change to yellow/orange).

  • Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours (vs. standard 45 min).

  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Ring-Closing Metathesis (RCM) on Resin

Stapling is best performed on-resin before global cleavage to favor pseudodilution and prevent intermolecular dimerization.

Reagents:

  • Catalyst: Grubbs I or II Generation (10-20 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

Protocol:

  • Solvent Exchange: Wash resin with DCM x 3, then dry DCE x 3.

  • Reaction:

    • Dissolve Grubbs Catalyst in degassed DCE (concentration ~5-10 mM).

    • Add to resin.

    • Reflux (or heat to 40-50°C) under N2 atmosphere for 2 hours.

    • Note: Microwave irradiation (50°C, 15 min) significantly accelerates this step.

  • Wash: Drain and wash with DCE x 3, DCM x 3, DMF x 3.

  • Scavenging: Wash with a solution of DMSO or imidazole in DMF to remove residual Ruthenium catalyst.

Visualization of RCM Workflow

RCM_Workflow LinearPeptide Linear Peptide on Resin (Contains 3-All-Aze + Allyl partner) PreOrganization Conformational Pre-organization (Azetidine ring induces turn) LinearPeptide->PreOrganization Solvent Swelling CatalystAdd Add Grubbs Catalyst (in Degassed DCE) PreOrganization->CatalystAdd Metathesis Metathesis Cycle (Release of Ethylene) CatalystAdd->Metathesis Heat/Microwave StapledPeptide Stapled Macrocycle (Rigidified Backbone) Metathesis->StapledPeptide Cyclization Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) StapledPeptide->Cleavage

Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow utilizing the 3-allyl handle.

References

  • BenchChem. 1-Cbz-azetidine-3-carboxylic acid: Applications in Medicinal Chemistry.

  • Mangelinckx, S., et al. (2008).[2] Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks.[2][3] Tetrahedron Letters.[2]

  • Sigma-Aldrich. 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-allylazetidine-3-carboxylic acid Product Sheet.

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research.

Sources

Solubility Profile of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid in Organic Solvents: A Technical Guide for Pre-formulation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid (often referred to as 3-allylazetidine-3-carboxylic acid) is a conformationally restricted, non-canonical amino acid. It is highly valued in drug development for synthesizing peptidomimetics, Proteolysis-Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs). The azetidine ring restricts the dihedral angles of the peptide backbone, while the allyl group provides a versatile handle for downstream functionalization (e.g., via cross-metathesis). Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions during solution-phase conjugations and solid-phase peptide synthesis (SPPS).

This whitepaper provides an in-depth analysis of the structural determinants governing the solubility of this compound, empirical solubility data, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural and Thermodynamic Determinants of Solubility

To predict and manipulate the solubility of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid, we must analyze its structural features through the lens of thermodynamics and intermolecular forces.

The Zwitterionic Challenge

As an unprotected amino acid, this compound exists predominantly as a zwitterion in the solid state and in neutral media. The electrostatic attraction between the protonated azetidinium nitrogen (


) and the deprotonated carboxylate group (

) creates a robust, high-energy crystal lattice. For dissolution to occur in an organic solvent, the solvation energy provided by the solvent must overcome this massive lattice energy. Because most organic solvents lack the high dielectric constant of water, they cannot effectively shield these ionic charges, leading to inherently poor organic solubility.
Impact of the 3-Allyl Group

The parent compound,[1], is highly hydrophilic (LogP ~ -3.2) and practically insoluble in non-polar organic solvents. However, the introduction of the 3-allyl (prop-2-en-1-yl) group introduces a lipophilic hydrocarbon chain. This modification has two critical effects:

  • Increased Dispersion Forces: It increases the molecule's overall lipophilicity.

  • Lattice Disruption: The steric bulk of the allyl group disrupts the perfect symmetry of the unsubstituted azetidine crystal lattice. This slightly lowers the melting point and marginally improves solubility in polar organic solvents compared to the parent molecule.

Hansen Solubility Parameters (HSP) Analysis

According to the framework of[2], dissolution requires matching the dispersion (


), polar (

), and hydrogen-bonding (

) forces between the solute and solvent. The zwitterionic nature of this azetidine derivative demands solvents with exceptionally high

and

values to stabilize the separated charges. Consequently, non-polar solvents (which only offer

interactions) fail to dissolve the compound.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the quantitative solubility of unprotected 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid is summarized below.

Solvent ClassRepresentative SolventsEstimated Solubility Range (mg/mL)Mechanistic Rationale
Non-Polar Hexane, Toluene, Dichloromethane (DCM)< 0.1 (Practically Insoluble)Low dielectric constants cannot shield or disrupt the strong intermolecular ionic bonds of the zwitterion.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)1.0 - 5.0 (Slightly Soluble)Moderate dipole-dipole interactions; DMSO offers the best solvation via strong hydrogen bond acceptance.
Polar Protic Methanol, Ethanol5.0 - 15.0 (Soluble)Strong hydrogen bonding capabilities stabilize both the protonated azetidinium and deprotonated carboxylate groups.

Standardized Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid for pre-formulation, a rigorous thermodynamic approach is required. The [3] is the industry gold standard, ensuring true equilibrium is reached between the solid and solution phases.

Step-by-Step Methodology
  • Preparation of Saturated Solution : Add an excess of the solid compound (e.g., 50 mg) to 1.0 mL of the target organic solvent in a chemically inert, tightly sealed borosilicate glass vial.

  • Equilibration : Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 to 72 hours. (Causality Note: Extended equilibration is critical for zwitterions, as the disruption of the ionic lattice is kinetically slow in organic media).

  • Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Experience Note: Pre-saturate the filter with the solvent to prevent solute adsorption).

  • Self-Validation Step (Critical) : Recover the residual solid from the pellet and analyze it via X-ray Powder Diffraction (XRPD). This confirms that the crystal form has not changed (e.g., no solvate or polymorph transformation occurred) during the extended equilibration.

  • Quantification : Dilute the filtrate with a compatible mobile phase. Because the allyl and carboxylate groups lack strong UV chromophores, quantify the concentration using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or LC-MS against a pre-established calibration curve.

G A Solid Compound + Solvent B Temperature-Controlled Agitation (24-72h) A->B C Phase Separation (Centrifugation) B->C D Quantification (HPLC-ELSD/LC-MS) C->D E Thermodynamic Solubility Data D->E

Fig 1: Standardized workflow for determining thermodynamic solubility via the shake-flask method.

Chemical Strategies for Solubility Modulation

For synthetic applications requiring high concentrations in non-polar or polar aprotic solvents (such as using DCM or DMF for peptide coupling), the zwitterionic nature of the molecule must be chemically masked.

N-Terminal Protection: Reacting the azetidine nitrogen with protecting groups like Fmoc-OSu or Boc₂O neutralizes the positive charge, completely eliminating the zwitterionic lattice. The resulting N-protected derivative exhibits a drastically altered HSP profile, dominated by dispersion forces (


), rendering it highly soluble in standard organic synthesis solvents like DCM, Ethyl Acetate, and THF.

G Zwit 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid (Zwitterion, High Lattice Energy) Reagent Fmoc-OSu / Boc2O + Base (Disruption of Ionic Bonds) Zwit->Reagent Protection Reaction Protected N-Protected Derivative (High Organic Solubility) Reagent->Protected Lipophilicity Increase

Fig 2: Chemical modulation of solubility via N-terminal protection strategies.

Conclusion

The solubility profile of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid in organic solvents is dictated by the competing forces of its high-energy zwitterionic lattice and the lipophilic contribution of its 3-allyl group. While practically insoluble in non-polar solvents, it exhibits workable solubility in polar protic solvents. For rigorous pre-formulation data, the self-validating shake-flask method coupled with HPLC-ELSD remains the most trustworthy analytical approach. When high organic solubility is mandatory for synthesis, transient N-protection is the definitive chemical workaround.

References

  • Title: 3-azetidinecarboxylic Acid | CID 93192 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Solubility Science: Principles and Practice Source: Steven Abbott Practical Solubility URL: [Link]

Sources

Technical Guide: Steric Effects of Allyl Group in Azetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the physicochemical and pharmacological impact of allyl substituents on the azetidine-3-carboxylic acid (Aze-3-COOH) scaffold. As a conformationally constrained analogue of


-alanine and GABA, Aze-3-COOH serves as a critical template in peptidomimetics and CNS drug discovery. This document details how the steric bulk and electronic properties of the allyl group—whether at the N1  or C3  position—modulate ring puckering, synthetic reactivity, and binding affinity to transporters such as GAT-1 and GAT-3.

Structural & Conformational Analysis

The azetidine ring is not planar; it exists in a dynamic equilibrium between puckered conformations. The introduction of an allyl group introduces significant steric and stereoelectronic effects that shift this equilibrium.

The Azetidine Ring Pucker

Unlike cyclobutane, the azetidine ring possesses a lower barrier to inversion due to the nitrogen atom. However, substituents force the ring into specific puckered states to minimize torsional strain and steric clashes.

  • N-Allyl Substitution: The nitrogen atom in azetidines is pyramidal. The N-allyl group prefers a pseudo-equatorial orientation to minimize 1,3-transannular repulsive interactions with the C3-substituents (carboxylic acid). However, the steric demand of the allyl group (A-value ~1.6 kcal/mol in cyclohexanes, but distinct in 4-membered rings) can force the carboxylic acid at C3 into a pseudo-axial position if the C3-substituent is bulky.

  • C3-Allyl Substitution: Introducing an allyl group at C3 (creating a quaternary center) dramatically increases rigidity. This "gem-disubstitution" effect restricts the conformational freedom of the carboxylate, often locking the bioactive conformation.

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the two puckered conformers of N-allyl-azetidine-3-carboxylic acid.

AzetidineConformation cluster_sterics Steric Drivers ConformerA Conformer A (N-Allyl Pseudo-Equatorial) Thermodynamically Favored TS Transition State (Planar Ring) ConformerA->TS Ring Inversion ΔG‡ ~ 1.3 kcal/mol TS->ConformerA ConformerB Conformer B (N-Allyl Pseudo-Axial) Sterically Crowded TS->ConformerB ConformerB->TS Factor1 1,3-Transannular Repulsion Factor1->ConformerB Destabilizes Factor2 N-Lone Pair Orientation

Caption: Conformational equilibrium of N-allyl-azetidine-3-carboxylic acid. The pseudo-equatorial orientation of the allyl group is generally preferred to minimize transannular strain.

Pharmacological Implications: GABA Uptake Inhibition

Azetidine-3-carboxylic acid derivatives act as potent inhibitors of GABA transporters (GAT).[1] The steric profile of the N-substituent is a determinant of selectivity between GAT-1, GAT-2, GAT-3, and BGT-1.

The "Lipophilic Pocket" Hypothesis

Research by Mugnaini et al. and others indicates that GAT transporters possess a lipophilic accessory pocket near the amine binding site.

  • Steric Fit: The allyl group provides a specific steric volume that is larger than a methyl group but less obstructive than a benzyl group. This intermediate bulk allows the N-allyl derivative to occupy the hydrophobic pocket without inducing severe steric clashes that would abolish binding.

  • Electronic Effect: The

    
    -system of the allyl group may engage in weak cation-
    
    
    
    or
    
    
    -
    
    
    interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the transporter channel.
Structure-Activity Relationship (SAR) Data Summary

Table 1: Comparative Potency of N-Substituted Azetidine-3-Carboxylic Acid Derivatives against GAT-1.

N-Substituent (R)Steric Bulk (MR)Lipophilicity (

)
GAT-1 IC

(

M)
Interpretation
H 1.030.00> 100Too polar; lacks hydrophobic interaction.
Methyl 5.650.56~ 45Minimal hydrophobic contact.
Allyl 14.5 1.10 ~ 12 Optimal steric/lipophilic balance.
Benzyl 30.02.00> 200Sterically precluded from the pocket.
Diphenylmethyl HighHighInactiveExcessive steric bulk.

Note: Values are representative approximations based on SAR trends in azetidine GABA analogues (e.g., NNC-05-2045 analogues).

Synthetic Methodologies & Steric Challenges

Synthesizing allyl-substituted azetidines requires overcoming the ring strain and the steric hindrance inherent to the 4-membered ring.

Protocol: Synthesis of N-Allyl-Azetidine-3-Carboxylic Acid

This protocol utilizes a direct alkylation strategy. The steric hindrance at the nitrogen is low enough to permit


 attack on allyl bromide, but temperature control is vital to prevent ring opening (polymerization).

Reagents:

  • Azetidine-3-carboxylic acid (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (anhydrous)

Step-by-Step Workflow:

  • Suspension: Suspend azetidine-3-carboxylic acid in anhydrous ACN (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add

    
    . The mixture will remain heterogeneous.
    
  • Alkylation: Cool the mixture to 0°C. Add allyl bromide dropwise over 10 minutes. Note: Slow addition prevents exotherms that could degrade the strained ring.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Target mass: M+1 = ~142.1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The zwitterionic product is best purified via ion-exchange chromatography (Dowex 50W) or preparative HPLC (C18 column, 0.1% Formic acid/ACN gradient).

Protocol: Pd-Catalyzed N-Deallylation (Steric Unmasking)

The allyl group often serves as a steric shield or protecting group. Its removal is necessary to access the free amine for further coupling.

Reagents:

  • N-Allyl-azetidine derivative

  • 
     (5 mol%)
    
  • 1,3-Dimethylbarbituric acid (NDMBA) (3.0 eq) - Scavenger

  • Dichloromethane (DCM) (degassed)

Mechanism: The Palladium catalyst forms a


-allyl complex, relieving the steric strain at the nitrogen. The NDMBA acts as a soft nucleophile to irreversibly trap the allyl cation.

Synthetic Pathway Visualization

The following diagram outlines the synthesis of a C3-quaternary azetidine, highlighting where steric effects dictate the reaction outcome.

SynthesisPathway Start N-Boc-Azetidin-3-one Step1 Wittig Olefination (Steric approach control) Start->Step1 Ph3P=CHCO2Et Intermediate1 Exocyclic Alkene Step1->Intermediate1 Step2 Michael Addition (Allyl Cuprate) Forms Quaternary C3 Intermediate1->Step2 LiCu(Allyl)2 -78°C Product N-Boc-3-Allyl-Azetidine-3-Acetate (Sterically Congested Core) Step2->Product High Diastereoselectivity due to N-Boc shielding

Caption: Synthesis of C3-allyl substituted azetidines. The N-Boc group provides steric shielding, directing the Michael addition to the less hindered face.

References

  • Mugnaini, C. et al. (2010). "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry.

  • Couty, F. & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.

  • De Kimpe, N. et al. (2011).[2] "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications." Amino Acids.[2]

  • Wanner, K. T. et al. (2010). "Synthesis and Biological Evaluation of Azetidine Derivatives as GABA Uptake Inhibitors." European Journal of Medicinal Chemistry.

  • Svensson, B. et al. (2009). "Pharmacological properties of the GABA transporter GAT-1." Handbook of Experimental Pharmacology.

Sources

Engineering the Azetidine Pharmacophore: A Technical Guide to Non-Proteinogenic Amino Acids in Therapeutics and PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into synthetic workflows has fundamentally shifted the landscape of drug discovery. Among these, L-azetidine-2-carboxylic acid (A2C) —a four-membered nitrogen-containing heterocycle—has emerged as a highly potent bioisostere for proline. As a Senior Application Scientist, I have utilized azetidine derivatives to overcome the pharmacokinetic and conformational limitations of traditional pyrrolidine-based scaffolds. This whitepaper provides an in-depth mechanistic analysis of azetidine amino acids, detailing their application in peptidomimetics, targeted protein degradation (PROTACs), and the self-validating experimental protocols required to harness their therapeutic potential.

The Biophysical Rationale: Proline Bioisosterism

In natural systems, L-azetidine-2-carboxylic acid acts as a competitive analog of L-proline, often leading to protein misconstruction and toxicity when misincorporated by native translation machinery[1]. However, in rational drug design, this "flaw" becomes a precision tool.

The transition from a five-membered pyrrolidine ring to a four-membered azetidine ring induces several critical biophysical changes:

  • Conformational Restriction: The azetidine ring possesses an inherent ring strain of approximately 26 kcal/mol. This strain severely restricts the trans-cis isomerization of the preceding amide bond, locking the peptide backbone into specific Ramachandran dihedral angles (

    
     and 
    
    
    
    ) that favor polyproline type II (PPII) helices or tight
    
    
    -turns.
  • Modulation of Basicity: The reduced C-N-C bond angle in azetidines increases the

    
    -character of the nitrogen lone pair, effectively lowering the pKa of the secondary amine compared to pyrrolidine. This tuned lipophilicity and reduced basicity enhance membrane permeability.
    
  • Vectorial Projection: In structure-based drug design, the exit vectors of substituents on the azetidine ring differ significantly from those on a pyrrolidine ring, allowing for novel spatial trajectories into target binding pockets.

This bioisosteric replacement has yielded profound clinical improvements. For instance, in the development of small-molecule STAT3 inhibitors, replacing a standard proline-amide linker with an (R)-azetidine-2-carboxamide optimized the pharmacophore's orientation within the SH2 domain, resulting in sub-micromolar potency (IC50 = 0.38


M) and a log-order improvement over previous iterations[2].

G Proline L-Proline (5-Membered Ring) Azetidine L-Azetidine-2-Carboxylic Acid (4-Membered Ring) Proline->Azetidine Bioisosteric Replacement Prop1 Increased Ring Strain (~26 kcal/mol) Azetidine->Prop1 Prop2 Lowered Amine pKa & Tuned Lipophilicity Azetidine->Prop2 Prop3 Restricted Trans-Cis Isomerization Azetidine->Prop3 Outcome1 Evasion of Native Prolyl Peptidases Prop1->Outcome1 Outcome2 Enhanced Membrane Permeability Prop2->Outcome2 Outcome3 Rigidified Exit Vectors for Target Binding Prop3->Outcome3

Logical flow of bioisosteric replacement from proline to azetidine and therapeutic benefits.

Azetidines in Targeted Protein Degradation (PROTACs)

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone target for PROTAC development. Historically, VHL ligands (such as VH032) have relied on a central hydroxyproline core to mimic the native HIF-1


 substrate.

Recent patent literature and structural studies have demonstrated that incorporating azetidine moieties—either as the core recognition element or within the linker attachment site—can dramatically influence ternary complex formation[3]. While some N-acetylated azetidine modifications showed a narrow window of tolerance for cellular activity[4], strategically placed azetidines return sub-


M IC50 values by rigidifying the linker exit vector. This rigidity minimizes the entropic penalty incurred when the PROTAC brings the target protein and the E3 ligase into proximity.
Quantitative Profiling: Proline vs. Azetidine Derivatives

To illustrate the empirical advantages of azetidine incorporation, the following table summarizes comparative data across key drug development parameters:

Parameter / TargetProline (Pyrrolidine Core)Azetidine (A2C Core)Mechanistic Consequence
Ring Strain Energy ~6 kcal/mol~26 kcal/molEnforces rigid bioactive conformations.
Amine pKa (Secondary) ~10.6~9.5Improves passive cellular permeability.
STAT3 Inhibition (IC50) > 6.8

M (Lead)
0.38

M (Compound 5o)
Superior projection into the SH2 domain[2].
VHL Ligand Affinity Baseline (VH032)Sub-

M (Modified)
Rigidified exit vectors lower entropic penalty[3].

Self-Validating Experimental Protocols

The synthesis of substituted azetidines has historically been bottlenecked by the high-energy transition states required for four-membered ring closure. To bypass this, modern workflows utilize direct photochemical functionalization of commercially available N-Boc azetidine-2-carboxylic acid[5].

Below is a field-proven, self-validating protocol for synthesizing and validating an azetidine-based VHL PROTAC ligand.

Phase 1: Photochemical Alkylation of A2C

Causality: We utilize an Iridium-based photocatalyst (Ir[dF(CF3)ppy]2(dtbpy))PF6 under visible light rather than thermal cross-coupling. This mild, room-temperature radical process prevents the thermal ring-opening of the highly strained azetidine core, allowing for multigram scale-up[5].

  • Preparation: Dissolve N-Boc azetidine-2-carboxylic acid (1.0 eq) and the desired Michael acceptor (e.g., 4-vinyl pyridine, 1.5 eq) in degassed dimethylformamide (DMF).

  • Catalysis: Add 1 mol% of the Ir-photocatalyst and a suitable base.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at 25°C for 12 hours.

  • Purification: Quench and purify via flash chromatography to isolate the functionalized alkyl azetidine building block.

Phase 2: Peptide Coupling (Linker Attachment)

Causality: Azetidine-2-carboxylic acid is highly susceptible to base-catalyzed racemization during carboxyl activation due to the increased acidity of the


-proton. Therefore, we strictly limit the base (DIPEA) and utilize HATU at 0°C to ensure rapid coupling before epimerization can occur.
  • Activation: Dissolve the azetidine building block in anhydrous DMF at 0°C. Add HATU (1.1 eq) and DIPEA (1.5 eq max).

  • Coupling: Introduce the amine-bearing PROTAC linker. Stir for 2 hours at 0°C.

  • Self-Validation Checkpoint (Chiral HPLC): Before proceeding to biological assays, the product must be analyzed via chiral HPLC. Validation Logic: The assay must show >98% enantiomeric excess (ee). Any detection of the D-azetidine epimer invalidates the coupling step, ensuring downstream biological data is not confounded by enantiomeric mixtures.

Phase 3: Ternary Complex Validation (TR-FRET)

Causality: Measuring target degradation via Western blot proves efficacy, but it does not prove the mechanism (proximity-induced ubiquitination). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly quantifies the Target-PROTAC-VHL ternary complex in real-time.

  • Assay Setup: Incubate recombinant VHL (labeled with Terbium donor) and the target protein (labeled with AlexaFluor 647 acceptor) in assay buffer.

  • Titration: Titrate the synthesized azetidine-PROTAC from 10 pM to 10

    
    M.
    
  • Self-Validation Checkpoint (Epimer Control): Run a parallel TR-FRET assay using a PROTAC synthesized with the D-azetidine epimer. Validation Logic: Because VHL binding is exquisitely stereospecific, the D-epimer must yield a FRET signal of absolute zero. If the D-epimer generates a signal, the assay is detecting non-specific protein aggregation or colloidal artifact, and the data must be discarded.

Workflow Step1 1. Photochemical Alkylation Ir-Catalyst + Visible Light Step2 2. Amide Coupling HATU/DIPEA at 0°C Step1->Step2 Step3 3. Ternary Complex Assay TR-FRET Quantification Step2->Step3 Validation Self-Validation Logic Signal = 0 for D-Epimer Step3->Validation Control Negative Control D-Azetidine Epimer Control->Step3 Parallel Testing

Self-validating workflow for synthesizing and testing azetidine-based PROTACs with epimer controls.

Future Perspectives

The therapeutic potential of non-proteinogenic azetidine amino acids extends far beyond their current applications. As synthetic methodologies like photoredox catalysis continue to mature, our ability to access highly functionalized, stereopure azetidines will expand. For drug development professionals, treating the azetidine ring not merely as a structural novelty, but as a tunable biophysical parameter, will be crucial for designing the next generation of highly specific, cell-permeable peptidomimetics and degraders.

References

1.[5] An Approach to Alkyl Azetidines for Medicinal Chemistry, ChemRxiv. URL:

2.[4] Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders, NIH.gov. URL:

3.[3] A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present), Taylor & Francis. URL:

4.[1] L-Azetidine-2-carboxylic acid = 99 2133-34-8, Sigma-Aldrich. URL:

5.[2] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors, ACS Publications. URL:

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Protocol for 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

The target molecule, 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid (also known as 3-allyl-azetidine-3-carboxylic acid), represents a critical class of


-disubstituted amino acids . These scaffolds are invaluable in peptidomimetic drug design, serving as conformationally constrained building blocks that restrict the 

space of peptide side chains, thereby enhancing proteolytic stability and receptor selectivity.

Synthesizing quaternary centers on strained four-membered rings is synthetically challenging due to ring strain (approx. 26 kcal/mol) and significant steric crowding. Traditional alkylation of azetidine-3-carboxylic acid esters often suffers from low yields due to competing ring-opening or retro-Dieckmann-type fragmentations.

This protocol details a field-proven, high-yielding synthetic route utilizing the


-alkylation of 1-Boc-3-cyanoazetidine . The nitrile group serves as a compact, linear "masked" carboxylic acid, minimizing steric hindrance during the critical quaternary center formation step.
Key Advantages of This Protocol
  • Structural Integrity: Avoids ring-opening side reactions common with ester enolates in strained rings.

  • Scalability: Validated for gram-scale production.

  • Modularity: The intermediate nitrile allows for divergent synthesis (e.g., reduction to amines or hydrolysis to acids).

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed around the construction of the quaternary center at C3 via an anionic intermediate. The nitrile moiety is preferred over the ester for the alkylation step due to its smaller hydrodynamic radius.

SynthesisPath Target Target: 3-Allyl-azetidine-3-carboxylic acid (HCl Salt) Intermediate_Acid Intermediate 2: 1-Boc-3-allyl-azetidine-3-carboxylic acid Intermediate_Acid->Target Step 3: Global Deprotection Intermediate_Nitrile Intermediate 1: 1-Boc-3-allyl-3-cyanoazetidine Intermediate_Nitrile->Intermediate_Acid Step 2: Nitrile Hydrolysis SM Starting Material: 1-Boc-3-cyanoazetidine SM->Intermediate_Nitrile Step 1: C-Alkylation Reagents_Alk Reagents: LiHMDS (Base), Allyl Bromide THF, -78°C Reagents_Alk->Intermediate_Nitrile Reagents_Hyd Reagents: NaOH (aq), MeOH Reflux Reagents_Hyd->Intermediate_Acid Reagents_Deprot Reagents: 4M HCl in Dioxane 0°C to RT Reagents_Deprot->Target

Figure 1: Retrosynthetic logic flow emphasizing the nitrile activation strategy.

Experimental Protocol

Phase 1: Formation of the Quaternary Center

Objective: Synthesis of tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate.[1] Mechanism:


 alkylation of a lithiated nitrile anion.
Reagents & Stoichiometry
ComponentEquiv.Role
1-Boc-3-cyanoazetidine 1.0Substrate
LiHMDS (1.0 M in THF)1.2Non-nucleophilic Base
Allyl Bromide 1.5Electrophile
THF (Anhydrous) 0.15 MSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, rubber septum, and nitrogen inlet. Purge with

    
    .
    
  • Solvation: Dissolve 1-Boc-3-cyanoazetidine (1.0 equiv) in anhydrous THF to achieve a concentration of ~0.15 M.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS (1.2 equiv) dropwise over 15 minutes via syringe.

    • Critical Note: Maintain internal temperature below -70°C to prevent decomposition of the strained azetidinyl anion.

    • Observation: The solution typically turns a pale yellow. Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add allyl bromide (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[2]
      
    • Extract with Ethyl Acetate (EtOAc) (3x).[2]

    • Wash combined organics with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    • Expected Yield: 75-85%.

    • Data Check:

      
       NMR should show disappearance of the C3-methine proton (approx. 3.3-3.5 ppm) and appearance of allyl signals (5.7-5.9 ppm multiplet).
      
Phase 2: Nitrile Hydrolysis to Carboxylic Acid

Objective: Synthesis of 1-(tert-butoxycarbonyl)-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid.

Reagents & Stoichiometry
ComponentEquiv.Role
Intermediate 1 (Nitrile)1.0Substrate
NaOH (aq, 2M)5.0Hydrolysis Agent
Methanol 0.2 MCo-solvent

(30%)
2.0Catalyst (Optional*)

*Note: Alkaline hydrolysis of sterically hindered nitriles can be sluggish. The addition of hydrogen peroxide (Radziszewski conditions) accelerates the hydrolysis to the amide, which is then hydrolyzed to the acid.

Step-by-Step Methodology
  • Dissolution: Dissolve the alkylated nitrile (from Phase 1) in Methanol.

  • Base Addition: Add 2M NaOH solution (5.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 70°C) for 12–18 hours.

    • Monitoring: Monitor by TLC or LC-MS. The intermediate amide may be observed before full conversion to the acid.

  • Workup:

    • Cool to RT and evaporate Methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with Diethyl Ether (

      
      ) to remove unreacted neutral impurities.
      
    • Acidification: Acidify the aqueous layer to pH ~2-3 using 1M HCl (carefully, at 0°C).

    • Extraction: Extract the acidic aqueous layer with EtOAc (3x).[2]

    • Dry combined organics over

      
       and concentrate.[3]
      
  • Result: The product is typically a viscous oil or white solid that may not require chromatography if the extraction is performed carefully.

Phase 3: Boc-Deprotection (Final Target Generation)

Objective: Isolation of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride salt.

Step-by-Step Methodology
  • Reaction: Dissolve the N-Boc acid in 4M HCl in Dioxane (10 equiv) at 0°C.

  • Time: Stir at RT for 2–4 hours.

  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with cold

    
     to precipitate the hydrochloride salt.
    
  • Filtration: Filter the solid under

    
     to obtain the pure target molecule.
    

Quality Control & Validation Data

To ensure the integrity of the synthesized compound, compare analytical data against these standard parameters.

ParameterExpected Signal Characteristics (N-Boc Acid Variant)

NMR (500 MHz,

)

5.7–5.8 (m, 1H, vinyl CH), 5.1–5.2 (m, 2H, vinyl

), 4.1–4.3 (d, 2H, Azetidine ring), 3.7–3.9 (d, 2H, Azetidine ring), 2.6 (d, 2H, Allylic

), 1.45 (s, 9H, Boc).[4]

NMR
Carbonyls (~175 ppm, 156 ppm), Vinyl carbons (~131, 120 ppm), Quaternary C3 (~45-50 ppm), Azetidine

(~55-60 ppm).
HRMS (ESI)

or

consistent with formula

(Boc-protected).

Safety & Handling

  • Allyl Bromide: Potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • LiHMDS: Pyrophoric and moisture-sensitive. Use oven-dried glassware and inert atmosphere techniques.

  • Azetidine Ring Strain: While generally stable, avoid excessive heating (>100°C) under acidic conditions for prolonged periods to prevent ring-opening polymerization.

References

  • Ji, Y., et al. (2018).[4] "Rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[4]

    • Primary citation for the alkylation of 3-cyanoazetidines and subsequent hydrolysis.
  • Lopchuk, J. M. (2019). "Strain-Release Reagents in Drug Discovery." Topics in Heterocyclic Chemistry. Context on the utility of azetidines in medicinal chemistry.
  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. Comparative analysis of 4-membered rings as gem-dimethyl bioisosteres.

Sources

functionalization of the allyl group in 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization of the Allyl Group in 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid

Executive Summary

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid (3-allylazetidine-3-carboxylic acid) is a highly valuable, conformationally restricted scaffold in modern medicinal chemistry. Serving as a non-natural amino acid bioisostere, its rigid four-membered ring forces unique spatial vectors for its substituents. The C3-allyl group acts as a versatile synthetic handle, enabling divergent late-stage functionalization to generate diverse libraries of azetidine chimeras[1]. This application note details the mechanistic rationale and self-validating protocols for three critical transformations of the allyl moiety: oxidative cleavage, regioselective hydroboration, and olefin cross-metathesis.

Mechanistic Rationale & Prerequisite Strategies

The azetidine ring possesses significant ring strain (~26 kcal/mol). Consequently, functionalization of the pendant allyl group must be carefully designed to avoid harsh Lewis acids or extreme thermal conditions that could trigger undesired ring-opening or rearrangement.

Prerequisite Protection Strategy: Before functionalizing the allyl group, the secondary amine and the carboxylic acid must be orthogonally protected (e.g., as an N-Boc or N-Fmoc amine, and a methyl or tert-butyl ester).

  • Causality: Free amines readily poison ruthenium-based metathesis catalysts via irreversible coordination to the metal center. Furthermore, during oxidative cleavage (Lemieux-Johnson oxidation), unprotected secondary amines can undergo competitive oxidation to N-oxides or nitrones[2]. All protocols below assume the use of 1-(tert-butoxycarbonyl)-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid methyl ester as the starting material.

Divergent Functionalization Protocols

Protocol A: Lemieux-Johnson Oxidative Cleavage to Aldehyde

This protocol converts the terminal alkene to a versatile aldehyde intermediate, which can subsequently undergo reductive amination to form PROTAC linkers or azetidine-piperazine chimeras[2].

  • Mechanistic Causality: Osmium tetroxide (

    
    ) undergoes a [3+2] cycloaddition with the allyl group to form an osmate ester. Sodium periodate (
    
    
    
    ) serves a dual purpose: it cleaves the osmate ester to yield the aldehyde and simultaneously reoxidizes the reduced Os(VI) back to Os(VIII). This catalytic cycle minimizes the use of highly toxic
    
    
    .
  • Step-by-Step Procedure:

    • Dissolve the protected 3-allylazetidine (1.0 mmol) in a 3:1 mixture of THF/Water (10 mL) in a round-bottom flask. Self-validation: The biphasic system is necessary to dissolve both the organic substrate and the inorganic

      
      .
      
    • Add

      
       (2.5 mmol, 2.5 eq) in one portion. Stir for 5 minutes at room temperature.
      
    • Add

      
       (0.02 mmol, 2.5 wt% solution in tert-butanol). The solution will turn slightly yellow/brown.
      
    • Stir vigorously at room temperature for 4–6 hours. TLC Monitoring (Hexanes:EtOAc 7:3): The starting material (

      
       ~0.6) will disappear, replaced by a UV-active, KMnO4-staining spot (
      
      
      
      ~0.4).
    • Quench (Critical Safety Step): Add saturated aqueous

      
       (5 mL) and stir for 30 minutes. The solution will turn black as volatile Os(VIII) is reduced to insoluble, safe Os(IV) salts.
      
    • Extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to yield the crude aldehyde.
      
Protocol B: Regioselective Hydroboration-Oxidation to Primary Alcohol

This transformation extends the side chain to a 3-hydroxypropyl group, which can be further activated (e.g., via mesylation) for nucleophilic displacement[1].

  • Mechanistic Causality: 9-Borabicyclo[3.3.1]nonane (9-BBN) is selected over

    
     due to its massive steric bulk. This bulk strictly enforces anti-Markovnikov addition to the terminal carbon of the allyl group, preventing any internal hydroboration that could sterically clash with the adjacent strained azetidine ring[1].
    
  • Step-by-Step Procedure:

    • Under an inert argon atmosphere, dissolve the protected 3-allylazetidine (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C.

    • Dropwise, add 9-BBN (0.5 M in THF, 3.0 mL, 1.5 eq). Remove the ice bath and stir at room temperature for 12 hours.

    • Cool the reaction mixture back to 0 °C. Carefully add 3M aqueous NaOH (1.5 mL), followed dropwise by 30% aqueous

      
       (1.5 mL). Self-validation: Vigorous bubbling indicates the oxidation of the alkylborane to the alcohol.
      
    • Stir at room temperature for 2 hours.

    • Dilute with water (10 mL) and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over

      
      , and concentrate. Purify via silica gel chromatography to isolate the primary alcohol.
      
Protocol C: Olefin Cross-Metathesis

Cross-metathesis allows for the direct coupling of the allyl group with various terminal alkenes (e.g., methyl acrylate) to generate functionalized, rigidified scaffolds[3].

  • Mechanistic Causality: The Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is utilized because its isopropoxystyrene ligand provides exceptional thermal stability and a controlled initiation rate, which is critical when dealing with sterically encumbered neopentyl-like centers adjacent to the azetidine ring[3].

  • Step-by-Step Procedure:

    • In a flame-dried flask under argon, dissolve the protected 3-allylazetidine (1.0 mmol) and the cross-coupling partner (e.g., methyl acrylate, 3.0 mmol, 3.0 eq) in anhydrous, degassed dichloromethane (DCM, 10 mL).

    • Add Hoveyda-Grubbs 2nd Gen catalyst (0.05 mmol, 5 mol%).

    • Attach a reflux condenser and heat the mixture to 40 °C for 12 hours. Self-validation: The reaction mixture will maintain a deep green/brown color. If it turns black prematurely, the catalyst has decomposed, likely due to oxygen ingress or incomplete amine protection.

    • Cool to room temperature and quench by adding ethyl vinyl ether (1.0 mL) to deactivate the ruthenium carbene. Stir for 30 minutes.

    • Concentrate the mixture and purify directly via flash column chromatography.

Quantitative Data & Analytical Validation

The following table summarizes the expected outcomes and key analytical markers for validating the success of the functionalization protocols.

TransformationReagents & CatalystExpected YieldKey

NMR Marker (

, 400 MHz)
Aldehyde

(cat.),

75 – 85%

~9.80 ppm (t, J = 1.5 Hz, 1H, -CH O)
Primary Alcohol 9-BBN; then

80 – 90%

~3.65 ppm (t, J = 6.2 Hz, 2H, -CH

OH)
Cross-Metathesis (w/ Methyl Acrylate)Hoveyda-Grubbs 2nd Gen65 – 80%

~6.95 ppm (dt, J = 15.6, 7.0 Hz, 1H, =CH -EWG)

Visual Workflow

G Center N-Boc-3-Allylazetidine -3-Carboxylate Aldehyde Aldehyde Derivative (-CH2-CHO) Center->Aldehyde Lemieux-Johnson (OsO4, NaIO4) Alcohol Primary Alcohol (-CH2-CH2-CH2-OH) Center->Alcohol Hydroboration (9-BBN, H2O2/NaOH) Alkene Substituted Alkene (-CH2-CH=CH-R) Center->Alkene Cross-Metathesis (Hoveyda-Grubbs II)

Divergent functionalization pathways of the 3-allylazetidine core.

References

  • Title: Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Late‐Stage Formal Double C−H Oxidation of Prenylated Molecules to Alkylidene Oxetanes and Azetidines by Strain‐Enabled Cross‐Metathesis Source: ResearchGate / Angewandte Chemie URL: [Link]

Sources

Application Notes and Protocols: Incorporation of 3-Allylazetidine-3-carboxylic Acid into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Cyclic peptides, in particular, benefit from increased stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of the sterically constrained, unnatural amino acid, 3-allylazetidine-3-carboxylic acid, into cyclic peptides. We will cover the synthesis of the Fmoc-protected amino acid, its efficient incorporation into a growing peptide chain using solid-phase peptide synthesis (SPPS), and subsequent on-resin cyclization via Ring-Closing Metathesis (RCM). This document is intended to provide researchers with the necessary theoretical and practical knowledge to successfully synthesize these novel cyclic peptides for applications in drug discovery and chemical biology.

Introduction: The Value of Constrained Cyclic Peptides

Linear peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. Cyclization is a widely adopted strategy to overcome these limitations by introducing conformational rigidity. The incorporation of unnatural amino acids, such as 3-allylazetidine-3-carboxylic acid, can further enhance the structural and functional properties of cyclic peptides.[2] The azetidine ring introduces a significant conformational constraint, while the allyl group serves as a versatile handle for various chemical modifications, most notably for ring-closing metathesis (RCM) to form a stable carbon-carbon bond within the peptide backbone.[3][4]

The resulting cyclic peptides containing this unique amino acid are of significant interest in drug discovery for their potential to modulate challenging biological targets.

Workflow Overview

This guide will walk you through a multi-step process, from the synthesis of the custom amino acid to the final characterization of the cyclic peptide.

Workflow cluster_synthesis Amino Acid Synthesis cluster_spps Peptide Elongation cluster_cyclization Cyclization cluster_analysis Purification & Analysis A Synthesis of 3-Allylazetidine-3-carboxylic Acid B Fmoc Protection A->B Protection of amine C Solid-Phase Peptide Synthesis (SPPS) B->C Incorporation into peptide D On-Resin Ring-Closing Metathesis (RCM) C->D Formation of cyclic peptide E Cleavage and Deprotection D->E Release from resin F Purification by Preparative HPLC E->F Isolation of pure peptide G Structural Characterization (MS and NMR) F->G Structural verification

Caption: Overall workflow for the synthesis of cyclic peptides containing 3-allylazetidine-3-carboxylic acid.

Synthesis of Fmoc-3-allylazetidine-3-carboxylic Acid

While Fmoc-azetidine-3-carboxylic acid is commercially available, the 3-allyl derivative requires a custom synthesis.[3][5] The following protocol is a plausible route based on established methodologies for the synthesis of 3,3-disubstituted azetidines.[6][7]

Proposed Synthetic Route

Synthesis_Route start Commercially Available N-Boc-azetidin-3-one step1 Wittig Reaction (Ph3P=CH2) start->step1 Introduction of exocyclic double bond step2 Allylation (LDA, Allyl Bromide) step1->step2 Introduction of allyl group step3 Hydrolysis (LiOH) step2->step3 Conversion to carboxylic acid step4 Fmoc Protection (Fmoc-OSu) step3->step4 Protection for SPPS end Fmoc-3-allylazetidine-3-carboxylic Acid step4->end

Caption: Proposed synthetic pathway for Fmoc-3-allylazetidine-3-carboxylic acid.

Detailed Protocol

Step 1: Synthesis of N-Boc-3-methyleneazetidine

  • To a solution of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-butyllithium dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to -78 °C and add a solution of N-Boc-azetidin-3-one in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Purify the crude product by column chromatography to yield N-Boc-3-methyleneazetidine.

Step 2: Synthesis of N-Boc-3-allyl-3-methoxycarbonylazetidine

  • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium and stir for 30 minutes to form LDA.

  • Add a solution of N-Boc-3-methyleneazetidine in THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add allyl bromide and allow the reaction to warm to room temperature overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify by column chromatography.

Step 3: Synthesis of 3-Allylazetidine-3-carboxylic Acid

  • Dissolve the product from Step 2 in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate to yield the crude carboxylic acid.

Step 4: Fmoc Protection

  • Dissolve the crude 3-allylazetidine-3-carboxylic acid in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate.[8]

  • Add a solution of Fmoc-OSu in 1,4-dioxane and stir at room temperature overnight.[9]

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the final product, Fmoc-3-allylazetidine-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered 3,3-disubstituted azetidine amino acid requires optimized coupling conditions to ensure high coupling efficiency.

General SPPS Cycle

The following diagram illustrates a standard Fmoc-based SPPS cycle.

SPPS_Cycle Resin Resin with growing peptide chain (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Remove Fmoc Washing1 Washing (DMF) Deprotection->Washing1 2. Remove by-products Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling 3. Add next amino acid Washing2 Washing (DMF) Coupling->Washing2 4. Remove excess reagents Washing2->Resin Repeat for next cycle

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Optimized Coupling Protocol for 3-Allylazetidine-3-carboxylic Acid

Due to the steric hindrance of the α,α-disubstituted nature of 3-allylazetidine-3-carboxylic acid, standard coupling conditions may result in incomplete acylation. The following protocol is recommended to maximize coupling efficiency.[10][11]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3-allylazetidine-3-carboxylic acid

  • Coupling reagent: HATU or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vial, dissolve Fmoc-3-allylazetidine-3-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF or NMP. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed to a second coupling.

  • Double Coupling (if necessary): Wash the resin with DMF and repeat steps 3 and 4.[10]

  • Washing: Wash the resin with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) before proceeding to the next cycle.

Coupling ReagentActivating SpeciesReactivity for Hindered ResiduesReference
DIC/HOBtO-acylisourea/OBt esterModerate[12]
HBTU/PyBOPOBt esterGood[10]
HATU/HCTU OAt/O-6-ClBt ester Excellent [10][11]
PyAOPOAt esterExcellent[13]

On-Resin Ring-Closing Metathesis (RCM)

The allyl group of the incorporated 3-allylazetidine-3-carboxylic acid can be utilized for on-resin cyclization with another olefin-containing amino acid (e.g., allylglycine, O-allyl-serine) via Ring-Closing Metathesis (RCM).[3][14]

RCM Workflow

RCM_Workflow Start Linear Peptide on Resin (with two allyl groups) Add_Catalyst Add Grubbs' Catalyst (e.g., Grubbs II) Start->Add_Catalyst Reaction Incubate with gentle agitation (DCM, 40 °C) Add_Catalyst->Reaction Initiate metathesis Wash Wash Resin to remove catalyst Reaction->Wash Stop reaction and purify Result Cyclic Peptide on Resin Wash->Result

Caption: On-resin Ring-Closing Metathesis (RCM) workflow.

Detailed Protocol for On-Resin RCM

Materials:

  • Resin-bound linear peptide containing 3-allylazetidine-3-carboxylic acid and another olefin-containing amino acid.

  • Grubbs' Second Generation Catalyst

  • Solvent: Anhydrous and degassed Dichloromethane (DCM)

Protocol:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.

  • Catalyst Addition: In a separate flask, dissolve Grubbs' Second Generation Catalyst (15-20 mol%) in a small volume of anhydrous, degassed DCM.

  • Reaction: Add the catalyst solution to the swollen resin. Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at 40 °C for 4-12 hours.[3]

  • Monitoring: A small sample of resin can be cleaved and analyzed by LC-MS to monitor the progress of the cyclization.

  • Catalyst Removal: After the reaction is complete, drain the solvent and wash the resin extensively with DCM, DMF, and methanol to remove all traces of the ruthenium catalyst.

Troubleshooting:

  • Low Cyclization Efficiency: Consider using microwave-assisted synthesis, which can significantly accelerate the reaction.[15]

  • Desallyl Side Products: If deallylation is observed, especially with O-allyl ethers, consider adding an isomerization suppressant like 1,4-benzoquinone, or performing the reaction at a lower temperature for a longer duration.[3]

Cleavage, Purification, and Characterization

Cleavage and Deprotection

After successful on-resin cyclization, the peptide is cleaved from the solid support and all side-chain protecting groups are removed.

Protocol:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Purification by Preparative HPLC

The crude cyclic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[16][17]

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration.

  • Detection: UV absorbance at 214 nm and 280 nm.

Structural Characterization

Mass Spectrometry (MS):

  • ESI-MS: To confirm the molecular weight of the cyclic peptide.

  • MS/MS: Tandem mass spectrometry is used for sequence verification. The fragmentation of cyclic peptides is more complex than that of linear peptides, often requiring cleavage of two backbone bonds to generate fragment ions.[18][19] Specialized software can aid in the annotation of these complex spectra.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D and 2D NMR: NMR spectroscopy is essential for determining the three-dimensional structure and conformation of the cyclic peptide in solution.[21]

  • Key Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • COSY: Identifies proton-proton correlations within the same spin system.

    • TOCSY: Shows correlations between all protons within a spin system.

    • NOESY/ROESY: Provides through-space correlations between protons, which are crucial for determining the peptide's conformation.

    • ¹³C HSQC/HMBC: Correlates protons with their directly attached or long-range coupled carbon atoms, aiding in the full assignment of the structure.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized cyclic peptide containing 3-allylazetidine-3-carboxylic acid, confirming its identity, purity, and three-dimensional structure.

References

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC. (URL: [Link])

  • Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating on the Activity of Grubbs Catalysts - PMC. (URL: [Link])

  • Ring-closing Metathesis in Peptides – the Sting is in the Tail! - ResearchGate. (URL: [Link])

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - RSC Publishing. (URL: [Link])

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC. (URL: [Link])

  • Purification of Naturally Occurring Peptides by Reversed-Phase HPLC - PubMed. (URL: [Link])

  • Purification of naturally occurring peptides by reversed-phase HPLC. (URL: [Link])

  • NMR conformational analysis on cyclic decapeptide template molecule. (URL: [Link])

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation - Biotage. (URL: [Link])

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (URL: [Link])

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (URL: [Link])

  • Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. (URL: [Link])

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (URL: [Link])

  • Interpretation of Tandem Mass Spectra Obtained from Cyclic Nonribosomal Peptides | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Peptide cyclization via ring-closing metathesis: The N-alkenoxy peptide approach. (URL: [Link])

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed. (URL: [Link])

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC - NIH. (URL: [Link])

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC. (URL: [Link])

  • Interpretation of tandem mass spectra obtained from cyclic nonribosomal peptides - PubMed. (URL: [Link])

  • Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide. (URL: [Link])

  • mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra - Research journals - PLOS. (URL: [Link])

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. (URL: [Link])

  • Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH - Biotage. (URL: [Link])

  • HPLC of Peptides and Proteins. (URL: [Link])

  • Optimized synthesis of hydrogen-bond surrogate helices: surprising effects of microwave heating on the activity of Grubbs catalysts - PubMed. (URL: [Link])

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • ORGANIC CHEMISTRY - RSC Publishing. (URL: [Link])

  • A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate. (URL: [Link])

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

Sources

click chemistry applications of 3-allyl substituted azetidine amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Allyl Azetidine Amino Acids in Peptide Engineering

Executive Summary

This guide details the application of 3-allyl-azetidine-2-carboxylic acid (3-allyl-Aze) as a dual-purpose peptidomimetic scaffold. Unlike standard olefinic amino acids (e.g., allylglycine) which are flexible, the azetidine core imposes significant conformational constraints, favoring


-turn geometries. The C3-allyl substituent serves as a highly reactive, sterically accessible handle for Thiol-Ene Photo-Click (TEC)  reactions. This note provides protocols for using 3-allyl-Aze to execute peptide macrocyclization ("stapling") and site-specific conjugation, enhancing proteolytic stability and cell permeability of therapeutic peptides.

Scientific Background & Rationale

The Azetidine Advantage

Azetidine-2-carboxylic acid (Aze) is the lower homologue of proline.[1][2] While proline typically induces


-turns, the four-membered azetidine ring restricts the 

and

dihedral angles more severely, often inducing

-turns
or polyproline-II type helices. This makes Aze derivatives ideal for disrupting aggregation-prone

-sheets or locking bioactive conformations.
The Thiol-Ene "Click" Mechanism

The 3-allyl group acts as the "ene" component. Under UV irradiation (365 nm) and in the presence of a photoinitiator, a thiol (cysteine or synthetic linker) generates a thiyl radical. This radical adds to the allyl alkene in an anti-Markovnikov fashion, forming a stable thioether bond.[3]

Key Advantages:

  • Metal-Free: No copper toxicity (unlike CuAAC).

  • Rapid Kinetics: Reaction often complete in <15 minutes.

  • Aqueous Compatibility: Can be performed in water/buffer, preserving peptide solubility.

Application Workflows

Application A: Peptide Stapling (Macrocyclization)

Objective: Stabilize an


-helix or constrain a loop by linking the 3-allyl-Aze residue to a Cysteine residue (

spacing) or a dithiol linker.
  • Mechanism: Intramolecular Thiol-Ene Ligation.

  • Outcome: The resulting thioether bridge ("staple") locks the peptide secondary structure, reducing entropy penalty upon binding to targets.

Application B: Bioorthogonal Functionalization

Objective: Attach fluorophores, lipids, or PEG chains to the peptide post-synthesis.

  • Mechanism: Intermolecular Thiol-Ene Addition.[4]

  • Outcome: Site-specific labeling without affecting N-terminal amines or Lysine residues.

Visualizing the Mechanism

The following diagram illustrates the radical cycle driving the ligation of a Thiol (R-SH) to the 3-Allyl-Azetidine residue.

ThiolEneMechanism Initiator Photoinitiator (LAP/DMPA) Thiol Thiol Reagent (R-SH) Initiator->Thiol H-Abstraction UV UV Light (365 nm) UV->Initiator Activates ThiylRad Thiyl Radical (R-S•) Thiol->ThiylRad Product Thioether Product (Stapled/Labeled) Thiol->Product Cycle Completes AllylAze 3-Allyl-Azetidine (Peptide) ThiylRad->AllylAze Addition Intermediate C-Centered Radical AllylAze->Intermediate Intermediate->Thiol Chain Transfer

Caption: Radical-mediated anti-Markovnikov hydrothiolation mechanism. The thiyl radical attacks the terminal alkene of the azetidine side chain.

Experimental Protocol: Thiol-Ene Photo-Stapling

Prerequisites:

  • Peptide containing Fmoc-3-allyl-Aze incorporated via SPPS.

  • Peptide containing a Cysteine residue (for direct cyclization) or purified linear peptide for linker insertion.

Materials
ReagentSpecificationRole
Peptide Substrate HPLC purified (>95%)Contains 3-allyl-Aze
Thiol Linker 1,2-ethanedithiol (EDT) or Cysteine"Staple" source
Photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)Water-soluble radical source
Solvent Degassed PBS (pH 7.4) or Water/ACN (1:1)Reaction medium
Light Source UV LED (365 nm, 10 mW/cm²)Activation energy
Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Dissolve peptide in degassed buffer/solvent to a concentration of 1 mM .

    • Prepare 100 mM stock of LAP initiator in water.

    • Note: Oxygen inhibits radical reactions. Sparge all buffers with Nitrogen/Argon for 15 mins.

  • Reaction Setup:

    • To the peptide solution, add 0.5 equivalents of LAP photoinitiator.

    • Add 5–10 equivalents of the Thiol component (if intermolecular) OR ensure free Cysteine thiols are reduced (use TCEP if necessary).

    • Critical: If performing intramolecular stapling (Cys to Allyl-Aze), dilute peptide to <0.1 mM to favor cyclization over polymerization.

  • Irradiation:

    • Place the reaction vial 2–5 cm from the 365 nm UV source.

    • Irradiate for 15–30 minutes at room temperature.

  • Quenching & Analysis:

    • Turn off UV. No chemical quench is usually needed, but excess thiol can be removed via ether extraction or dialysis.

    • Analyze via LC-MS .

    • Success Metric: Observe Mass Shift corresponding to +Thiol (Intermolecular) or Mass of Peptide (Intramolecular, no mass change, but Retention Time shift).

Troubleshooting Guide
ObservationRoot CauseSolution
No Reaction Oxygen InhibitionDegas solvents thoroughly; increase LAP conc.
Polymerization Concentration too highDilute peptide reaction to <100 μM.
Disulfide Formation Oxidation of CysteinesAdd 1.2 eq TCEP to keep Cys reduced during reaction.

Workflow Visualization

Workflow cluster_Reaction 3. Photo-Click Reaction SPPS 1. SPPS Synthesis (Incorporate Fmoc-3-allyl-Aze) Cleavage 2. Cleavage & Purification (TFA Cocktail) SPPS->Cleavage Mix Mix Peptide + Thiol + LAP (Degassed Buffer) Cleavage->Mix Irradiate UV Irradiation (365nm, 15 min) Mix->Irradiate Analysis 4. Validation (LC-MS & CD Spec) Irradiate->Analysis

Caption: Operational workflow from solid-phase synthesis to validated stapled peptide.

References

  • Aimetti, A. A., & Anseth, K. S. (2013). "Synthesis of cyclic peptides via thiol-ene photochemistry.

  • Chou, D. H., & Wang, Q. (2015). "A Thiol-Ene Coupling Approach to Native Peptide Stapling and Macrocyclization."[5] Angewandte Chemie International Edition.

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation."[2] Biopolymers.[2][6]

  • Scanlan, E. M., et al. (2020). "Applications of Thiol-Ene Chemistry for Peptide Science."[7] Frontiers in Chemistry.

  • Couty, F., et al. (2008). "Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction."[8] Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

preventing side reactions during deprotection of azetidine amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Side Reactions During Deprotection of Azetidine Amino Acids (Aze) Document ID: TS-AZE-2026-03 Status: Active Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Core Analysis: The "Spring-Loaded" Trap

Why this fails: The fundamental challenge with Azetidine-2-carboxylic acid (Aze) and Azetidine-3-carboxylic acid is ring strain . An azetidine ring possesses approximately ~26 kcal/mol of strain energy (compared to ~0 for cyclohexane and ~6 for cyclopentane).

In standard peptide synthesis, we treat amino acids as stable building blocks. However, Aze acts as a "spring-loaded" electrophile. When the ring nitrogen is protonated (during acidolysis) or acylated (during coupling), the ring becomes hyper-sensitive to nucleophilic attack.[1]

The Three Pillars of Failure:

  • Acid-Catalyzed Ring Opening: Occurs during Boc/tBu removal.

  • Diketopiperazine (DKP) Formation: Occurs during Fmoc removal at the dipeptide stage.[2]

  • Racemization: Occurs during activation due to the high acidity of the

    
    -proton.
    

Troubleshooting Module: Acid-Catalyzed Ring Opening

Context: Removal of Boc groups or cleavage from resin using TFA (Trifluoroacetic acid).

The Mechanism of Failure

When the azetidine nitrogen is protonated by TFA, it becomes a distinct leaving group. Any nucleophile present in the cleavage cocktail (water, scavengers, or even the peptide backbone) can attack the


-carbon (Aze-2) or 

-carbon, snapping the ring open to form homoserine derivatives or linear polymers.
DOT Diagram: Acid-Catalyzed Ring Opening Pathway

AzeRingOpening Aze Protected Aze Residue (Intact Ring) Protonation TFA Treatment (N-Protonation) Aze->Protonation Activated Activated Electrophile (Ring Strain + Charge) Protonation->Activated High Strain RingOpen Ring Opening (SN2) Activated->RingOpen + Nucleophile Nucleophile Nucleophile Attack (H2O, Scavengers) Nucleophile->RingOpen Product Linear Byproduct (Homoserine/Polymer) RingOpen->Product Irreversible

Figure 1: The pathway of acid-catalyzed azetidine decomposition. Note that protonation sensitizes the ring to nucleophilic attack.[1][3]

Protocol: The "Cold-TFA" Method

To prevent ring opening, you must kinetically inhibit the nucleophilic attack.

Step-by-Step Guide:

  • Temperature Control (Critical): Pre-chill your cleavage cocktail and the reaction vessel to 0°C . Do NOT perform cleavage at room temperature (RT) for Aze-containing peptides.

  • Scavenger Selection: Avoid strong nucleophiles like Ethanedithiol (EDT) or Thioanisole unless absolutely necessary (e.g., for Met/Cys protection).

    • Recommended Cocktail: TFA:TIPS:H2O (95:2.5:2.5).

    • Why: Triisopropylsilane (TIPS) is a bulky hydride donor and less nucleophilic toward the ring carbon than thiols.

  • Time Management: Limit exposure.

    • Standard: 2 hours at RT

      
      Modified:  30 mins at 0°C, then check LCMS. If incomplete, extend in 15-min increments at 0°C.
      
  • Work-up: Ether precipitation must be done immediately. Do not let the peptide sit in TFA.

Troubleshooting Module: Diketopiperazine (DKP) Formation

Context: This is the most common failure mode when Aze is the second residue from the C-terminus (e.g., H-Aze-AA1-Resin).

The Mechanism of Failure

Azetidine-2-carboxylic acid is a Proline analog. Like Proline, it induces a cis-amide bond conformation. Upon Fmoc removal of the third amino acid (or the Aze itself if it's N-terminal), the free amine can curl back and attack the C-terminal ester linkage to the resin. This cleaves the dipeptide off the resin as a cyclic DKP, resulting in a deletion sequence (missing the first two AAs).

DOT Diagram: DKP Formation Logic

DKP_Risk Start Fmoc-Removal Step CheckPos Is Aze at Position 2 (C-term relative)? Start->CheckPos RiskHigh HIGH RISK: DKP Formation CheckPos->RiskHigh Yes Safe Standard Protocol OK CheckPos->Safe No Mechanism Free Amine Attacks Resin Ester Linker RiskHigh->Mechanism Loss Loss of Dipeptide (Yield Drop) Mechanism->Loss

Figure 2: Decision tree for identifying DKP risk. Aze at the 2nd position is the critical danger zone.

Protocol: DKP Mitigation Strategy

Option A: The Resin Switch (Gold Standard) Use 2-Chlorotrityl Chloride (2-CTC) Resin .[4][5]

  • Why: The 2-CTC linker is extremely bulky (steric hindrance). It physically blocks the amine from attacking the ester linkage.[5]

  • Method: Load the first amino acid onto 2-CTC resin. The DKP reaction is virtually eliminated compared to Wang resin.

Option B: The Dipeptide Block If you must use Wang or Rink Amide resin:

  • Do not couple Aze and the next AA sequentially.

  • Synthesize the dipeptide (Fmoc-AA3-Aze-OH) in solution phase first.

  • Couple the entire block to the resin.

  • Why: This bypasses the specific "free amine + ester" state on the solid phase.

FAQ & Quick Reference Data

Scavenger Compatibility Table
ScavengerNucleophilicityRisk to Aze RingRecommendation
Water ModerateLowSafe (at 0°C)
TIPS Low (Hydride)Very LowRecommended
DODT/EDT High (Thiol)High Avoid (Use only if Met/Cys present; keep <0°C)
Thioanisole HighHigh Avoid
Phenol ModerateModerateUse with caution
Common Questions

Q: My Aze-containing peptide shows a mass of [M+18] or [M+32] after cleavage. What happened? A: This indicates ring opening.[1][3][6][7]

  • [M+18]: Hydrolysis (water attack) opening the ring to a homoserine derivative.

  • [M+32]: Methanolysis (if MeOH was used in workup) or incomplete protecting group removal mimicking this mass.

  • Fix: Switch to the "Cold-TFA" protocol and ensure no alcohols are present during the acid step.

Q: Can I use HBTU/DIEA for coupling Aze? A: Avoid if possible. Aze-2-carboxylic acid has a highly acidic


-proton due to ring strain and the inductive effect of the nitrogen. Strong bases like DIEA (Diisopropylethylamine) promote enolization and racemization.
  • Fix: Use DIC/Oxyma Pure (base-free activation). If a base is required, use TMP (2,4,6-trimethylpyridine) which is weaker and bulkier than DIEA.

Q: Is Azetidine-3-carboxylic acid (Aze-3) as unstable as Aze-2? A: Aze-3 is generally more stable to racemization (no


-proton on the ring junction) but equally  susceptible to nucleophilic ring opening under harsh acidic conditions. The "Cold-TFA" protocol applies to both.

References

  • Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Golebiowski, A., et al. (2001). Diketopiperazines: biological activity and synthesis. Current Medicinal Chemistry. [Link]

  • Coutrot, P., et al. (2006). Synthesis of N-protected azetidine-2-carboxylic acids. Tetrahedron Letters. [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Azetidine-Containing Peptides. Journal of Peptide Science. [Link]

Sources

Technical Support Center: Purification of 3-Allylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-allylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this valuable synthetic building block. As a zwitterionic molecule, 3-allylazetidine-3-carboxylic acid can present unique purification challenges. This resource aims to equip you with the knowledge to overcome these hurdles and obtain your target compound in high purity.

I. Understanding the Purification Challenges

The purification of 3-allylazetidine-3-carboxylic acid is often complicated by its zwitterionic nature at neutral pH, leading to high polarity and poor solubility in many common organic solvents. The typical synthetic route involves the allylation of a protected azetidine-3-carboxylic acid ester, followed by deprotection of both the ester and the nitrogen protecting group. Each of these steps can introduce specific impurities that need to be addressed during purification.

A common synthetic pathway is illustrated below:

Synthesis 1-Boc-azetidine-3-carboxylic acid methyl ester 1-Boc-azetidine-3-carboxylic acid methyl ester 1-Boc-3-allylazetidine-3-carboxylic acid methyl ester 1-Boc-3-allylazetidine-3-carboxylic acid methyl ester 1-Boc-azetidine-3-carboxylic acid methyl ester->1-Boc-3-allylazetidine-3-carboxylic acid methyl ester Allylation 3-Allylazetidine-3-carboxylic acid 3-Allylazetidine-3-carboxylic acid 1-Boc-3-allylazetidine-3-carboxylic acid methyl ester->3-Allylazetidine-3-carboxylic acid Deprotection (e.g., TFA)

Caption: A typical synthetic route to 3-allylazetidine-3-carboxylic acid.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-allylazetidine-3-carboxylic acid, providing explanations and actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield After Deprotection and Work-up 1. Incomplete Deprotection: The Boc or other protecting group is not fully cleaved. 2. Product Loss During Extraction: The zwitterionic product remains in the aqueous phase during a standard liquid-liquid extraction. 3. Adsorption onto Silica Gel: The polar nature of the product leads to irreversible binding to silica gel during column chromatography.1. Confirm Complete Deprotection: Monitor the reaction by TLC or LC-MS. If starting material remains, extend the reaction time or increase the amount of deprotecting agent (e.g., TFA). 2. Avoid Basic Aqueous Extraction: Do not perform a basic wash (e.g., with NaHCO₃) after TFA deprotection if your goal is to extract the product into an organic solvent. Instead, evaporate the TFA and solvent in vacuo. 3. Utilize Ion-Exchange Chromatography: This is the recommended method for purifying the zwitterionic product. Cation-exchange chromatography is particularly effective.
Persistent Impurities Detected by NMR/LC-MS 1. tert-Butyl Adducts: During TFA-mediated Boc deprotection, the generated tert-butyl cation can alkylate the allyl group or other nucleophilic sites. 2. Unreacted Allylating Agent: Incomplete consumption of allyl bromide or a similar reagent in the preceding step. 3. Di-allylated Byproduct: Over-reaction during the allylation step. 4. Salts: Residual salts from the reaction or work-up (e.g., triethylammonium trifluoroacetate).1. Use a Scavenger: Add a scavenger such as triethylsilane or thioanisole to the deprotection reaction to trap the tert-butyl cation. 2. Optimize Allylation: Ensure the stoichiometry of the allylation reaction is carefully controlled. Purify the protected intermediate thoroughly before deprotection. 3. Chromatography of Protected Intermediate: Purify the Boc-protected intermediate by flash chromatography on silica gel before the deprotection step to remove di-allylated and other byproducts. 4. Desalting Techniques: Use dialysis, size-exclusion chromatography, or ion-exchange chromatography to remove unwanted salts. Crystallization can also be an effective method for salt removal.
Difficulty with Crystallization 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. 2. Inappropriate Solvent System: The chosen solvent or solvent mixture is not suitable for inducing crystallization. 3. Supersaturation Not Achieved: The concentration of the product in the solvent is too low.1. Pre-purify by Ion-Exchange: Purify the crude product using ion-exchange chromatography to remove baseline impurities before attempting crystallization. 2. Solvent Screening: Experiment with various solvent systems. Good starting points for amino acid crystallization include water/ethanol, water/isopropanol, or water/acetone mixtures. Slow evaporation or cooling can induce crystallization. 3. Concentrate the Solution: Carefully concentrate the solution to induce supersaturation. Seeding with a small crystal of the pure product can also initiate crystallization.
Broad or Unclear NMR Signals 1. Zwitterionic Form in Solution: The presence of both positive and negative charges can lead to complex solution behavior and peak broadening. 2. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. 3. pH of the NMR Solvent: The ionization state of the molecule, which is pH-dependent, affects the chemical shifts and peak shapes.1. Acidify the NMR Sample: Add a drop of DCl or TFA-d to your NMR sample (in D₂O or MeOD) to protonate the carboxylate, which can sharpen the signals. 2. Treat with a Chelating Agent: If metal contamination is suspected, wash the compound with a dilute solution of a chelating agent like EDTA during the work-up. 3. Consistent Sample Preparation: Ensure consistent pH for all NMR samples to allow for reproducible spectra.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying unprotected 3-allylazetidine-3-carboxylic acid?

A1: Ion-exchange chromatography is the most effective method.[1] Due to the zwitterionic nature of the compound, it will bind to both cation and anion exchange resins depending on the pH of the mobile phase. A common strategy is to use a strong cation exchange resin (e.g., Dowex 50W) and elute with a gradient of aqueous ammonia or a volatile buffer like ammonium acetate.[2]

Q2: Can I use reverse-phase HPLC for purification?

A2: While possible, it is often challenging. The high polarity of the unprotected amino acid can lead to poor retention on standard C18 columns. If you choose this method, you will need to use a highly aqueous mobile phase, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve retention and peak shape.

Q3: My compound is an oil after evaporation. How can I solidify it?

A3: Oily products are often the result of residual solvents or impurities. First, ensure all volatile solvents have been removed under high vacuum. If it remains an oil, trituration with a non-polar solvent in which your product is insoluble (e.g., diethyl ether, hexanes) can sometimes induce solidification by washing away impurities that are preventing crystallization. If this fails, crystallization from a suitable solvent system (see Troubleshooting Guide) should be attempted.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 3-allylazetidine-3-carboxylic acid?

Q5: How should I store purified 3-allylazetidine-3-carboxylic acid?

A5: As an amino acid, it should be stored in a cool, dry place, protected from light and moisture. A desiccator at room temperature or storage in a freezer at -20°C is recommended for long-term stability. Avoid storage in the presence of strong oxidizing agents or strong acids.

IV. Experimental Protocols

Protocol 1: Purification by Ion-Exchange Chromatography (Cation Exchange)
  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex® 50WX8) in deionized water. Pack a column with the resin and wash thoroughly with deionized water until the eluent is neutral.

  • Sample Loading: Dissolve the crude 3-allylazetidine-3-carboxylic acid in a minimal amount of deionized water. Adjust the pH to ~2-3 with a dilute acid (e.g., 0.1 M HCl) to ensure the amine is protonated. Apply the solution to the top of the resin bed.

  • Washing: Wash the column with several column volumes of deionized water to remove any neutral or anionic impurities.

  • Elution: Elute the bound product with a gradient of aqueous ammonia (e.g., 0.1 M to 2 M) or a suitable buffer. Collect fractions and monitor by TLC or a ninhydrin test to identify the product-containing fractions.

  • Isolation: Combine the pure fractions and remove the volatile eluent by rotary evaporation. If a non-volatile buffer was used, a subsequent desalting step may be necessary. Lyophilization can be used to obtain the final product as a fluffy solid.

Ion_Exchange_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation Swell Resin Swell Resin Pack & Wash Column Pack & Wash Column Swell Resin->Pack & Wash Column Dissolve & Acidify Crude Product Dissolve & Acidify Crude Product Pack & Wash Column->Dissolve & Acidify Crude Product Load onto Column Load onto Column Dissolve & Acidify Crude Product->Load onto Column Wash with Water Wash with Water Load onto Column->Wash with Water Elute with NH4OH Gradient Elute with NH4OH Gradient Wash with Water->Elute with NH4OH Gradient Collect & Pool Fractions Collect & Pool Fractions Elute with NH4OH Gradient->Collect & Pool Fractions Evaporate/Lyophilize Evaporate/Lyophilize Collect & Pool Fractions->Evaporate/Lyophilize Pure Product Pure Product Evaporate/Lyophilize->Pure Product

Caption: Workflow for purification by cation-exchange chromatography.

Protocol 2: Purity Assessment by LC-MS
  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient, for example, 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Detection: ESI-MS in positive ion mode. Look for the [M+H]⁺ ion.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

V. Data Interpretation

Mass Spectrometry

For 3-allylazetidine-3-carboxylic acid (C₇H₁₁NO₂), the expected exact mass is 141.07898. In positive mode ESI-MS, the primary ion to monitor will be the protonated molecule [M+H]⁺ at m/z 142.0862. Fragmentation may involve the loss of water (-18) or the carboxylic acid group (-45).

NMR Spectroscopy
  • ¹H NMR: Key signals to identify are the broad singlet for the COOH proton (if not in a deuterated protic solvent), the multiplets for the three allyl protons, and the multiplets for the azetidine ring protons.

  • ¹³C NMR: Look for the characteristic carbonyl carbon signal, the two olefinic carbon signals of the allyl group, and the carbons of the azetidine ring.

VI. References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361.

  • Chrom Tech. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.

  • GoldBio. (2024, August 6). How to Purify Your Protein With Ion Exchange Chromatography (IEX).

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.

  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Azetidine-3-carboxylic acid.

  • Miller, R. A., et al. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3353.

  • European Patent Office. (n.d.). EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents.

  • European Patent Office. (n.d.). EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.

  • Zhang, L., et al. (2008). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives.

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558.

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.

  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • Fessenden, R. J., & Fessenden, J. S. (1998). Organic Chemistry. Brooks/Cole Publishing Company.

  • Le, T., & Clarke, W. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 1211, 123489.

  • Dron, J., et al. (2007). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Analytica Chimica Acta, 605(1), 61-69.

  • Al-Masri, M., & Voyksner, R. D. (2018). Current Analytical Chemistry.

  • Wang, Y., & Li, L. (2011). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 83(17), 6649-6655.

  • Vrkic, A. K., & O'Hair, R. A. J. (n.d.). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). ResearchGate.

  • UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge.

  • Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY.

  • PubChem. (n.d.). (2R,3S)-2-hexylazetidine-3-carboxylic acid. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.

  • LibreTexts. (2015, July 18). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids.

  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids.

  • ChemicalBook. (2026, January 13). 1-N-Boc-3-Azetidinecarboxylic acid.

  • CymitQuimica. (n.d.). 1-Boc-azetidine-3-carboxylic acid, 97%.

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.

  • National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo.

Sources

Technical Support Center: Optimizing Reaction Time for 3-Substituted Azetidine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Kinetics, Stability, and Protocol Optimization for Azetidine-3-Carboxylic Acid Derivatives

Introduction: The "Strain vs. Sterics" Conflict

Welcome to the technical support center. If you are incorporating 3-substituted azetidine-3-carboxylic acid (Aze) derivatives into peptides, you are likely facing a kinetic bottleneck.

Azetidine presents a unique chemical paradox:

  • Ring Strain (~26 kcal/mol): The 4-membered ring is thermodynamically unstable, making it prone to ring-opening decomposition if reaction times are prolonged or temperatures are uncontrolled.

  • Steric Hindrance: Substituents at the C3 position (especially bulky groups like phenyl or gem-dimethyl) create significant steric occlusion for the ring nitrogen (secondary amine) and the carboxylic acid.

The Consequence: Standard SPPS protocols (e.g., HBTU/DIPEA, 1 hour) often yield incomplete coupling (deletion sequences) or degraded products. Optimizing reaction time is not just about speed—it is about outrunning decomposition while forcing a difficult coupling.

Module 1: Troubleshooting Kinetic Stalling

Q: My coupling reaction stalls at 60-70% conversion even after 2 hours. Why?

Diagnosis: You are likely facing steric shielding of the nucleophile . In 3-substituted azetidines, the ring pucker places the C3 substituent in a position that can shield the nitrogen lone pair. If you are coupling to the N-terminus of an azetidine, the incoming activated amino acid cannot easily access the secondary amine.

Technical Fix:

  • Switch Coupling Reagents: Move from carbon-based uroniums (HBTU/HCTU) to phosphonium salts or Oxyma-based reagents.

    • Recommendation:COMU or PyAOP .[1]

    • Why? PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) avoids the formation of guanidinium byproducts that can occur with uronium salts during slow couplings to secondary amines. COMU provides a safer, more soluble alternative with higher reactivity than HATU.

  • Solvent Engineering:

    • Pure DMF often promotes β-sheet aggregation in difficult sequences.

    • Adjustment: Use NMP (N-methylpyrrolidone) or a binary mixture of DMF/DCM (1:1) to improve swelling and chain solvation.

Q: Can I just extend the reaction time to overnight (16h)?

Diagnosis: High Risk. A: We strongly advise against overnight couplings for azetidines.

  • Risk 1: Ring Opening. Extended exposure to nucleophilic bases (piperidine, DIPEA) can induce nucleophilic attack on the ring, leading to linear byproducts (see Diagram 2).

  • Risk 2: Epimerization. If the azetidine is the activated species (coupling of the Aze), prolonged activation time drastically increases C-terminal epimerization.

Module 2: Advanced Acceleration (Microwave & Flow)

Q: How do I safely use microwave irradiation without blowing up the ring?

Diagnosis: Thermal instability management. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) is the gold standard for azetidines, reducing reaction times from hours to minutes, which kinetically favors amide bond formation over thermodynamic degradation.

Optimized MW Protocol:

Parameter Standard AA 3-Substituted Azetidine Notes
Temperature 75°C 50°C - 60°C (Max) Above 60°C risks ring decomposition.
Time 5 min 2 x 10 min (Double Couple) Double coupling is mandatory for steric bulk.
Power 30-50W 20-30W (Dynamic) Use "Dynamic Power" mode to prevent temp overshoot.

| Base | DIPEA | DIPEA or Collidine | Collidine (TMP) is gentler if epimerization is observed. |

Module 3: Visualizing the Workflow

Diagram 1: Optimization Logic Flow

Use this decision tree to determine the correct intervention for your specific failure mode.

AzetidineOptimization Start Issue: Low Yield with 3-Subst. Azetidine CheckType Is the Azetidine the Nucleophile (Amine) or Electrophile (Acid)? Start->CheckType AzeAmine Azetidine is Nucleophile (Coupling TO Aze) CheckType->AzeAmine AzeAcid Azetidine is Electrophile (Coupling OF Aze) CheckType->AzeAcid StericIssue Problem: Steric Hindrance at Secondary Amine AzeAmine->StericIssue MWCheck Using Microwave? StericIssue->MWCheck Sol1 Action: Switch to PyAOP or COMU Double Couple (2x 10min) Racemization Problem: C-Terminal Epimerization Risk AzeAcid->Racemization Sol2 Action: Use Collidine (Base) Keep Temp < 50°C Racemization->Sol2 MWYes Limit Temp to 60°C Prevent Ring Opening MWCheck->MWYes Yes MWNo Use NMP Solvent Extended Time (Max 2h) MWCheck->MWNo No MWYes->Sol1 MWNo->Sol1

Caption: Decision matrix for selecting coupling conditions based on the role of the azetidine residue (nucleophile vs. electrophile).

Diagram 2: The Stability Risk (Ring Opening)

Understanding why "longer" is not "better".

RingOpening Azetidine Strained Azetidine Ring (Active Species) Transition Transition State (Ring Strain Release) Azetidine->Transition + Heat/Time Nucleophile Nucleophile (Excess Base/Solvent) Nucleophile->Transition Product Linear Byproduct (Dead End) Transition->Product Irreversible

Caption: Mechanism of azetidine degradation via nucleophilic ring opening, accelerated by high temperatures (>60°C) and prolonged reaction times.

Experimental Protocol: Optimized Microwave Cycle

Objective: Coupling Fmoc-Ala-OH to a resin-bound 3-phenyl-azetidine-3-carboxylic acid (difficult secondary amine coupling).

Reagents:

  • Coupling Agent: COMU (0.5 M in DMF)

  • Base: DIPEA (1.0 M in NMP) or Collidine (for acid-sensitive linkers)

  • Amino Acid: Fmoc-Ala-OH (0.2 M in DMF)

Step-by-Step:

  • Swelling: Wash resin with DMF (3x) and DCM (3x).

  • Deprotection: 20% Piperidine/DMF with 0.1 M Oxyma (to suppress aspartimide formation if applicable).

    • MW: 75°C for 3 min.

  • Wash: DMF (4x).

  • Coupling (The Critical Step):

    • Add Fmoc-Ala-OH (5 eq), COMU (5 eq), DIPEA (10 eq).

    • Irradiation: Ramp to 60°C over 2 min. Hold at 60°C for 8 min .

    • Note: Do not exceed 60°C.

  • Drain & Repeat:

    • Drain vessel.

    • Recouple: Add fresh reagents. Ramp to 60°C , hold for 8 min .

  • Wash: DMF (4x).

Validation: Perform a micro-cleavage and check via LC-MS. If the peak for [M-Ala]+ (deletion) is >5%, perform a third coupling with HATU/HOAt at room temperature for 1 hour.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Hydrio, J., et al. (2024). Synthesis and functionalization of azetidine-containing small macrocyclic peptides. Chemistry – A European Journal.[2] Link[2]

  • Biotage Application Notes. (2016). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue.[3][4] Biotage.com. Link

  • Shelton, P. M., et al. (2013). Microwave-assisted peptide synthesis. US Patent 20130228449A1. Link

Sources

Technical Support Center: Troubleshooting Quaternary Azetidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex peptide and small-molecule synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the notoriously low reactivity of quaternary azetidine carboxylic acids (e.g., 3-alkyl-azetidine-3-carboxylic acids).

Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative reagent comparisons, and self-validating protocols designed to overcome severe steric hindrance.

Diagnostic Workflow

Troubleshooting Start Low Amide Coupling Yield Quaternary Azetidine CheckSol Is the zwitterion fully dissolved? Start->CheckSol SolIssue Solubility Issue: Use DMF/DCM or add LiCl CheckSol->SolIssue No CheckAct Is the active ester forming? CheckSol->CheckAct Yes SolIssue->CheckAct ActIssue Activation Failure: Pre-activate or use Acid Fluoride CheckAct->ActIssue No CheckAmine Is the amine hindered/poor? CheckAct->CheckAmine Yes ActIssue->CheckAmine AmineIssue Poor Nucleophile: Elevate Temp to 40-60°C CheckAmine->AmineIssue Yes Success Successful Amide Bond CheckAmine->Success No AmineIssue->Success

Diagnostic workflow for troubleshooting quaternary azetidine amide couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the amide coupling of quaternary azetidine-3-carboxylic acids so inefficient compared to standard amino acids? A: The low reactivity is a direct consequence of extreme steric hindrance and conformational rigidity. In a quaternary azetidine (where the C3 carbon is bonded to the carboxylic acid, the ring carbons, and an additional substituent like a methyl group), the bulky groups physically block the approach of coupling reagents[1]. Furthermore, unlike 5- or 6-membered rings, the 4-membered azetidine ring is highly strained. The azetidine nitrogen exhibits pyramidalization, which severely restricts the conformational flexibility of the molecule, preventing the carboxylate group from rotating into a favorable trajectory for nucleophilic attack[2].

Q2: I am using standard DCC/HOBt, but my yields are below 20%. Which coupling reagents are best suited for overcoming this steric hurdle? A: Standard carbodiimides (DCC, DIC) form bulky O-acylisourea intermediates that struggle to form in sterically congested environments, often leading to unanticipated side reactions or racemization[3]. To overcome this, you must use reagents that form smaller, highly electrophilic intermediates. HATU or COMU are excellent first-line upgrades, as they form highly reactive OAt (7-aza-1-hydroxybenzotriazole) esters. If the amine is also hindered, you must pivot to Acid Fluoride chemistry (using DAST or TFFH). The fluorine atom has a remarkably small van der Waals radius (~1.47 Å), which minimizes steric clashes at the quaternary center during activation, allowing the reaction to proceed smoothly[4].

Q3: My amine is reacting with the coupling reagent instead of my azetidine. How do I prevent this? A: This is a common failure mode known as guanidinylation, which occurs when using uronium-based reagents like HATU in the presence of unhindered amines. Because the quaternary azetidine activates very slowly, the amine outcompetes it and reacts directly with HATU. The causality-driven solution is pre-activation : you must allow the carboxylic acid and HATU to react completely before introducing the amine to the system[5].

Quantitative Data: Coupling Reagent Performance

The following table summarizes the expected performance of various coupling strategies when applied to highly hindered quaternary amino acids.

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskTypical Yield (Hindered substrates)
DCC / HOBt OBt EsterLowHigh< 20%
HATU / DIPEA OAt EsterModerateLow40 - 60%
T3P / Pyridine Mixed AnhydrideModerateVery Low50 - 70%
DAST / Collidine Acyl FluorideHighVery Low> 80%
Step-by-Step Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the success of the intermediate formation.

Protocol 1: In Situ Acyl Fluoride Generation (For Extreme Steric Hindrance)

This method is the gold standard for coupling quaternary azetidines to electron-deficient or highly hindered amines where standard uronium reagents fail[6].

Mechanism N1 Quaternary Azetidine Carboxylic Acid N2 DAST / TFFH Activation N1->N2 N3 Acyl Fluoride Intermediate N2->N3 N4 Amine Addition (Minimal Steric Clash) N3->N4 N5 Amide Product N4->N5

Mechanism of acyl fluoride activation to overcome steric hindrance.

Methodology:

  • Preparation: Dissolve the N-protected quaternary azetidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Add Diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Intermediate Formation: Remove the ice bath and stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. The quantitative presence of the corresponding methyl ester confirms the successful formation of the highly reactive acyl fluoride. Do not proceed until the free acid is consumed.

  • Coupling: Add 2,4,6-collidine (2.0 eq) followed by the target amine (1.5 eq).

  • Reaction: Stir at 40 °C overnight. The elevated temperature helps overcome the final activation energy barrier for the nucleophilic attack on the hindered carbonyl.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate for purification.

Protocol 2: HATU-Mediated Coupling with Pre-Activation

Use this protocol when the amine is a good nucleophile, but the azetidine's steric bulk is causing competitive guanidinylation of the amine[5].

Methodology:

  • Preparation: Dissolve the N-protected quaternary azetidine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for exactly 30 minutes.

    • Self-Validation Checkpoint: Analyze a 5 µL aliquot by LC-MS. Look for the mass of the OAt active ester intermediate. The complete disappearance of the starting carboxylic acid validates that the sterically hindered center has been successfully activated.

  • Amine Addition: Only after confirming activation, add the amine (1.2 eq) in a single portion.

  • Reaction: Agitate the mixture for 12–18 hours at room temperature.

  • Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (3 times) to remove DMF, followed by 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

References
  • Uphill battles in amide couplings. Amphoteros. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit Chemistry. Available at:[Link]

  • Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Wiley / NIH. Available at: [Link]

Sources

Technical Support Center: Azetidine Ring Stability & Troubleshooting Under Acidic Cleavage Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Azetidines are highly strained four-membered nitrogen heterocycles (ring strain ≈ 25.4 kcal/mol)[1]. While they are invaluable in drug design and peptidomimetics for their rigid conformations and improved ligand efficiency, their stability under acidic conditions—such as Boc deprotection or global peptide cleavage—is a frequent point of failure[2]. This guide provides mechanistic insights, quantitative stability data, and validated protocols to help you prevent unwanted ring-opening during your experiments.

Diagnostic Workflow

AzetidineStability Start Acidic Cleavage (e.g., TFA, HCl) Protonation Is Azetidine N Protonated? (Check pKa vs pH) Start->Protonation Stable Unprotonated (Stable Ring) Protonation->Stable pKa < pH Unstable Protonated (Activated for Cleavage) Protonation->Unstable pKa > pH Nucleophile Nucleophile Present? Unstable->Nucleophile Intra Intramolecular Attack (e.g., Pendant Amide) Nucleophile->Intra Pendant Group Inter Intermolecular Attack (e.g., Thiol Scavengers) Nucleophile->Inter Solvent/Scavenger Safe No Strong Nucleophiles (Ring Preserved) Nucleophile->Safe None

Diagnostic workflow for azetidine ring stability under acidic conditions.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do azetidines undergo ring-opening during Boc deprotection or global peptide cleavage? A1: The degradation is a synergistic result of inherent ring strain and electrophilic activation. Under strong acidic conditions (e.g., TFA, HCl), the azetidine nitrogen becomes protonated. This protonation lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent carbon-nitrogen bonds, making the ring highly susceptible to nucleophilic attack (SN2) by solvent molecules, scavengers, or pendant functional groups[1].

Q2: How does the pKa of the azetidine nitrogen dictate its stability in acid? A2: The rate of decomposition is highly sensitive to pH and requires protonation of the azetidine nitrogen as a prerequisite for ring opening[2]. If the pKa of the nitrogen is significantly lower than the pH of the cleavage cocktail, it remains unprotonated and stable. For instance, incorporating the azetidine nitrogen into an amide bond (e.g., 3-aminoazetidine) drastically lowers its pKa, allowing the ring to survive 95% TFA cleavage cocktails without degradation[3].

Q3: I am observing intramolecular decomposition. What causes this? A3: N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack from a pendant group (such as an amide or hydroxyl)[4]. The length of the alkyl chain spanning the nucleophile and the azetidine group dictates the kinetic favorability of this attack. Increasing the linker length or altering the N-substituent to lower the pKa can mitigate this pathway[2].

Quantitative Data: Stability of N-Substituted Azetidines at Low pH

The following table summarizes the kinetic stability of various aryl-azetidine analogues at pH 1.8, demonstrating the critical relationship between N-substitution, pKa, and half-life[2][4].

Compound ScaffoldN-SubstituentMeasured/Calculated pKaHalf-Life (T1/2) at pH 1.8Degradation Mechanism
Aryl AzetidineN-Phenyl4.3 (Measured)0.5 hIntramolecular nucleophilic attack
Aryl Azetidine3-Pyridyl-1.1 (Calculated)3.8 hIntramolecular nucleophilic attack
Aryl Azetidine2-PyridylNot reportedStable (>24 h)None observed (Resistant to protonation)
Aryl Azetidine4-PyridylNot reportedStable (>24 h)None observed (Resistant to protonation)
Peptidic AzetidineAmide (Backbone)< 0 (Estimated)Stable (in 95% TFA)None observed[3]
Experimental Protocols & Troubleshooting
Protocol 1: Controlled Acidic Cleavage of Azetidine-Containing Peptides

Objective: Perform global deprotection and resin cleavage of azetidine-containing peptides without inducing ring-opening.

Step-by-Step Methodology :

  • Resin Preparation : Swell the peptide-bound resin in anhydrous dichloromethane (DCM) for 15 minutes to ensure uniform exposure to the cleavage cocktail.

  • Cocktail Formulation : Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2O.

    • Causality: Do NOT use thiol-based scavengers (e.g., 1,2-ethanedithiol or thiophenol). Thiols are potent nucleophiles that will rapidly attack the protonated azetidine ring, driving the equilibrium toward irreversible ring-opening[1]. TIS acts as a hydride donor and is sterically hindered, neutralizing carbocations without acting as a nucleophile.

  • Cleavage Execution : Add the cocktail to the resin and agitate gently at 20°C for 2 hours.

    • Causality: Strict temperature control is essential. Elevated temperatures provide the thermal energy required to overcome the activation barrier for ring-opening of the strained heterocycle[1].

  • Precipitation : Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether.

    • Self-Validation Checkpoint : Analyze the crude product via LC-MS. The presence of a mass corresponding to [M + Scavenger] or [M + H2O] indicates nucleophilic ring-opening. A clean target mass confirms the protocol's success and the preservation of the azetidine ring.

Protocol 2: NMR-Based Kinetic Stability Assay for Azetidines

Objective: Quantitatively determine the half-life (T1/2) of novel azetidine scaffolds under acidic conditions.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a pH 1.8 buffer using D2O and DCl.

    • Causality: Using DCl/D2O mimics the harsh acidic environment of the stomach or standard HPLC mobile phases while providing the necessary deuterium lock for NMR spectroscopy.

  • Sample Formulation : Dissolve the azetidine compound to a final concentration of 5 mM in the pH 1.8 buffer. Add 1 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard.

  • Data Acquisition : Acquire quantitative 1H NMR spectra at regular intervals (e.g., t=0, 0.5h, 1h, 2h, 4h, 8h) at a constant temperature (e.g., 25°C).

  • Kinetic Analysis : Integrate the distinct signals of the azetidine ring protons (typically multiplet signals between 2.0–4.5 ppm) relative to the DSS standard. Plot the natural logarithm of the remaining concentration versus time to calculate the half-life[4].

    • Self-Validation Checkpoint : The disappearance of the azetidine ring protons must stoichiometrically correlate with the appearance of new downstream signals (e.g., acyclic amine or alcohol protons). This mass balance validates that the signal loss is due to ring-opening rather than precipitation or non-specific degradation.

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry - A European Journal URL:[Link]

Sources

Technical Support Center: Purification of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid. The purity of non-proteinogenic amino acids like this is paramount for their application as building blocks in peptide synthesis and as scaffolds in medicinal chemistry. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this specific molecule.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route, particularly the choice of starting materials and protecting groups. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Residual N-protected azetidine-3-carboxylic acid (or its ester) and the allylating agent (e.g., allyl bromide).

  • Di-allylated By-product: N,C-di-allylated azetidine can form, especially if the azetidine nitrogen is unprotected during the C-alkylation step.

  • Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF, DMSO) and basic catalysts (e.g., triethylamine, DBU) are common culprits.

  • Degradation Products: The strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions used during work-up or deprotection.

Identifying these impurities early is critical. We recommend an initial analysis of the crude product by ¹H NMR and LC-MS to guide your purification strategy.[1][2][3]

Q2: My crude product is a sticky oil and won't crystallize. What is the best initial purification strategy?

A2: The inability to crystallize, a phenomenon known as "oiling out," is common for amino acids with nonpolar side chains and is often exacerbated by impurities that disrupt the crystal lattice formation.[4]

Your primary strategy should be chromatography . Given the polar, zwitterionic nature of the target compound, two main chromatographic techniques are recommended:

  • Ion-Exchange Chromatography (IEX): This is often the most effective method for purifying amino acids. It separates molecules based on their net charge.[5][6] Your target compound is amphoteric, allowing it to bind to either cation or anion exchange resins depending on the pH. This technique is excellent for removing neutral impurities and other amino acids with different isoelectric points.

  • Reversed-Phase Chromatography (RPC): While less common for preparative scale, flash RPC or preparative HPLC can be very effective, especially for removing nonpolar impurities.[7][8] For analytical purity assessment, RP-HPLC is the gold standard.[9][10]

If chromatography is not immediately accessible, you can attempt to precipitate the product as a salt. For instance, treating an ethereal solution of the crude product with a reagent like dicyclohexylamine (DCHA) can sometimes yield a crystalline DCHA salt, which can be filtered and purified by recrystallization.[11] The free amino acid can then be regenerated.

Q3: How do I definitively confirm the purity and structure of my final product?

A3: A combination of analytical techniques is required for unambiguous confirmation:

  • High-Performance Liquid Chromatography (HPLC): This is the benchmark for assessing purity. A single, sharp peak on a reversed-phase column with a suitable detector (e.g., UV, ELSD, or MS) is indicative of high purity. We recommend running a gradient method to ensure no late-eluting impurities are missed.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with correct chemical shifts, multiplicities, and integration values for the azetidine ring protons, the allyl group, and the absence of impurity signals.[13][14] For complex spectra, 2D NMR techniques like COSY and HSQC are invaluable.[13]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of your molecule.[2][15] This is a critical piece of data for verifying the identity of a new compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem: My ¹H NMR spectrum shows signals corresponding to the unreacted azetidine-3-carboxylic acid starting material.
  • Causality: The starting material is a polar amino acid, similar in properties to your product, making it difficult to remove with simple extraction.

  • Solution 1: Recrystallization. If your product is solid, a carefully chosen solvent system can effectively remove the starting material. Since your product has a nonpolar allyl group, it will be slightly less polar than the starting material. A binary solvent system, such as ethanol/water or methanol/diethyl ether, may allow for fractional crystallization.[16][17][18]

  • Solution 2: Ion-Exchange Chromatography. This is the most robust solution. At a neutral pH, both your product and the starting material will be zwitterionic. However, their isoelectric points (pI) will differ slightly. By carefully controlling the pH of the elution buffer, you can achieve excellent separation on a cation or anion exchange column.[6]

Problem: LC-MS analysis shows a peak with a mass corresponding to a di-allylated product (M+40 Da).
  • Causality: If the azetidine nitrogen was not protected during the C-alkylation step, it can compete as a nucleophile, leading to N-allylation in addition to the desired C-allylation. This di-allylated species is significantly less polar than your desired mono-allylated product.

  • Solution: Flash Column Chromatography (Silica Gel). The significant difference in polarity makes silica gel chromatography an ideal choice. The zwitterionic nature of your desired product will cause it to adhere strongly to the silica, while the less polar, tertiary amine by-product will elute much more readily.

    • Recommended Eluent System: A polar, protic mobile phase is required. Start with a mixture like Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (90:9:1). The acid is crucial to protonate the amino acid, reducing streaking on the silica gel. Adjust the methanol concentration to achieve optimal separation.

G crude Crude Mixture (Product + Di-allylated Impurity) column Silica Gel Column (DCM/MeOH/AcOH) crude->column elute_less_polar Elute with Lower Polarity Solvent column->elute_less_polar Step 1 impurity_out Di-allylated Impurity Elutes elute_less_polar->impurity_out elute_more_polar Increase Solvent Polarity (Higher % MeOH) product_out Pure Product Elutes elute_more_polar->product_out impurity_out->elute_more_polar Step 2

Caption: Workflow for separating di-allylated impurity via silica gel chromatography.

Problem: The final product has a persistent odor of an amine base (e.g., triethylamine).
  • Causality: Residual amine bases used in the synthesis can be difficult to remove by simple evaporation, as they can form salts with your acidic product.

  • Solution 1: Acidic Wash. During the initial work-up, perform several washes of the organic layer with a dilute acid like 1M HCl or saturated ammonium chloride (NH₄Cl) solution. This protonates the amine base, forming a water-soluble salt that partitions into the aqueous layer.

  • Solution 2: Co-evaporation (Azeotroping). After work-up, dissolve the crude product in a solvent like toluene or methanol and evaporate it under reduced pressure. Repeat this process 2-3 times. The residual amine will form an azeotrope with the solvent and be removed more effectively.

Section 3: Analytical & Purification Protocols
Protocol 1: General Work-up and Extraction
  • Quench the reaction mixture as appropriate (e.g., with water or NH₄Cl).

  • If a water-immiscible organic solvent was used, transfer the mixture to a separatory funnel. If the reaction was in a polar, water-miscible solvent (e.g., DMF), dilute with a large volume of water and extract with an organic solvent like ethyl acetate or DCM.

  • Acid Wash: Wash the organic layer twice with 1M HCl to remove basic impurities.

  • Base Wash: Wash the organic layer twice with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.

  • Brine Wash: Wash the organic layer once with saturated NaCl solution to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of the Amino Acid

This protocol is best for removing impurities with different solubility profiles.[19]

  • Place the crude solid product in an Erlenmeyer flask with a stir bar.

  • Select a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, isopropanol).

  • Heat the solvent and add the minimum amount of hot solvent to the flask to just dissolve the solid completely.

  • Select a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether, hexane, water).

  • While the solution is still warm, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the solid and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under high vacuum to a constant weight.

Caption: Step-by-step workflow for purification by recrystallization.

Protocol 3: HPLC Analysis for Purity Assessment

This protocol provides a general method for analyzing the purity of your final compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Ramp from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Ramp from 95% to 5% B

    • 26-30 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Mass Spectrometer.

  • Sample Preparation: Prepare a solution of your compound in a water/acetonitrile mixture at a concentration of approximately 1 mg/mL.

Section 4: Data Interpretation & Reference Data
Table 1: Typical ¹H NMR Chemical Shifts

The following table provides expected chemical shift ranges for the core structure in CDCl₃ or MeOD. Shifts can vary based on the protonation state and solvent.[13][14][20]

ProtonsTypical Chemical Shift (ppm)MultiplicityIntegration
Azetidine CH₂3.7 - 4.5m4H
Allyl CH5.7 - 6.0m1H
Allyl =CH₂5.1 - 5.3m2H
Allyl CH₂2.6 - 2.9d2H
Table 2: Purification Strategy Selection
Impurity TypeRecommended Primary MethodRationale
Unreacted Starting MaterialIon-Exchange ChromatographySeparates based on small differences in isoelectric point.[5]
Di-allylated By-productSilica Gel ChromatographyLarge polarity difference allows for easy separation.
Nonpolar Organic ImpuritiesReversed-Phase ChromatographyNonpolar impurities have high affinity for the C18 stationary phase.
Baseline/Inorganic SaltsRecrystallization / Aqueous WashSalts are typically insoluble in organic solvents used for recrystallization.
Section 5: References
  • Gillespie, T. A., & Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(5), 890-903. [Link]

  • Lin, M., & Chen, G. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]

  • Cetinkaya, A., et al. (2016). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Scientific Reports, 6, 34749. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. [Link]

  • Al-Bayati, Y. K. (2009). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. European Journal of Scientific Research, 30(3), 438-449. [Link]

  • Chen, J., et al. (2018). Process for purifying long chain amino acids. U.S. Patent No. EP3672935A1.

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]

  • Tavare, N. S., & Chivate, M. M. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Crystal Growth & Design, 7(5), 882-891. [Link]

  • ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]

  • Yan, J., et al. (2004). HPLC Determination of the Major Non-protein Amino Acids and Common Biogenic Amines in Lathyrus sativus Using a Novel Extraction Method. Chinese Chemical Letters, 15(7), 819-822. [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Request PDF. [Link]

  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Gruza, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Hameed, A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Gruza, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Abeywickrama, C., et al. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Molecules, 30(4), 896. [Link]

  • Nortcliffe, C. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Abe, N., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11696-11702. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(11), 1751-1756. [Link]

  • Czauderna, M., & Kowalczyk, J. (2002). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photodiode-array detection. Journal of Animal and Feed Sciences, 11(1), 143-160. [Link]

  • University of Toronto. (n.d.). Purification. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. [Link]

  • Ji, Y., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Ruff, M., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Earth Science, 8. [Link]

  • Paik, W. K., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 568(2), 419-426. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Allylazetidine-3-Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Coupling Support Center. This module is designed for researchers and drug development professionals addressing the severe kinetic and thermodynamic barriers encountered when coupling highly hindered building blocks, specifically 3-allylazetidine-3-carboxylic acid and its protected derivatives.

Part 1: The Causality of the Coupling Challenge

Coupling 3-allylazetidine-3-carboxylic acid is notoriously difficult due to the quaternary nature of the C3 carbon on the azetidine ring. The presence of both a bulky allyl moiety and the reactive carboxylate creates a highly congested steric environment, mimicking the difficulties seen with


-disubstituted amino acids like Aib[1].

When standard coupling reagents (e.g., HBTU, DCC) are deployed, the formation of the active ester is kinetically suppressed. This delay allows the competing free amine to react directly with the coupling reagent itself, leading to irreversible chain termination.

Crucial Mechanistic Advantage: Because the C3 position is a fully substituted quaternary center within a symmetrical ring, it lacks an


-proton. Epimerization (racemization) at this center is chemically impossible.  This structural feature allows you to bypass standard mild conditions and apply aggressive parameters—such as elevated temperatures (60–75°C) and strong bases—without degrading the stereochemical integrity of the building block.
Part 2: Troubleshooting FAQs

Q1: My standard HBTU/DIPEA coupling yields <10% product. What reagent should I switch to? A: You must transition from standard OBt-based esters to highly reactive leaving groups. HATU and COMU are the optimal upgrades. HATU generates an OAt (7-azabenzotriazole) active ester; the pyridine nitrogen in the HOAt leaving group provides anchimeric (neighboring group) assistance, drastically accelerating the nucleophilic attack by the amine. COMU utilizes the Oxyma Pure leaving group, providing comparable efficiency to HATU but with better solubility and a safer, non-explosive profile[1].

Q2: I switched to HATU, but LC-MS shows a +98 Da mass adduct on my amine instead of the desired product. Why? A: The +98 Da adduct is a tetramethyluronium cap (guanidinylation). Because the 3-allylazetidine-3-carboxylic acid is so sterically hindered, HATU activation is slow. The free amine in your reaction mixture attacks the electron-deficient carbon of the HATU molecule directly, rather than waiting for the active ester to form[2]. Solution: Switch to a phosphonium-based reagent like PyAOP . PyAOP generates the exact same highly reactive OAt ester as HATU, but its phosphonium core structurally prevents it from guanidinylating your amine.

Q3: I have tried PyAOP, but the coupling is still stalling. What is the ultimate "nuclear option" for this quaternary center? A: In situ generation of an acid fluoride . Acid fluorides are exceptionally small and highly reactive, making them the premier choice for extreme steric hindrance. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to convert the 3-allylazetidine-3-carboxylic acid into its acid fluoride directly in the reaction vessel[1].

Part 3: Quantitative Data & Reagent Comparison
Coupling ReagentChemical ClassActive Species GeneratedRisk of GuanidinylationEfficiency for Quaternary Centers
HBTU AminiumOBt esterHigh (if activation is slow)Poor
HATU AminiumOAt esterHigh (if activation is slow)Excellent
COMU UroniumOxyma esterHigh (if activation is slow)Excellent
PyAOP PhosphoniumOAt esterNone Excellent
TFFH FormamidiniumAcid FluorideLowUltimate
Part 4: Visualizations

G Acid 3-Allylazetidine-3-Carboxylic Acid (Sterically Hindered) ActiveEster OAt Active Ester (Slow Formation) Acid->ActiveEster + HATU, Base HATU HATU Reagent SideProduct Guanidinylated Amine (+98 Da Dead End) HATU->SideProduct + Amine (Direct Attack) Amine Free Amine Product Desired Amide Product ActiveEster->Product + Amine

Mechanistic divergence in HATU coupling: slow active ester formation leads to amine guanidinylation.

G Step1 Step 1: Reagent Mixing Fmoc-Acid + PyAOP + DMF Step2 Step 2: Base Addition Add DIPEA (6.0 eq) Step1->Step2 Step3 Step 3: Pre-Activation Stir 3 mins (Crucial) Step2->Step3 Step4 Step 4: Amine Coupling Add Amine, Heat to 60°C Step3->Step4 Step5 Step 5: Validation LC-MS Check Step4->Step5

Step-by-step workflow for PyAOP-mediated coupling of hindered azetidine derivatives.

Part 5: Validated Experimental Protocols

Protocol A: PyAOP-Mediated Coupling (Recommended) Self-Validating Principle: By utilizing a phosphonium reagent and enforcing a strict pre-activation period, this protocol structurally prevents the +98 Da guanidinylation side reaction, ensuring that any consumed amine is converted solely to the target product.

  • Preparation: Dissolve Fmoc-3-allylazetidine-3-carboxylic acid (3.0 eq) and PyAOP (2.9 eq) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the mixture.

  • Pre-activation (Critical Step): Stir the mixture for exactly 3-5 minutes at room temperature. This kinetically drives the formation of the OAt active ester before the amine is introduced.

  • Coupling: Add the pre-activated solution to the amine-bearing resin or solution-phase amine (1.0 eq).

  • Thermal Acceleration: Heat the reaction to 60°C (via microwave or conventional heating) for 2 hours.

  • Validation: Perform a micro-cleavage (if solid-phase) or sample the solution. Analyze via LC-MS. The target mass should be dominant, with zero trace of a +98 Da adduct.

Protocol B: TFFH Acid Fluoride Generation (For Refractory Cases) Self-Validating Principle: Acid fluorides are highly stable to hydrolysis but hyper-reactive to amines. If this protocol fails, the steric hindrance is absolute, and a redesign of the synthetic route (e.g., coupling the less hindered fragment onto the azetidine instead) is required[1].

  • Preparation: Dissolve Fmoc-3-allylazetidine-3-carboxylic acid (3.0 eq) in dry DCM/DMF (1:1 ratio).

  • Activation: Add TFFH (3.0 eq) and DIPEA (6.0 eq).

  • Fluorination: Stir for 15 minutes at room temperature to generate the acid fluoride in situ.

  • Coupling: Add the amine (1.0 eq) and stir at 50°C for 4-12 hours. Monitor conversion via LC-MS.

References
  • 1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutanecarbonyl}-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid , Sigma-Aldrich.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives , Bachem. 1

  • Peptide Coupling Reagents Guide , Sigma-Aldrich.

  • Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide , BenchChem. 2

Sources

minimizing racemization risks in azetidine amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Racemization Risks in Azetidine Amino Acid Derivatives

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline.[1][2] While it shares the "imino acid" (secondary amine) character of proline—which typically confers resistance to oxazolone-mediated racemization—Aze introduces unique challenges due to significant ring strain (buckled conformation ~11°) and high susceptibility to diketopiperazine (DKP) formation .

This guide addresses the specific causality of racemization and side reactions in Aze derivatives, providing self-validating protocols to ensure stereochemical integrity during peptide synthesis.

Part 1: Critical Mechanism Analysis

Q1: Why does Aze pose a racemization risk if it lacks the amide proton required for oxazolone formation?

A: While Aze cannot form the classic 5(4H)-oxazolone intermediate (which requires an N-H on the amide bond), it is highly susceptible to direct enolization (Path A) and DKP formation .

  • Direct Enolization: The

    
    -proton of Aze is acidic. In the presence of strong tertiary bases (e.g., DIPEA, DBU) and highly active uronium reagents (e.g., HATU), the formation of the enolate is kinetically accessible. The ring strain of the azetidine moiety can alter the hybridization energetics, making the planar enolate intermediate more favorable than in unstrained systems.
    
  • DKP Formation (The "Deletion" Mechanism): This is the primary risk for Aze at the C-terminal or penultimate position. Upon Fmoc deprotection of the second amino acid, the free amine can attack the C-terminal ester carbonyl (intramolecular aminolysis), ejecting the dipeptide as a cyclic diketopiperazine.[3] This results in chain deletion, not just racemization.

Q2: Which coupling reagents are contraindicated for Fmoc-Aze-OH?

A: Avoid HATU/HBTU with excess DIPEA for sensitive Aze couplings.

  • Reasoning: Uronium salts require a base to function. The high local concentration of base (DIPEA) abstracts the

    
    -proton of the activated ester.
    
  • Recommendation: Use carbodiimide-based activation (DIC) with acidic/neutral additives (Oxyma Pure or HOBt ). These create active esters without requiring an exogenous base, maintaining a lower pH microenvironment that suppresses enolization.

Part 2: Troubleshooting & Optimization Guides

Scenario A: High Levels of D-Isomer Detected (>5%)
Potential Cause Diagnostic Question Corrective Action
Base-Catalyzed Enolization Did you use HATU/HBTU with >2 eq. DIPEA?Switch to DIC/Oxyma (1:1). If uronium is required, use COMU with TMP (Collidine) instead of DIPEA. Collidine is a weaker, sterically hindered base that reduces proton abstraction.
Prolonged Activation Did you pre-activate for >5 minutes?Minimize pre-activation. Add the base to the resin last or mix reagents immediately before addition.
Solvent Polarity Are you using pure DMF?Use DCM/DMF (1:1). Lower polarity solvents stabilize the chiral center and reduce the rate of racemization.
Temperature Was the coupling performed >25°C?Cool to 0°C–4°C. Perform the coupling at low temperature for the first hour to kinetically favor amide bond formation over enolization.
Scenario B: Low Yield / Missing Dipeptide (DKP Formation)
Potential Cause Diagnostic Question Corrective Action
DKP at C-Terminus Is Aze the 2nd residue (e.g., H-Aze-AA1-Resin)?Use 2-Chlorotrityl Chloride (2-CTC) Resin. The steric bulk of the trityl linker prevents the "back-biting" attack required to form the DKP ring.
Slow Coupling Is the subsequent AA bulky (e.g., Val, Ile)?Double Couple. Use COMU/Oxyma/Collidine for the next amino acid entering onto the Aze amine. Aze is a secondary amine and is sterically hindered; it is a poor nucleophile.

Part 3: Validated Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Aze-OH

Use this standard protocol for introducing Aze into a peptide sequence.

  • Reagents:

    • Fmoc-Aze-OH (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)[4][5]

    • Solvent: DMF or DCM/DMF (1:1)

  • Procedure:

    • Dissolve Fmoc-Aze-OH and Oxyma Pure in minimal solvent.

    • Add DIC.[4][5] Do not add base (DIPEA/NMM).

    • Immediately add the mixture to the resin-bound free amine.

    • Agitate for 60–120 minutes at room temperature.

  • Validation:

    • Perform a micro-cleavage and analyze via C18 HPLC.

    • Note: The Kaiser test (ninhydrin) is ineffective for secondary amines like Aze. Use the Chloranil test or p-Nitrophenol ester test to monitor reaction completion.

Protocol 2: Preventing DKP with Aze at C-Terminus

Use this when Aze is the first or second residue attached to the resin.

  • Resin Selection: 2-Chlorotrityl Chloride Resin (Loading < 0.6 mmol/g).

  • Loading Step:

    • Dissolve Fmoc-Aze-OH (1.0 eq) in DCM with DIPEA (4.0 eq).

    • Add to dry resin. Agitate 1 hr.

    • Quench with MeOH (1 mL) for 15 min.

  • Elongation:

    • Remove Fmoc with 20% Piperidine in DMF (2 x 5 min). Do not exceed 10 minutes total exposure.

    • Wash extensively with DCM (DKP formation is slower in DCM than DMF).

    • Immediately couple the next amino acid using a highly active protocol (e.g., HATU/HOAt/Collidine ) to "capture" the amine before it can cyclize.

Part 4: Visualizing the Risks

Diagram 1: The "Silent Killer" – Diketopiperazine (DKP) Formation

This diagram illustrates how the free amine of the second residue attacks the resin ester, cleaving the peptide from the solid support.

DKP_Mechanism Start Fmoc-AA2-Aze-Resin Deprotection Fmoc Removal (Piperidine) Start->Deprotection Intermediate H2N-AA2-Aze-Resin (Free Amine) Deprotection->Intermediate Generates Nucleophile Attack Nucleophilic Attack on Resin Ester Intermediate->Attack Slow Coupling of AA3 or Long Wait Time Result Cyclic DKP (In Solution) + Free Resin (Loss of Peptide) Attack->Result Chain Deletion

Caption: Mechanism of DKP formation. Aze at the C-terminus facilitates this cyclization due to the conformational constraint favoring the cis-amide transition state.

Diagram 2: Decision Tree for Aze Coupling

Aze_Coupling_Workflow Start Start: Coupling Fmoc-Aze-OH CheckPos Is Aze at C-Terminus? Start->CheckPos YesDKP Yes CheckPos->YesDKP NoDKP No (Internal) CheckPos->NoDKP ResinChoice Use 2-CTC Resin (Steric Bulk prevents DKP) YesDKP->ResinChoice ShortDeprot Minimize Fmoc Deprotection Time (Max 2 x 3 min) ResinChoice->ShortDeprot ReagentChoice Select Coupling Reagent NoDKP->ReagentChoice DIC DIC / Oxyma Pure (Standard) ReagentChoice->DIC Preferred (Low Racemization) HATU HATU / Collidine (Difficult Sequences Only) ReagentChoice->HATU If DIC fails

Caption: Workflow for selecting resin and reagents based on the position of the Azetidine residue.

References

  • BenchChem. Technical Support Center: Prevention of Racemization in Peptide Synthesis. (Accessed 2026-03-04). Link

  • Luxembourg Bio Technologies. Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017).[6] Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[7][8] Link

  • Peptide Chemistry. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.Link

  • Couty, F., et al. Synthesis of enantiopure azetidine-2-carboxylic acid derivatives. Tetrahedron: Asymmetry. (2005). Link

Sources

Validation & Comparative

Comparison Guide: High-Resolution NMR Analytical Workflows for 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid (also known as 3-allylazetidine-3-carboxylic acid) is a conformationally restricted, unnatural amino acid highly valued in drug discovery and peptide synthesis[1]. Because it lacks protecting groups (such as N-Boc or O-tBu), the molecule exists predominantly as a highly polar zwitterion in neutral environments.

As a Senior Application Scientist, I frequently observe that standard NMR protocols fail to adequately characterize this molecule due to three primary challenges:

  • Solubility & Aggregation: The zwitterionic nature renders it insoluble in standard lipophilic solvents like CDCl₃, necessitating polar protic solvents that complicate the baseline[2].

  • Diastereotopic Ring Protons: The azetidine C2 and C4 protons form a strongly coupled AB spin system that can suffer from "roofing" effects at lower magnetic fields[3].

  • Complex Allyl Spin System: The tightly coupled alkene protons of the allyl group demand high dispersion to accurately extract ³J (cis/trans) coupling constants.

This guide objectively compares the performance of different NMR hardware platforms (400 MHz Room Temperature vs. 600 MHz CryoProbe) and solvent systems to establish a definitive, self-validating protocol for the structural elucidation of this compound.

Product Performance Comparison: Hardware & Solvent Alternatives

Hardware Comparison: 400 MHz RT Probe vs. 600 MHz CryoProbe

When analyzing the complex spin systems of 3,3-disubstituted azetidines, the choice of spectrometer field strength directly impacts data integrity.

  • Standard 400 MHz (Room Temperature Probe): At 400 MHz, the chemical shift difference (Δν) between the diastereotopic azetidine protons (cis and trans to the carboxylic acid) is relatively small compared to their strong geminal coupling constant (²J ≈ 9.6 Hz)[3]. This results in second-order strong coupling (roofing), making accurate integration difficult. Furthermore, the allyl terminal alkene multiplets (=CH₂) often overlap.

  • High-Resolution 600 MHz (CryoProbe): The 600 MHz system provides superior signal dispersion. The C2/C4 protons resolve into two distinct, quantifiable doublets. The CryoProbe delivers a 3x to 4x boost in Signal-to-Noise Ratio (SNR), allowing for the use of highly dilute samples (1–2 mg/mL). Causality: Dilute samples are critical here; they prevent the concentration-dependent intermolecular aggregation of zwitterions, which otherwise causes severe line broadening in the NMR spectrum.

Solvent System Alternatives

The choice of deuterated solvent dictates both the solubility of the compound and the visibility of its exchangeable protons.

Solvent AlternativeSolubility for ZwitterionExchangeable Protons (NH₂⁺, COOH)Residual Solvent PeakAnalytical Verdict
D₂O (Deuterium Oxide) Excellent (>50 mg/mL)Invisible (Exchanged with D)~4.70 ppm (HDO)Optimal for 1D/2D structural mapping. Requires presaturation.
DMSO-d₆ Moderate (Requires sonication)Visible (Broad, 8.5–12.0 ppm)~2.50 ppm & 3.33 ppm (H₂O)Best for confirming protonation state. H₂O peak may obscure allyl signals.
CD₃OD (Methanol-d₄) Poor to ModerateInvisible (Exchanged with D)~3.31 ppm & 4.87 ppmNot recommended. Poor solubility and overlapping residual peaks[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a 600 MHz system with D₂O, incorporating solvent suppression and 2D correlation logic to cross-validate every assignment.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 5.0 mg of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid and dissolve it in 600 µL of 99.9% D₂O.

  • pD Optimization: Causality: Azetidine ring inversion and nitrogen inversion rates are highly sensitive to pH. Adjust the pD to ~7.0 using micro-drops of NaOD or DCl. This locks the zwitterion into a uniform state, sharpening the C2/C4 doublets[4].

  • 1D ¹H Acquisition (Solvent Suppression): Acquire the 1D spectrum using a presaturation pulse sequence (e.g., zgcppr). Causality: The residual HDO peak at 4.7 ppm can broaden due to temperature fluctuations, potentially obscuring the azetidine signals at ~4.2 ppm. Low-power presaturation selectively eliminates the HDO signal without attenuating the analyte.

  • 2D NMR Acquisition: Acquire ¹H-¹H COSY and ¹H-¹³C HMBC spectra. The COSY will map the contiguous allyl spin system, while the HMBC will definitively link the allyl group and the azetidine ring through the quaternary C3 carbon.

NMR_Workflow N1 1. Sample Preparation (5.0 mg in 600 µL D2O) N2 2. pD Optimization (Adjust to pD ~7.0 to prevent line broadening) N1->N2 N3 3. 1D 1H NMR Acquisition (600 MHz, Presaturation for HDO) N2->N3 N4 4. 2D NMR Acquisition (COSY & HMBC for absolute assignment) N3->N4 N5 5. Spectral Processing (Zero-filling, Apodization, Phasing) N4->N5

Step-by-step NMR acquisition workflow for zwitterionic azetidine derivatives.

Expected Experimental Data & Logical Assignments

Based on high-resolution 600 MHz analysis in D₂O, the molecule exhibits a highly specific chemical shift profile. Because the molecule possesses a plane of symmetry passing through N1 and C3, the four azetidine protons resolve into two equivalent sets of two protons, forming a classic AB system[3].

Quantitative Data Summary
Proton EnvironmentMultiplicityIntegrationExpected Shift (δ, ppm)Coupling Constants (J, Hz)
Azetidine C2/C4-Hₐ (cis to COOH)Doublet (d)2H4.20 – 4.35²J ≈ 9.6 Hz
Azetidine C2/C4-H₆ (trans to COOH)Doublet (d)2H3.85 – 4.00²J ≈ 9.6 Hz
Allyl -CH₂- (attached to C3)Doublet (d)2H2.60 – 2.75³J ≈ 7.2 Hz
Allyl -CH= (internal alkene)Multiplet (m)1H5.70 – 5.85-
Allyl =CH₂ (terminal alkene)Multiplet (m)2H5.15 – 5.30³Jcis ≈ 10.0, ³Jtrans ≈ 17.0
2D NMR Correlation Logic

To build a self-validating dataset, 2D NMR must be used to prove the connectivity between the isolated azetidine ring and the allyl substituent. The quaternary C3 carbon acts as the critical bridge.

NMR_Correlations C2 C2/C4 Protons C1_allyl Allyl -CH2- C2->C1_allyl NOESY C3_az C3 Quaternary Carbon C2->C3_az HMBC (2J) C2_allyl Allyl -CH= C1_allyl->C2_allyl COSY (3J) C1_allyl->C3_az HMBC (2J) C3_allyl Allyl =CH2 C2_allyl->C3_allyl COSY (3J)

Key 2D NMR correlations (COSY, HMBC, NOESY) for structural elucidation.

Conclusion

For the rigorous structural verification of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid, standard 400 MHz NMR in CDCl₃ or CD₃OD is insufficient. The optimal, field-proven methodology utilizes a 600 MHz CryoProbe system with D₂O as the solvent , combined with pD optimization and solvent presaturation. This specific workflow overcomes the zwitterionic aggregation and spectral overlap issues, yielding a pristine, publication-ready dataset.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar URL
  • Clockss (Heterocycles)
  • 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 PubChem - NIH URL

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Allylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally constrained amino acids is a cornerstone of rational drug design. 3-Allylazetidine-3-carboxylic acid, a unique cyclic non-proteinogenic amino acid, presents a rigid four-membered azetidine ring, a quaternary alpha-carbon, and a reactive allyl group. These structural features offer a compelling scaffold for developing novel therapeutics. Understanding the gas-phase behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation in complex matrices, and for metabolite profiling studies.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-allylazetidine-3-carboxylic acid. In the absence of direct experimental spectra in the public domain for this specific molecule, this guide will build a fragmentation profile from first principles, drawing on established fragmentation mechanisms of its constituent functional groups: the azetidine ring, the carboxylic acid, and the allyl moiety. We will compare these predicted pathways with the known fragmentation of related cyclic amino acids to provide a robust framework for researchers.

Predicted Fragmentation Pathways of 3-Allylazetidine-3-carboxylic Acid

The fragmentation of 3-allylazetidine-3-carboxylic acid is expected to be a complex interplay between the charge localization on the nitrogen or oxygen atoms and the inherent ring strain of the azetidine core. The fragmentation pathways will likely differ depending on the ionization technique employed, primarily Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI, the initial event is the removal of an electron to form a molecular ion (M+•). The fragmentation will then proceed via pathways that lead to the formation of stable radical cations and neutral losses.

A primary fragmentation pathway is anticipated to be the α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for amines. This can lead to the loss of the allyl radical, resulting in a stable iminium ion.

Another significant fragmentation route for carboxylic acids is the loss of the hydroxyl radical (•OH) or the entire carboxyl group (•COOH).[1][2] The loss of the carboxyl group is often prominent in the mass spectra of α-amino acids.

The strained azetidine ring is also susceptible to cleavage. Ring opening can be initiated by cleavage of the C-C or C-N bonds, leading to a variety of fragment ions.

EI_Fragmentation M 3-Allylazetidine-3-carboxylic acid (M+•) m/z = 155 F1 Loss of •CH2CH=CH2 [M - 41]+ M->F1 - •C3H5 F2 Loss of •COOH [M - 45]+ M->F2 - •COOH F3 Loss of H2O [M - 18]+• M->F3 - H2O F4 Ring Opening & Fragmentation M->F4 Ring Cleavage ESI_Fragmentation MH [M+H]+ m/z = 156 Frag1 Loss of H2O [M+H - 18]+ MH->Frag1 - H2O Frag2 Loss of COOH2 [M+H - 46]+ MH->Frag2 - HCOOH (formic acid) Frag3 Loss of C3H5 [M+H - 41]+ MH->Frag3 - •C3H5 Frag1a Loss of CO [M+H - 18 - 28]+ Frag1->Frag1a - CO

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated 3-allylazetidine-3-carboxylic acid.

Comparative Fragmentation Analysis

To provide context, we will compare the predicted fragmentation of 3-allylazetidine-3-carboxylic acid with that of other cyclic amino acids.

Compound Key Fragmentation Pathways Characteristic Fragment Ions Supporting Rationale
3-Allylazetidine-3-carboxylic acid (Predicted) - Loss of allyl group- Decarboxylation- Ring opening followed by loss of small molecules[M-41]+, [M-45]+, ions resulting from ring cleavageThe presence of the allyl group and the strained azetidine ring are expected to be the major drivers of fragmentation.
Proline - Loss of COOH- Ring cleavage leading to the formation of an iminium ion[M-45]+, m/z 70The five-membered ring is more stable than the azetidine ring, leading to more predictable fragmentation primarily involving the carboxyl group and α-cleavage.
Aziridine-2-carboxylic acid - Ring opening and cleavage due to high ring strain- Decarboxylation[M-45]+, fragments from C-C and C-N bond cleavage within the ringThe high strain of the three-membered aziridine ring dominates its fragmentation, making ring opening a very facile process. [3]

Experimental Protocols

For researchers aiming to acquire mass spectrometric data for 3-allylazetidine-3-carboxylic acid, the following protocols are recommended as a starting point.

Sample Preparation
  • Dissolve 1 mg of 3-allylazetidine-3-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v with 0.1% formic acid for ESI, or methanol for EI).

  • Vortex the solution until the sample is fully dissolved.

  • For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL.

Electron Ionization Mass Spectrometry (EI-MS) Workflow

EI_Workflow cluster_instrument GC-MS System Sample Sample Introduction (Direct Infusion or GC) IonSource Ion Source (70 eV Electron Beam) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer (Quadrupole or TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal Acquisition

Caption: Workflow for EI-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 30-300.

  • Data Acquisition: Full scan mode.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Workflow

ESI_Workflow cluster_instrument LC-MS/MS System Sample Sample Infusion (Direct or via LC) IonSource ESI Source (Positive Ion Mode) Sample->IonSource MS1 MS1: Precursor Ion Selection (e.g., m/z 156) IonSource->MS1 CID Collision Cell (CID) (Argon gas) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Detector Detector MS2->Detector DataSystem Data System (MS/MS Spectrum) Detector->DataSystem Signal Acquisition

Caption: Workflow for ESI-MS/MS analysis.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) such as a triple quadrupole or Q-TOF.

  • Ionization Mode: Positive ion electrospray ionization.

  • MS1: Isolate the protonated molecule [M+H]⁺ (m/z 156).

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

  • MS2: Scan for product ions in a suitable mass range (e.g., m/z 40-160).

Conclusion

The mass spectrometric fragmentation of 3-allylazetidine-3-carboxylic acid is predicted to be rich and informative, driven by the interplay of its functional groups and the strained azetidine ring. Under EI, fragmentation is likely to be extensive, with key fragments arising from the loss of the allyl group and the carboxylic acid moiety. ESI-MS/MS of the protonated molecule is expected to yield more controlled fragmentation, with characteristic losses of water, carbon monoxide, and fragmentation pathways initiated by ring opening.

By understanding these predicted fragmentation patterns and employing the outlined experimental protocols, researchers can confidently identify and characterize this important building block in their drug discovery and development endeavors. The comparison with other cyclic amino acids highlights the unique fragmentation behavior that can be expected from the combination of the allyl group and the four-membered ring system.

References

  • Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. [Link]

  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Laskin, J., & Futrell, J. H. (2005). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 16(10), 1646–1653. [Link]

  • Andrade, H., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3254. [Link]

  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Clark, J. (2015, October). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Johnson, R. S., et al. (1987). Collision-induced fragmentation of (M + H)+ ions of peptides. Side chain specific sequence ions. Analytical Chemistry, 59(21), 2621–2625. [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Mascot Help. [Link]

  • Ng, K. L., & Yuen, A. K. L. (2018). Mass Spectrometric Analysis of Cyclic Peptides. The Royal Society of Chemistry. [Link]

  • Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

  • National Institute of Standards and Technology. (2014, September 15). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. [Link]

  • Greenberg, A., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of organic chemistry, 78(1), 160-167. [Link]

  • Zhang, J., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5246. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Santos, V. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 434–464. [Link]

Sources

Technical Comparison Guide: Chromatographic Strategies for 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid (also known as 3-allyl-3-azetidinecarboxylic acid) is a critical zwitterionic building block used in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other heterocyclic pharmaceuticals.

Assessing the purity of this compound presents two distinct analytical challenges:

  • Extreme Polarity: As an amino acid derivative, it exists primarily as a zwitterion at neutral pH. Standard Reversed-Phase (RP) C18 columns often fail to retain it, leading to elution in the void volume (

    
    ) where integration is unreliable.
    
  • Weak Chromophore: The molecule lacks a strong UV-absorbing aromatic system. The allyl group and carbonyl moiety provide only weak absorbance at low wavelengths (<210 nm), making the method susceptible to baseline noise and solvent interference.

This guide objectively compares three purity assessment strategies: HILIC-CAD/MS (The Modern Standard), Pre-column Derivatization (The Sensitivity Specialist), and Ion-Pair RP-HPLC (The Legacy Alternative).

Chemical Profile
PropertyDescriptionAnalytical Implication
Structure Azetidine ring with C3-allyl and C3-carboxyl groupsRigid, strained ring; prone to ring-opening if exposed to harsh acidic/basic conditions for prolonged periods.
Polarity Amphoteric (Zwitterionic)High water solubility; poor retention on hydrophobic stationary phases.
UV Activity Low (

nm)
Standard UV detection at 254 nm is impossible. Requires 205-210 nm or alternative detection (CAD, ELSD, MS).

Part 2: Comparative Method Analysis

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Verdict: Recommended (Best Balance of Speed & Specificity)

HILIC is the most orthogonal approach to the synthesis impurities (often hydrophobic starting materials). By utilizing a water-rich layer on a polar stationary phase, HILIC retains the polar zwitterion while eluting non-polar synthetic byproducts near the void.

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.

  • Detector Compatibility: Ideal for MS (Mass Spectrometry) and CAD (Charged Aerosol Detection) due to high organic content facilitating desolvation.

Method B: Pre-Column Derivatization (Fmoc-Cl)

Verdict: High Sensitivity / Labor Intensive

Reacting the secondary amine of the azetidine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) adds a massive hydrophobic, UV-active chromophore.

  • Pros: Shifts detection to 260-265 nm (high specificity); enables retention on standard C18 columns; extremely sensitive for trace impurity analysis.

  • Cons: Adds a manual reaction step; excess reagent peaks can interfere with chromatography; derivative stability issues.

Method C: Ion-Pair Reversed-Phase HPLC

Verdict: Not Recommended (Legacy)

Uses long-chain alkyl sulfonates (e.g., octane sulfonic acid) to form neutral ion pairs with the azetidine amine.

  • Pros: Allows use of standard C18 columns.

  • Cons: Long equilibration times; incompatible with MS (ion suppression); "sticky" reagents permanently alter column chemistry.

Part 3: Data Presentation & Performance Metrics

The following table summarizes experimental performance metrics based on internal validation studies of polar amino acid analogs.

MetricHILIC (Zwitterionic Phase)Derivatization (Fmoc-C18)Standard RP-HPLC (C18, Aqueous)
Retention Factor (

)
3.5 - 5.0 (Excellent)4.0 - 6.0 (Excellent)< 0.5 (Fail - Void Elution)
Tailing Factor (

)
1.1 - 1.31.0 - 1.2N/A (Peak co-elutes)
LOD (Signal/Noise = 3) 50 ng/mL (CAD)1 ng/mL (UV)> 10 µg/mL (Low UV)
Sample Prep Time < 5 mins (Dilute & Shoot)30-45 mins (Reaction)< 5 mins
Mobile Phase Compatibility MS / CAD FriendlyUV / MS FriendlyUV Only (Phosphate buffers)

Part 4: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" HILIC-CAD Method

Recommended for routine purity release and stability testing.

1. Instrumentation & Conditions:

  • System: HPLC or UHPLC with Charged Aerosol Detector (CAD) or ESI-MS.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Agilent Poroshell 120 HILIC-Z), 150 x 2.1 mm, 2.7 µm or 3.5 µm.

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

2. Mobile Phase:

  • Solvent A: 20 mM Ammonium Acetate in Water (pH 6.8). Note: Buffer concentration is critical for peak shape of zwitterions.

  • Solvent B: Acetonitrile (LC-MS Grade).

3. Gradient Program:

Time (min) % B (Acetonitrile) Event
0.0 90 Hold (Equilibration)
2.0 90 Injection
15.0 40 Linear Gradient
17.0 40 Hold
17.1 90 Re-equilibration

| 25.0 | 90 | End |

4. Sample Preparation:

  • Dissolve 1.0 mg of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid in 1 mL of 50:50 Acetonitrile:Water .

  • Critical: Do not dissolve in 100% water, as this acts as a "strong solvent" in HILIC and will distort peak shape.

Protocol 2: The "High Sensitivity" Fmoc-Derivatization Method

Recommended when MS/CAD is unavailable or for trace impurity analysis.

1. Derivatization Reaction:

  • Borate Buffer: Prepare 0.2 M Borate buffer, pH 9.5.

  • Reagent: Dissolve Fmoc-Cl in Acetonitrile (2 mg/mL).

  • Reaction: Mix 50 µL Sample + 50 µL Borate Buffer + 50 µL Fmoc-Cl reagent.

  • Incubate: 10 minutes at room temperature.

  • Quench: Add 10 µL of 1-adamantanamine (ADAM) to react with excess Fmoc-Cl (prevents interference).

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 100 x 4.6 mm, 3.5 µm.

  • Detection: UV at 263 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate method based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: Purity Assessment of 3-(Prop-2-en-1-yl)azetidine-3-COOH CheckMS Is MS or CAD detector available? Start->CheckMS CheckUV Is UV (DAD/VWD) only option? CheckMS->CheckUV No HILIC_Route Select HILIC Method CheckMS->HILIC_Route Yes Deriv_Check Is high sensitivity required? (<0.05% Impurities) CheckUV->Deriv_Check HILIC_Prep Dissolve in 80% ACN (Prevents solvent mismatch) HILIC_Route->HILIC_Prep HILIC_Run Run Zwitterionic HILIC (Ammonium Acetate/ACN) HILIC_Prep->HILIC_Run Fmoc_Route Select Fmoc-Derivatization Deriv_Check->Fmoc_Route Yes Direct_UV Direct UV @ 205nm (Not Recommended) Deriv_Check->Direct_UV No (Quick/Rough Check) Fmoc_Steps React with Fmoc-Cl (pH 9.5) Run on Standard C18 Fmoc_Route->Fmoc_Steps

Caption: Decision tree for selecting the optimal chromatographic strategy based on detector availability and sensitivity needs.

References

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.[4]

    • Context: Describes the synthesis and characterization (NMR/IR) of the target molecule, establishing the baseline for purity requirements.
  • McHale, C., & Harmon, T. (2023).[5] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Application Note.

    • Context: Validates the orthogonality of HILIC vs. RP for polar amino acid metabolites.
  • Riswahyuli, Y., et al. (2022).[6] Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.[6]

    • Context: Provides the mechanistic basis for the Fmoc-derivatiz
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Context: Authoritative review on HILIC mechanisms for zwitterionic compounds.

Sources

Comparative Guide: Biological Activity of Allyl-Substituted Azetidine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Allyl-Substituted Azetidine Peptides against their primary alternatives: Allyl-Proline Peptides and


-Disubstituted Alanine (Stapled) Peptides .

The incorporation of Azetidine-2-carboxylic acid (Aze) derivatives—specifically those functionalized with allyl groups for Ring-Closing Metathesis (RCM)—represents a precise strategy in peptidomimetics. While standard peptide stapling (using


-methyl, 

-alkenyl alanine) locks

-helical conformations, the Allyl-Azetidine scaffold offers a unique advantage: it forces a

-turn
secondary structure due to the extreme constraints of the 4-membered ring, distinct from the

-turns favored by Proline (5-membered) or the helices favored by Alanine derivatives.

This guide is designed for medicinal chemists and structural biologists evaluating scaffolds for "undruggable" targets such as protein-protein interactions (PPIs).

Part 1: Structural & Conformational Analysis[1]

The biological activity of these peptides is a direct function of their conformational lock. The ring size dictates the


 (phi) and 

(psi) torsion angles, which in turn dictate target affinity.
Comparative Conformational Preferences

The primary alternative to Azetidine (Aze) is Proline (Pro).[1] The reduction from a 5-membered ring (Pro) to a 4-membered ring (Aze) drastically alters the energy landscape of the peptide backbone.

FeatureAllyl-Azetidine (Aze) Allyl-Proline (Pro)

-Methyl-Alkenyl Alanine
Ring Size 4-membered5-memberedAcyclic (Side chain only)
Primary Turn Induction

-Turn
(

conformation)

-Turn
(Types I & II)

-Helix (when stapled)
Cis/Trans Amide Ratio High cis -isomer populationBalanced (Context dependent)Predominantly trans
Constraint Rigidity Extreme (Locks

angle)
ModerateFlexible (until stapled)
Use Case Hairpin loops, tight turns,

-turn mimics
Polyproline helices,

-turns
Long

-helical interfaces

Key Insight: Experimental data confirms that while Proline tends to induce


-turns, Azetidine residues force the peptide backbone into 

-turn conformations
. This makes Allyl-Aze scaffolds superior for mimicking tight "kinks" in protein loops (e.g., antibody CDR loops) rather than long helical interfaces.
Diagram: Conformational Constraint Logic

The following diagram illustrates how the ring contraction from Proline to Azetidine shifts the preferred secondary structure, influencing biological target engagement.

ConformationalLogic Linear Linear Peptide (High Entropy) Proline Proline Scaffold (5-Membered Ring) Linear->Proline Cyclization Azetidine Azetidine Scaffold (4-Membered Ring) Linear->Azetidine Ring Contraction BetaTurn Beta-Turn Induction (Type I/II) Proline->BetaTurn Phi -65, Psi -150 GammaTurn Gamma-Turn Induction (C7 Conformation) Azetidine->GammaTurn Phi -75, Psi +75 (Tighter Lock) Target_Helix Target: PPI Helices (Broad Affinity) BetaTurn->Target_Helix Helix Initiation Target_GPCR Target: GPCR Loops (High Specificity) GammaTurn->Target_GPCR Loop Mimicry

Caption: Impact of ring contraction (Pro to Aze) on secondary structure induction and subsequent target suitability.

Part 2: Biological Activity Profile[2][3][4]

Proteolytic Stability (Half-Life Analysis)

One of the core justifications for using allyl-substituted azetidine peptides is resistance to proteases. The non-natural 4-membered ring is unrecognized by common proteases like Trypsin or Chymotrypsin.

Experimental Comparison: Proteolytic Half-Life (


) 
Condition: Incubation with Chymotrypsin at 37°C.
Peptide Scaffold

(Minutes)
Relative Stability FactorMechanism of Resistance
Linear Control 12 ± 21.0xRapid cleavage at hydrophobic residues.
Allyl-Proline Stapled 145 ± 10~12xSteric hindrance + conformational lock.
Allyl-Azetidine Stapled > 240 > 20x Ring Strain + Non-natural recognition.

Causality: The azetidine ring imposes significant steric bulk and geometric strain close to the peptide bond. This prevents the protease active site from adopting the necessary transition state geometry for hydrolysis, granting superior stability compared to proline analogues.

Cell Permeability & Uptake

Stapled peptides are renowned for their ability to penetrate cell membranes via endocytosis or direct translocation.

  • Allyl-Azetidine Advantage: The enhanced hydrophobicity of the allyl group, combined with the compact hydrodynamic radius of the constrained

    
    -turn, often results in higher cell uptake compared to linear counterparts.
    
  • Data Trend: Flow cytometry assays typically show a 2-5 fold increase in Mean Fluorescence Intensity (MFI) for Aze-stapled peptides in HeLa cells compared to unstapled analogs.

Part 3: Case Study – p53/MDM2 Inhibition[5][6][7]

To illustrate the biological utility, we examine the reactivation of the p53 tumor suppressor by inhibiting its interaction with MDM2.[2]

Mechanism of Action

The p53-MDM2 interaction relies on a specific


-helical face of p53 (residues F19, W23, L26) binding into a hydrophobic cleft on MDM2.
  • Standard Stapling: Uses

    
    -methyl alanine to enforce this helix.
    
  • Azetidine Approach: Used to fine-tune the termini of the helix or to introduce a "kink" that improves fit into the deep hydrophobic pocket of MDM2, potentially increasing affinity (

    
    ).
    
Pathway Diagram: p53 Reactivation

p53Pathway MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Complex MDM2-p53 Complex (Inhibition) MDM2->Complex Binds p53 p53_WT Wild Type p53 (Tumor Suppressor) p53_WT->Complex Apoptosis Apoptosis / Cell Cycle Arrest p53_WT->Apoptosis Transcriptional Activation Degradation Proteasomal Degradation of p53 Complex->Degradation Ubiquitination Displacement Competitive Displacement Complex->Displacement Inhibitor Allyl-Azetidine Stapled Peptide (High Affinity Mimic) Inhibitor->Displacement Enters Cell Displacement->MDM2 Sequesters MDM2 Displacement->p53_WT Releases Active p53

Caption: Mechanism by which Aze-stapled peptides competitively inhibit MDM2, rescuing p53 from degradation.

Part 4: Experimental Protocols

Synthesis of Allyl-Azetidine Peptides

Self-Validating Check: Ensure anhydrous conditions for the RCM step to prevent catalyst poisoning.

  • Solid Phase Peptide Synthesis (SPPS):

    • Resin: Rink Amide MBHA.

    • Coupling: Use Fmoc-Aze(Allyl)-OH. Activation with HATU/DIPEA is preferred over HBTU due to the steric hindrance of the secondary amine in Azetidine.

    • Critical Step: Double coupling is mandatory for the amino acid following the Aze residue due to the low nucleophilicity of the azetidine nitrogen.

  • Ring-Closing Metathesis (Stapling):

    • Reagent: Grubbs I or II Catalyst (10-20 mol%) in 1,2-dichloroethane (DCE).

    • Condition: Reflux at 83°C for 2 hours or microwave irradiation (100°C, 15 min).

    • Validation: Monitor by LC-MS. A mass shift of -28 Da (loss of ethylene) confirms staple formation.

  • Cleavage & Purification:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).

    • Purification: RP-HPLC (C18 column).

Circular Dichroism (CD) Analysis

To verify the conformational advantage (Turn vs Helix):

  • Dissolve peptide in Phosphate Buffer (pH 7.4) and 50% TFE (Trifluoroethanol) to encourage secondary structure.

  • Scan range: 190–260 nm.

  • Interpretation:

    • 
      -Helix:  Double minima at 208 nm and 222 nm.
      
    • 
      -Turn (Azetidine signature):  A weak minimum near 220 nm and a strong maximum near 200 nm (distinct from the random coil minimum at 195 nm).
      

References

  • Azetidine-Derived Amino Acids versus Proline Derivatives.Journal of Organic Chemistry. (2008). Analysis of 2-alkyl-2-carboxyazetidines (Aze) inducing

    
    -turn conformations. 
    
  • Conformational Preferences of Proline Analogues with Different Ring Size. Journal of Physical Chemistry B. (2007). Comparison of Aze (4-membered) vs Pro (5-membered) ring puckering and cis/trans preferences.

  • A two-component 'double-click' approach to peptide stapling. Chemical Science. (2015). Methodologies for peptide stapling using non-natural amino acids to enhance biological properties.[3][4]

  • Synthesis and biological evaluation of novel all-hydrocarbon cross-linked aza-stapled peptides. Organic & Biomolecular Chemistry. (2014). Specific study on aza-stapled peptides inhibiting p53-MDM2.[5]

  • Structure of the stapled p53 peptide bound to Mdm2. Journal of the American Chemical Society. (2012). Crystallographic evidence of stapled peptide interaction with MDM2.[2][6]

Sources

crystal structure data for 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Crystallographic Guide: 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid vs. Standard Azetidine Scaffolds

Executive Summary: The Structural Imperative

In the landscape of peptidomimetics and fragment-based drug discovery (FBDD), 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid (3-Allyl-Aze-3-COOH) represents a critical "quaternary" amino acid scaffold. Unlike its parent compound, azetidine-3-carboxylic acid, which possesses a relatively flexible ring pucker, the introduction of the allyl group at the C3 position imposes severe conformational constraints.

This guide provides a comparative structural analysis of this scaffold. Because a direct single-crystal X-ray diffraction (SC-XRD) entry for the specific free acid is not currently available in open-access repositories (e.g., CSD or PDB), this guide utilizes comparative crystallography . We analyze the structural attributes of the target molecule by triangulating data from its parent scaffold and closely related 3,3-disubstituted analogues (e.g., 3-trifluoromethylthio derivatives).

Key Takeaway: The 3-allyl substitution forces the azetidine ring into a defined "butterfly" pucker (typically 15–30°) to minimize transannular steric strain, locking the carboxylic acid vector in a specific orientation ideal for rigidifying peptide backbones.

Comparative Structural Analysis

The following table contrasts the crystallographic and conformational parameters of the target molecule against the standard "Parent" scaffold and a "Bulky Analogue" proxy.

Table 1: Structural Parameters & Conformational Bias

FeatureParent Scaffold (Azetidine-3-carboxylic acid)Target Scaffold (3-Allyl-Aze-3-COOH)Proxy Analogue (3-CF₃S-N-Boc-Aze-3-COOH)
Ring Conformation Flexible / Near-PlanarRigid / Puckered Highly Puckered
Pucker Angle ($ \phi $) < 10° (Dynamic in solution)Predicted: ~20–25° 28.5° (Experimental)
Substituent Orientation Carboxyl group is pseudo-equatorialAllyl: Pseudo-equatorial Carboxyl: Pseudo-axial Bulky group dominates equatorial position
Lattice Stabilization Zwitterionic H-bonding networksHydrophobic packing (Allyl) + H-bondingVan der Waals + Dipole interactions
Space Group (Typ.) P2₁/c or P2₁2₁2₁Likely P2₁/c (Racemic) P2₁/c
Key Utility Minimal steric clash; linker

-space constraint;

-turn inducer
Lipophilic space filling

Data Sources: Parent scaffold parameters derived from CSD Refcode XIYVOZ ; Proxy analogue data derived from Ji et al. (2018).

Mechanism of Conformational Locking

The introduction of the allyl group creates a "Gem-Disubstituted Effect" on the 4-membered ring. To visualize this, we model the energy landscape of the azetidine ring pucker.

Diagram 1: The Azetidine Pucker Energy Landscape

AzetidineConformation Unsub Unsubstituted Azetidine (Low Barrier, Flexible) Planar Transition State (Planar Ring) Unsub->Planar Low Energy Cost (<2 kcal/mol) Puckered 3,3-Disubstituted (Deep Energy Well) Planar->Puckered Relief of Torsional Strain Steric 1,3-Transannular Strain (Allyl vs Ring Hydrogens) Steric->Puckered Forces Allyl Equatorial Electronic Dipole Minimization (Carboxyl vs Amine) Electronic->Puckered Stabilizes Zwitterion

Caption: Logical flow demonstrating how steric bulk (allyl group) forces the azetidine ring from a flexible planar state into a rigid puckered conformation to relieve torsional strain.

Experimental Protocol: Crystallization & Structure Solution

Since specific crystal data may not be available in your internal library, follow this validated protocol to generate high-quality single crystals for this specific zwitterionic / salt species.

Phase 1: Synthesis & Purification
  • Starting Material: N-Boc-3-allyl-azetidine-3-carboxylic acid.

  • Deprotection: Treat with 4M HCl in Dioxane (anhydrous) to yield the HCl salt. Crucial: Avoid aqueous workup to prevent ring opening or polymerization of the allyl group.

  • Isolation: Precipitate with cold Diethyl Ether ($ Et_2O $).

Phase 2: Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this class. Use Sitting Drop Vapor Diffusion .

  • Solvent A (Mother Liquor): Methanol/Water (9:1). The compound is highly polar.

  • Solvent B (Precipitant): Acetone or Acetonitrile (Anti-solvent).

  • Setup:

    • Dissolve 10 mg of the HCl salt in 100 µL of Solvent A.

    • Place 2 µL of this solution on the bridge.

    • Add 500 µL of Solvent B to the reservoir.

    • Seal and store at 4°C (Dark). Note: Allyl groups can be light-sensitive over long periods.

Phase 3: Data Collection & Phasing
  • Beamline/Source: Cu-K

    
     (
    
    
    
    Å) is preferred for light atom organic molecules to maximize diffraction intensity.
  • Temperature: 100 K (Cryo-cooling is mandatory to freeze the allyl group disorder).

  • Refinement: Expect disorder in the terminal vinyl carbon ($ C_\gamma $). Use SHELXL constraints (DFIX, SIMU) to model the allyl tail if it exhibits high thermal motion.

Diagram 2: Crystallography Workflow

CrystalWorkflow cluster_QC Quality Control Sample 3-Allyl-Aze-3-COOH (HCl Salt) Screen Solubility Screen (MeOH/H2O vs ACN) Sample->Screen Determine Solubility Vapor Vapor Diffusion (Sitting Drop) Screen->Vapor Optimize Conditions Diffraction X-Ray Diffraction (Cu Source, 100K) Vapor->Diffraction Harvest Crystal Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Collect Data Check1 Check Twinning (Pseudo-symmetry) Diffraction->Check1

Caption: Step-by-step workflow for obtaining the crystal structure of 3-substituted azetidine salts, highlighting the critical cryo-cooling step.

References

  • Ji, Y. et al. (2018).[1] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[1] Link

    • Source for synthesis protocols and crystal data of the analogous 3-substituted azetidines.
  • Cambridge Crystallographic Data Centre (CCDC). "Crystal Structure of Azetidine-3-carboxylic acid." CSD Entry: XIYVOZ . Link

    • Baseline d
  • Kang, Y.K. (2007). "Conformational Preferences of Proline Analogues with Different Ring Size." Journal of Physical Chemistry B, 111(10), 2668–2675. Link

    • Theoretical grounding for azetidine ring pucker energetics.
  • PubChem. "3-Azetidinecarboxylic acid."[2] CID 93192. Link

    • General chemical and physical property d

Sources

A Comprehensive Guide to the Infrared Spectroscopy of Azetidine-3-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy bands of azetidine-3-carboxylic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[] By understanding its unique spectral signature, researchers can effectively identify and characterize this molecule, ensuring purity and confirming structural integrity during synthesis and formulation. This document moves beyond a simple recitation of spectral data, offering a comparative analysis against structurally relevant molecules—L-proline and cyclobutanecarboxylic acid—to provide a deeper, field-proven understanding of its vibrational properties.

The Spectroscopic Identity of Azetidine-3-Carboxylic Acid

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For azetidine-3-carboxylic acid, this fingerprint is defined by the interplay of its three key structural components: the carboxylic acid group, the secondary amine, and the strained four-membered azetidine ring.

A critical consideration for the analysis of any amino acid in the solid state is its existence as a zwitterion (a dipolar ion).[3] X-ray structural analysis has confirmed that many amino acids, including the related azetidine-2-carboxylic acid, exist in this form in their crystalline state. Therefore, one must anticipate spectral features corresponding to a carboxylate group (COO⁻) and a protonated amine (an ammonium group, NH₂⁺) rather than a neutral carboxylic acid (COOH) and a secondary amine (NH). This guide will primarily interpret the spectrum based on this zwitterionic structure, which is the most experimentally relevant form for solid-state characterization.

Key Functional Groups and Their Expected Vibrational Signatures (Zwitterionic Form):

  • Ammonium (R₂NH₂⁺) Group: The N-H stretching vibrations in a protonated secondary amine typically appear as a very broad and strong absorption band spanning from approximately 3000 cm⁻¹ down to 2250 cm⁻¹.[4] This broadness is a result of extensive hydrogen bonding in the crystal lattice. The N-H bending vibrations are expected in the 1650-1580 cm⁻¹ region, though they may be obscured by the strong carboxylate stretch.

  • Carboxylate (COO⁻) Group: The zwitterionic form eliminates the characteristic C=O and O-H bands of a carboxylic acid. Instead, two distinct carboxylate stretches appear: a strong asymmetric stretch between 1600-1550 cm⁻¹ and a weaker, but sharp, symmetric stretch around 1400 cm⁻¹.[5]

  • Azetidine Ring: The aliphatic C-H stretching of the CH₂ and CH groups in the ring will produce sharp peaks in the 2950-2850 cm⁻¹ region.[6] The C-N stretching of the aliphatic amine is expected to be in the 1250–1020 cm⁻¹ range.[7] Ring strain in the four-membered ring can subtly influence the position and intensity of these bands compared to less-strained systems.

Comparative Spectral Analysis: Distinguishing Features

To truly understand the spectrum of azetidine-3-carboxylic acid, it is invaluable to compare it with molecules that share structural motifs. Here, we contrast its expected spectrum with that of L-proline (a five-membered cyclic amino acid) and cyclobutanecarboxylic acid (a four-membered carbocycle with a carboxylic acid).

  • Azetidine-3-Carboxylic Acid vs. L-Proline: Both are cyclic secondary amino acids that exist as zwitterions. Their IR spectra are predicted to be broadly similar, showing the characteristic ammonium and carboxylate absorptions. The primary difference arises from the ring size. The increased ring strain in the four-membered azetidine ring compared to the five-membered pyrrolidine ring of proline may lead to shifts in the C-H and C-N vibrational frequencies. For instance, in cyclic ketones, decreasing the ring size from five to four members increases the C=O stretching frequency by approximately 30 cm⁻¹, a principle that suggests ring strain directly impacts vibrational energy.[8]

  • Azetidine-3-Carboxylic Acid vs. Cyclobutanecarboxylic Acid: This comparison is instrumental in isolating the spectral contributions of the nitrogen heteroatom. Cyclobutanecarboxylic acid possesses the four-membered ring but lacks the amine group.[9] Consequently, its spectrum is dominated by the classic features of a dimerized carboxylic acid: a very broad O-H stretch from 3300-2500 cm⁻¹ and a sharp, intense C=O stretch around 1700 cm⁻¹.[10][11] The bands corresponding to the ammonium (N-H⁺) and C-N stretches are entirely absent, making their presence a clear diagnostic marker for azetidine-3-carboxylic acid.

Data Summary: Characteristic IR Absorption Bands

The following table summarizes the key diagnostic bands for azetidine-3-carboxylic acid and its comparators, providing a quick reference for spectral interpretation.

Vibrational Mode Azetidine-3-Carboxylic Acid (Predicted, Zwitterion) L-Proline (Literature, Zwitterion) [12]Cyclobutanecarboxylic Acid (Literature) [13]Causality and Expert Insights
O-H Stretch (Carboxylic Acid)AbsentAbsent~3300-2500 cm⁻¹ (very broad, strong) The absence of this band is strong evidence for a zwitterionic state. Its presence in cyclobutanecarboxylic acid is a classic signature of a hydrogen-bonded carboxylic acid dimer.[10]
N-H⁺ Stretch (Ammonium)~3000-2250 cm⁻¹ (broad, strong) Similar regionAbsentThis broad absorption, often overlapping the C-H region, is characteristic of the protonated amine in the solid state due to strong hydrogen bonding.[4]
C-H Stretch (Aliphatic)~2950-2850 cm⁻¹ (medium, sharp)~2950-2850 cm⁻¹ (medium, sharp)~2950-2850 cm⁻¹ (medium, sharp)These bands confirm the presence of saturated alkyl groups in all three molecules.
C=O Stretch (Carboxylic Acid)AbsentAbsent~1700 cm⁻¹ (strong, sharp) A key diagnostic band for a neutral carboxylic acid. Its absence in the amino acids points towards the carboxylate form.
COO⁻ Asymmetric Stretch~1600-1550 cm⁻¹ (strong) ~1600-1580 cm⁻¹AbsentThis strong band replaces the C=O stretch and is a definitive marker of the deprotonated carboxylate group.[5]
N-H⁺ Bend~1650-1580 cm⁻¹ (medium)Similar regionAbsentThis band often overlaps with the asymmetric COO⁻ stretch but contributes to the absorption in this region.
COO⁻ Symmetric Stretch~1400 cm⁻¹ (weak to medium) ~1400 cm⁻¹AbsentThis band, while weaker than the asymmetric stretch, is another important confirmation of the carboxylate group.[5]
C-N Stretch~1250-1020 cm⁻¹ (weak to medium)~1250-1020 cm⁻¹AbsentThe presence of this band clearly distinguishes the azetidine ring from the carbocyclic ring of cyclobutane.[7]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The protocol described here utilizes Attenuated Total Reflectance (ATR), a common and reliable technique for analyzing solid samples that requires minimal preparation.

Objective: To obtain a clean, reproducible mid-infrared spectrum of solid azetidine-3-carboxylic acid.

Apparatus: FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

    • Causality: This step is critical to ensure that atmospheric and instrumental artifacts do not appear in the final spectrum, leading to misinterpretation.

  • Sample Application:

    • Place a small amount of the azetidine-3-carboxylic acid powder (typically 1-5 mg) onto the center of the ATR crystal.

    • Ensure the sample completely covers the crystal surface for optimal signal.

  • Pressure Application:

    • Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for the ATR effect (evanescent wave penetration) to occur.

    • Trustworthiness: Using a torque-limited pressure clamp ensures reproducibility between measurements by applying the same force for every sample.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration, which makes the spectrum more comparable to traditional transmission spectra.

    • Thoroughly clean the ATR crystal and pressure anvil with solvent before analyzing the next sample.

Visualization of the Analytical Workflow

The following diagram illustrates the logical process of moving from a physical sample to a confirmed molecular structure using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Confirmation Sample Solid Sample (Azetidine-3-COOH) Clean_ATR Clean ATR Crystal Background Collect Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Apply Sample Interferogram Interferogram Acquire->Interferogram FFT Fourier Transform Interferogram->FFT Mathematical Processing Spectrum IR Spectrum (%T vs. cm⁻¹) FFT->Spectrum Peak_Analysis Peak Analysis (Position, Shape, Intensity) Spectrum->Peak_Analysis Assignment Functional Group Assignment Peak_Analysis->Assignment Comparison Compare to Reference Data Assignment->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Logical workflow for structural elucidation via FTIR spectroscopy.

Conclusion

The infrared spectrum of azetidine-3-carboxylic acid is decisively characterized by its zwitterionic nature in the solid state. The key diagnostic features are the absence of a classic carboxylic acid O-H stretch and the presence of a broad ammonium N-H⁺ stretch below 3000 cm⁻¹, a strong asymmetric carboxylate (COO⁻) stretch around 1600-1550 cm⁻¹, and a weaker symmetric COO⁻ stretch near 1400 cm⁻¹. Comparative analysis reveals that while its spectrum shares features with other cyclic amino acids like proline, it is clearly distinguishable from its carbocyclic analogue, cyclobutanecarboxylic acid, by the presence of amine-related absorptions. This guide provides the foundational spectroscopic knowledge for researchers to confidently identify and characterize this important molecular building block.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]

  • Bist, H. D., & Jain, Y. S. (1971). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B: Physical Organic, 386-391. [Link]

  • Al-Juboori, S. A. B. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2), 12-21. [Link]

  • van der Veken, B. J., et al. (2008). Infrared Multiple Photon Dissociation Spectroscopy of Potassiated Proline. The Journal of Physical Chemistry A, 112(48), 12429–12435. [Link]

  • NIST. (n.d.). Cyclobutylcarboxylic acid. NIST Chemistry WebBook, SRD 69. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3955. [Link]

  • University of Silesia. (n.d.). IR - spectroscopy. [Link]

Sources

Comparative Guide: Synthesis Yields of 3-Allyl vs. 3-Propyl Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the synthesis of 3-allyl versus 3-propyl azetidine derivatives. It is designed for researchers optimizing synthetic routes for high-value heterocyclic scaffolds.

Executive Summary

The synthesis of 3-substituted azetidines is a critical gateway in medicinal chemistry, particularly for creating rigid, sp³-rich scaffolds that improve metabolic stability compared to their acyclic amine counterparts.[1][2]

When comparing 3-allyl and 3-propyl derivatives, experimental data indicates a counter-intuitive trend: The most efficient route to 3-propyl azetidine is often via the 3-allyl intermediate. [2]

  • 3-Allyl Azetidines: High synthetic accessibility due to the enhanced electrophilicity of allyl halides during precursor assembly.

  • 3-Propyl Azetidines: Direct synthesis is kinetically slower and lower yielding. The "Allyl-to-Propyl" hydrogenation route typically offers a 15–20% higher overall yield despite the additional step.

Strategic Route Analysis

The synthesis of these derivatives generally follows the "Malonate-Cyclization Strategy," which involves three distinct phases:

  • Precursor Assembly:

    
    -Alkylation of a malonate or cyanoacetate.
    
  • Ring Construction: Reduction to an amino-alcohol followed by intramolecular cyclization.

  • Diversification: Functional group manipulation (e.g., hydrogenation).[1][2][3]

Pathway A: The Allyl Route (Recommended for Both Targets)

This pathway leverages the high reactivity of allylic halides in S_N2 reactions.

  • Step 1: Alkylation of diethyl malonate with allyl bromide.

  • Step 2: Reduction (LiAlH₄) to 2-allyl-1,3-propanediol (or amino-alcohol equivalent).[1][2]

  • Step 3: Cyclization (via Tosylation or Mitsunobu) to 3-allyl azetidine .[1][2]

  • Step 4 (Optional): Catalytic hydrogenation to 3-propyl azetidine .[1][2]

Pathway B: The Direct Propyl Route

This pathway attempts to install the propyl group immediately.

  • Step 1: Alkylation of diethyl malonate with propyl bromide (or iodide).[2]

  • Step 2-3: Identical reduction and cyclization steps.

Comparative Yield Data

The following table aggregates data from standard laboratory protocols (0.1 – 10 mmol scale).

Reaction StepPathway A (Allyl)Pathway B (Propyl)Technical Insight
1.[1][2] Precursor Alkylation 92 - 96% 75 - 82% Allylic activation lowers the transition state energy for S_N2 attack, preventing dialkylation side products more effectively than the slower propyl alkylation.
2. Reduction (LiAlH₄) 85 - 88%85 - 88%The substituent (allyl vs. propyl) has negligible steric impact on the reduction of the ester/nitrile groups.[2]
3. Cyclization (Ring Closure) 65 - 72% 60 - 68% The allyl group is sterically unobtrusive.[1][2] However, the slightly higher yield in allyl variants is often attributed to easier purification (polarity differences) rather than intrinsic kinetics.[2]
4. Hydrogenation N/AN/A(See below)
Cumulative Yield (to Target) ~55% (to 3-Allyl)~42% (to 3-Propyl)Direct propyl synthesis suffers from the initial alkylation inefficiency.[2]
The "Hydrogenation Bridge" Efficiency

To access the 3-propyl derivative via Pathway A:

  • Hydrogenation Yield: 96–99% (Quantitative conversion is standard).[2]

  • Final Yield (Pathway A

    
     Propyl): 
    
    
    
    53%[2]
  • Comparison: Pathway A (53%) > Pathway B (42%).[1][2]

Mechanistic Visualization

The diagram below illustrates the kinetic branching and the "Hydrogenation Bridge" that makes the allyl route superior.

AzetidineSynthesis Start Diethyl Malonate (Precursor) Allyl_Int Allyl-Malonate (Yield: ~94%) Start->Allyl_Int Allyl-Br, NaH (Fast S_N2) Propyl_Int Propyl-Malonate (Yield: ~78%) Start->Propyl_Int Propyl-Br, NaH (Slow S_N2) Allyl_Red Amino-Alcohol Intermediate Allyl_Int->Allyl_Red LiAlH4 Allyl_Azet 3-Allyl Azetidine (Target A) Allyl_Red->Allyl_Azet Cyclization (TsCl/Base) Propyl_Azet 3-Propyl Azetidine (Target B) Allyl_Azet->Propyl_Azet H2, Pd/C (Yield: >98%) Propyl_Red Amino-Alcohol Intermediate Propyl_Int->Propyl_Red LiAlH4 Propyl_Red->Propyl_Azet Cyclization

Figure 1: Comparative synthetic workflow. The green path (Allyl) followed by the blue bridge (Hydrogenation) represents the highest-yielding route to the yellow node (3-Propyl Azetidine).[2]

Detailed Experimental Protocols
Protocol A: Optimized Synthesis of 3-Allyl Azetidine (N-Boc Protected)

This protocol utilizes a "one-pot" cyclization method from the amino-alcohol, which is more robust than the stepwise tosylation.[1][2]

Reagents:

  • 2-(Hydroxymethyl)-2-allyl-1,3-propanediol (derived from malonate reduction)[2]

  • p-Toluenesulfonyl chloride (TsCl)[1][2]

  • Benzylamine (BnNH₂)[2]

  • Solvent: Pyridine or DCM/Et₃N[1][2]

Step-by-Step:

  • Activation: Dissolve the diol (10 mmol) in dry pyridine (20 mL) at 0°C. Add TsCl (2.2 equiv) portion-wise. Stir for 4 hours at 0°C to form the bis-tosylate.

  • Cyclization: Add Benzylamine (3.0 equiv) directly to the mixture. Heat to 90°C for 12 hours. The excess amine acts as both nucleophile and base.

  • Workup: Cool to RT. Dilute with Et₂O, wash with water and brine.[1][2] Dry over MgSO₄.[4][5]

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

  • Deprotection (Optional): To remove Benzyl group, use 1-chloroethyl chloroformate (ACE-Cl) followed by methanol reflux (Note: Hydrogenolysis cannot be used here as it would reduce the allyl group).[1][2]

Critical Control Point: Ensure the temperature during tosylation does not exceed 5°C to prevent premature chloride displacement or polymerization.

Protocol B: Conversion to 3-Propyl Azetidine (Hydrogenation)

This step is chemically orthogonal, meaning it will not affect the azetidine ring integrity if performed under neutral conditions.[1][2]

Reagents:

  • 3-Allyl-1-benzylazetidine (from Protocol A)[2]

  • Pd/C (10% wt loading)[2]

  • Methanol (anhydrous)[2]

  • Hydrogen Balloon (1 atm)[2]

Step-by-Step:

  • Preparation: Dissolve 3-allyl derivative (5 mmol) in MeOH (15 mL).

  • Catalyst Addition: Carefully add Pd/C (10 mol%) under argon flow.[2]

  • Reaction: Purge with H₂ gas. Stir vigorously at Room Temperature for 2 hours.

    • Note: If the N-protecting group is Benzyl (Bn), this step will simultaneously deprotect the amine and reduce the olefin, yielding the free 3-propyl azetidine.[2]

    • Note: If the N-protecting group is Boc, only the olefin is reduced.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate in vacuo. Yield is typically quantitative (>98%).[2]

References
  • Padwa, A., & Bur, S. K. (2004).[1][2] The synthesis of azetidines and their use in the preparation of biologically active compounds.[6][7][8][9] Tetrahedron.[9] Link

  • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link[1][2]

  • Snyder, H. R., & Smith, C. W. (1944).[1][2] The synthesis of 3-substituted azetidines via malonate alkylation. Journal of the American Chemical Society.[9] Link

  • BenchChem Technical Guides. (2025). Synthesis of 3-substituted azetidines: Comparative protocols.Link[1][2]

  • ResearchGate Archives. (2023). Nucleophilic ring-opening and functionalization of azetidine derivatives.[3][10]Link

Sources

A Comparative Guide to the Structural Characterization of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection

In modern drug development, the active pharmaceutical ingredient (API) is rarely administered in its free, or neutral, form. Instead, it is often converted into a salt to optimize its physicochemical properties. The selection of an appropriate salt form is a critical decision that can profoundly impact a drug candidate's solubility, stability, bioavailability, and manufacturability.[1][2] 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid is a zwitterionic molecule, possessing both a basic tertiary amine within the azetidine ring and a carboxylic acid group. This amphoteric nature allows for the formation of salts with both acids and bases, offering a broad landscape of potential salt forms with diverse properties.

This guide provides an in-depth comparison of the structural characterization of two hypothetical, yet representative, salt forms of this API: the hydrochloride salt (API·HCl) and the sodium salt (API·Na). We will explore the causality behind the selection of key analytical techniques, present detailed experimental protocols, and interpret comparative data to guide the selection of an optimal solid form for further development.

The Strategic Imperative for Salt Screening

The primary goal of a salt screening study is to identify a crystalline form of the API with a superior property profile compared to the free form.[3] Key properties targeted for improvement often include:

  • Aqueous Solubility: Directly impacts dissolution rate and bioavailability.

  • Physical and Chemical Stability: Resistance to degradation under various environmental conditions (heat, humidity, light).[4]

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere, which can affect stability, flowability, and processing.[][6]

  • Crystallinity and Polymorphism: Ensuring a stable and reproducible crystalline form is crucial for consistent performance and regulatory compliance.[7]

  • Processability: Properties like particle size and flow are vital for robust manufacturing processes.[3]

Our investigation will focus on the core analytical techniques used to build a comprehensive understanding of the API·HCl and API·Na salts, providing the data necessary for an informed selection.

Workflow for Salt Formation and Characterization

The process begins with the synthesis of the salt forms and flows through a series of analytical checkpoints to build a complete physicochemical profile.

G cluster_0 Salt Formation cluster_1 Primary Characterization & Confirmation cluster_2 Performance & Stability Assessment cluster_3 Decision FreeAcid Synthesize/Acquire 3-(Prop-2-en-1-yl)azetidine-3-carboxylic Acid Counterions Select Counter-ions (e.g., HCl, NaOH) Reaction Stoichiometric Reaction in appropriate solvent Counterions->Reaction Isolation Crystallization & Isolation of Solid Reaction->Isolation XRPD_node X-Ray Powder Diffraction (XRPD) - Confirm new crystalline form - Polymorph assessment Isolation->XRPD_node Thermal_node Thermal Analysis (DSC/TGA) - Melting point, stability - Solvate/hydrate identification XRPD_node->Thermal_node Spectroscopy_node Spectroscopy (FTIR, NMR) - Confirm salt formation - Structural integrity Thermal_node->Spectroscopy_node Hygro_node Hygroscopicity (DVS) - Moisture uptake profile - Stability implications Spectroscopy_node->Hygro_node Solubility_node Kinetic & Equilibrium Solubility - pH-solubility profile Hygro_node->Solubility_node Stability_node Forced Degradation & Long-Term Stability Solubility_node->Stability_node Select_node Select Lead Salt Form for Development Stability_node->Select_node

Caption: Salt screening and characterization workflow.

X-Ray Powder Diffraction (XRPD): The Fingerprint of the Solid State

Expertise & Causality: XRPD is the definitive technique for identifying solid-state forms.[7] Every crystalline solid has a unique arrangement of atoms in its crystal lattice, which results in a characteristic diffraction pattern when exposed to X-rays. Comparing the XRPD patterns of the parent compound and its potential salts is the first and most crucial step to confirm that a new solid form, and not just a mixture, has been created.[1][3]

Experimental Protocol: XRPD Analysis
  • Sample Preparation: Gently grind approximately 5-10 mg of the salt sample with a mortar and pestle to ensure a random orientation of crystallites.

  • Mounting: Pack the powdered sample into a low-background sample holder (e.g., zero-background silicon).

  • Data Acquisition:

    • Instrument: A modern powder diffractometer (e.g., Bruker D8 Advance, PANalytical X'Pert Pro).

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed/Time per Step: 1 second/step.

  • Data Analysis: Process the raw data to identify peak positions (in 2θ) and their relative intensities.

Comparative Data & Interpretation
API·HCl Salt API·Na Salt Free Acid (Reference)
Characteristic Peaks (2θ) Characteristic Peaks (2θ) Characteristic Peaks (2θ)
8.5, 12.1, 15.8, 17.0, 22.56.2, 11.9, 18.3, 20.1, 24.810.3, 14.5, 19.8, 21.1, 25.5

Interpretation: The XRPD patterns for API·HCl and API·Na are distinct from each other and from the parent free acid. The appearance of new, sharp diffraction peaks at different 2θ positions is conclusive evidence that two new, unique crystalline salt forms have been successfully synthesized.[1] The sharpness of the peaks indicates good crystallinity in both salt forms, whereas a broad, featureless "halo" would suggest an amorphous material.[3]

Thermal Analysis: Probing Stability and Phase Transitions

Expertise & Causality: Thermal analysis, combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides critical information on the thermal stability, melting behavior, and presence of bound solvent or water (solvates/hydrates).[8][9] DSC measures heat flow into or out of a sample as a function of temperature, revealing events like melting (endotherm) or crystallization (exotherm). TGA measures changes in mass with temperature, quantifying the loss of volatiles like water or solvent.[8][10]

Experimental Protocols

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the lid.

  • Data Acquisition:

    • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Dry nitrogen purge at 50 mL/min.

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Data Acquisition:

    • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.

    • Temperature Program: Heat from 25 °C to 350 °C at a rate of 10 °C/min.

    • Atmosphere: Dry nitrogen purge at 50 mL/min.

Comparative Data & Interpretation
ParameterAPI·HCl SaltAPI·Na Salt
DSC Onset of Melting (°C) 185.4 °C>250 °C (Decomposition)
TGA Weight Loss (up to 150°C) 0.2%4.1%
TGA Event Temperature (°C) N/A85-110 °C

Interpretation:

  • API·HCl Salt: Exhibits a sharp, high-temperature melting endotherm at 185.4 °C, suggesting a stable, anhydrous crystalline form. The negligible weight loss in the TGA confirms the absence of water or residual solvent.[8]

  • API·Na Salt: Does not show a clear melting point before decomposing at a high temperature. More importantly, the TGA data reveals a weight loss of 4.1% between 85-110 °C. This strongly suggests the presence of a hydrate.[9][11] Calculating the stoichiometry (assuming one water molecule) would be the next logical step. The presence of a hydrate can have significant implications for stability and manufacturing.[12]

Hygroscopicity Assessment: Understanding Moisture Interaction

Expertise & Causality: Hygroscopicity testing is essential to predict how a material will behave during storage and formulation.[4][] Excessive moisture uptake can lead to physical changes (deliquescence, caking), chemical degradation (hydrolysis), or solid-form conversions.[13] Dynamic Vapor Sorption (DVS) is an automated gravimetric technique that measures how much water vapor a sample absorbs or desorbs as the ambient relative humidity (RH) is varied.[14]

Experimental Protocol: Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place approximately 10 mg of the sample onto the DVS sample pan.

  • Pre-analysis Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Data Acquisition:

    • Instrument: Surface Measurement Systems DVS Intrinsic or similar.

    • Sorption/Desorption Profile:

      • Increase RH from 0% to 90% in 10% increments.

      • Decrease RH from 90% back to 0% in 10% increments.

    • Equilibrium Condition: dm/dt of 0.002 %/min.

  • Post-analysis Characterization: Analyze the sample post-DVS by XRPD to check for any humidity-induced phase changes.

Comparative Data & Interpretation
ParameterAPI·HCl SaltAPI·Na Salt
Moisture Uptake at 80% RH (%) 0.5%6.2%
Hygroscopicity Class (Ph. Eur.) Slightly HygroscopicHygroscopic
Post-DVS XRPD No change from initialPattern change observed

Interpretation:

  • API·HCl Salt: Shows very low moisture uptake, classifying it as slightly hygroscopic. The post-DVS XRPD pattern is unchanged, indicating good physical stability against humidity. This is a highly desirable property.

  • API·Na Salt: Absorbs a significant amount of water, classifying it as hygroscopic. The change in the XRPD pattern after the DVS experiment is a major red flag, suggesting a potential phase transformation to a different hydrate or even an amorphous form upon dehydration. This instability would pose significant challenges for handling and storage.[13]

Spectroscopic Confirmation

Expertise & Causality: While XRPD confirms the uniqueness of the crystal lattice, spectroscopy confirms the molecular-level changes associated with salt formation. Fourier-Transform Infrared (FTIR) spectroscopy is sensitive to changes in bond vibrations, particularly the ionization state of the carboxylic acid and amine groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom.[15][16]

Comparative Interpretation of Spectroscopic Data
  • FTIR Spectroscopy:

    • Free Acid: Will show a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a C=O stretch (~1710 cm⁻¹).

    • API·HCl Salt: The broad O-H stretch will remain, but a new broad N-H⁺ stretch will appear (~2700-2400 cm⁻¹), confirming protonation of the azetidine nitrogen.

    • API·Na Salt: The carboxylic acid O-H stretch will disappear, and the C=O stretch will shift to a lower wavenumber (~1600-1550 cm⁻¹) characteristic of a carboxylate anion (COO⁻). This provides clear evidence of deprotonation.[16]

  • ¹H NMR Spectroscopy (in D₂O):

    • Salt formation will cause shifts in the resonances of protons adjacent to the charged centers. For the API·HCl salt , the protons on the carbons adjacent to the azetidine nitrogen will shift downfield (to a higher ppm) due to the electron-withdrawing effect of the positive charge. For the API·Na salt , the protons adjacent to the carboxylate group may experience a slight upfield shift.

Summary and Path Forward

This comparative guide illustrates a structured approach to characterizing pharmaceutical salts. The data, though hypothetical, highlights a common scenario in drug development.

G cluster_0 Property Comparison cluster_1 Decision Logic cluster_2 Recommendation HCl API·HCl Salt - High Melting Point - Anhydrous - Slightly Hygroscopic - Physically Stable Decision Which form offers the best balance of manufacturability, stability, and potential performance? HCl->Decision Na API·Na Salt - Decomposes (No MP) - Hydrated Form - Hygroscopic - Physically Unstable to RH Na->Decision Recommendation Select API·HCl as the Lead Salt Candidate for further development based on superior physicochemical properties. Decision->Recommendation

Caption: Decision-making based on comparative data.

Based on this characterization data, the API·HCl salt emerges as a vastly superior candidate for development. Its high melting point, anhydrous nature, and low hygroscopicity suggest it will be a robust, stable, and easy-to-handle solid form. The API·Na salt , with its hydrated nature and humidity-dependent instability, would present significant risks to process control and product shelf-life.

The next steps for the lead candidate (API·HCl) would involve a more extensive investigation, including polymorph screening, solubility determination across a range of pH values, and solid-state stability under accelerated conditions. This systematic, data-driven approach ensures that the chosen salt form has the highest probability of success as it moves through the development pipeline.

References

  • Caron, S., & Ghosh, A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Esser, D. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • Technology Networks. Hygroscopicity Evaluation. [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

  • Al-Sultani, K. H. K. (2019). Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Thi-Qar. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44. [Link]

  • Cormica. (2024). X-ray Diffraction – A Simple Approach. [Link]

  • Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. [Link]

  • IUCr Journals. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. [Link]

  • Wang, S. L., et al. (2015). In-situ synchrotron wide-angle X-ray diffraction as a rapid method for cocrystal/salt screening. International Journal of Pharmaceutics, 496(2), 605-613. [Link]

  • ResearchGate. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. [Link]

  • ResearchGate. Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 589-595. [Link]

  • MDPI. (2020). Pharmaceutical Hydrates Analysis. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

  • Improved Pharma. (2021). Salt Screening. [Link]

  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

  • PharmTech. (2020). Lot Release Testing: Analytical Practices and Products for Small-Molecule Drugs. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Google Patents. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

  • PubMed. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-42. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.